Scandium-47
Beschreibung
Eigenschaften
CAS-Nummer |
14391-96-9 |
|---|---|
Molekularformel |
Sc |
Molekulargewicht |
46.9524 g/mol |
IUPAC-Name |
scandium-47 |
InChI |
InChI=1S/Sc/i1+2 |
InChI-Schlüssel |
SIXSYDAISGFNSX-NJFSPNSNSA-N |
SMILES |
[Sc] |
Isomerische SMILES |
[47Sc] |
Kanonische SMILES |
[Sc] |
Synonyme |
47Sc radioisotope Sc-47 radioisotope Scandium-47 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Scandium-47: A Technical Guide to its Decay Characteristics for Theranostic Applications
For Researchers, Scientists, and Drug Development Professionals
Scandium-47 (⁴⁷Sc) is emerging as a radionuclide of significant interest within the field of nuclear medicine, particularly for its application in theranostics.[1][2] The concept of theranostics involves using radioisotopes of the same element for both diagnostic imaging and targeted therapy, ensuring that the chemistry and pharmacology of the agent remain identical.[1][3] For scandium, the positron-emitting isotopes ⁴³Sc and ⁴⁴Sc serve as the diagnostic partners for PET imaging, while ⁴⁷Sc, a β⁻ emitter, provides the therapeutic action.[3][4][5] This matched-pair approach allows for precise patient-specific dosimetry and treatment planning, embodying the principles of personalized medicine.[1][4]
This technical guide provides an in-depth overview of the core decay characteristics of ⁴⁷Sc, its production, and key experimental protocols relevant to the development of ⁴⁷Sc-based radiopharmaceuticals.
Core Decay and Physical Characteristics
⁴⁷Sc decays to the stable isotope Titanium-47 (⁴⁷Ti) via β⁻ emission with a half-life of 3.3492 days.[6][7] This half-life is well-suited for combination with targeting molecules like peptides or large biologics, such as monoclonal antibodies, which have relatively slow pharmacokinetics.[8][9] The emitted beta particles have an average energy of 162 keV, which is effective for treating small tumors and metastases, similar to the widely used Lutetium-177 (¹⁷⁷Lu).[6][10]
Furthermore, ⁴⁷Sc co-emits a gamma-ray at 159.4 keV with a high abundance (68.3%), making it ideal for quantitative, real-time imaging and dosimetry using Single-Photon Emission Computed Tomography (SPECT).[6][9][10] This dual capability for both therapy and imaging positions ⁴⁷Sc as a true theranostic agent.[1]
Table 1: Key Decay Characteristics of this compound
| Property | Value | Citation(s) |
|---|---|---|
| **Half-life (T₁⸝₂) ** | 3.3492 days | [3][6][7] |
| Decay Mode | β⁻ (Beta minus) | [6][11] |
| Daughter Isotope | ⁴⁷Ti (Stable) | [6] |
| Max. β⁻ Energy (Eβ⁻ₘₐₓ) | 600 keV | [6][12] |
| Avg. β⁻ Energy (Eβ⁻ₐᵥ) | 162 keV | [6][10] |
| Primary γ-ray Energy (Eγ) | 159.4 keV | [4][6] |
| γ-ray Intensity | 68.3% |[4][6] |
For context, the properties of ⁴⁷Sc are often compared with other therapeutic radionuclides used in clinical and preclinical settings.
Table 2: Comparison with Other Therapeutic Radionuclides
| Radionuclide | Half-life (days) | Avg. β⁻ Energy (keV) | Primary γ Energy (keV) & Intensity (%) | Imaging Modality |
|---|---|---|---|---|
| ⁴⁷Sc | 3.35 | 162 | 159.4 (68.3%) | SPECT |
| ¹⁷⁷Lu | 6.65 | 134 | 113 (6.4%), 208 (11%) | SPECT |
| ⁹⁰Y | 2.67 | 935 | None (Bremsstrahlung only) | Bremsstrahlung SPECT |
[Citations: 2, 8, 11, 13, 18]
Production of this compound
High-purity, no-carrier-added ⁴⁷Sc can be produced through several nuclear reaction routes using nuclear reactors, cyclotrons, or linear accelerators.[4][13][14] The most established and advantageous method involves the thermal neutron irradiation of enriched Calcium-46 (⁴⁶Ca) targets.[8][10] This reaction produces Calcium-47 (⁴⁷Ca), which has a half-life of 4.54 days and decays into ⁴⁷Sc.[6] This parent-daughter relationship allows for the creation of a ⁴⁷Ca/⁴⁷Sc generator system, enabling multiple separations of ⁴⁷Sc from the same target material.[6][10]
Table 3: Common Production Routes for this compound
| Reaction | Production Facility | Target Material | Notes | Citation(s) |
|---|---|---|---|---|
| ⁴⁶Ca(n,γ)⁴⁷Ca → ⁴⁷Sc | Nuclear Reactor (Thermal Neutrons) | Enriched ⁴⁶CaCO₃ or ⁴⁶CaO | High radionuclidic purity (>99.99%); allows for a generator system. | [6][10][15] |
| ⁴⁷Ti(n,p)⁴⁷Sc | Nuclear Reactor (Fast Neutrons) | Enriched ⁴⁷TiO₂ | Lower radionuclidic purity due to co-production of other isotopes. | [10][16] |
| ⁴⁸Ti(p,2p)⁴⁷Sc | Cyclotron | Enriched or Natural Ti | Suffers from co-production of long-lived ⁴⁶Sc impurity. | [4][13] |
| ⁴⁸Ca(γ,n)⁴⁷Ca → ⁴⁷Sc | Linear Accelerator | Enriched ⁴⁸Ca | An alternative generator route. |[3] |
The workflow below illustrates the production and separation of ⁴⁷Sc via the preferred ⁴⁶Ca(n,γ) route.
The Scandium Theranostic Paradigm
The key advantage of the scandium radioisotope family is the ability to use diagnostic isotopes (⁴⁴Sc or ⁴³Sc) and a therapeutic isotope (⁴⁷Sc) with the same targeting molecule and chelator.[3][8] This "matched-pair" approach ensures that the biodistribution and pharmacokinetics observed with the diagnostic PET scan accurately reflect where the therapeutic agent will accumulate, allowing for highly personalized treatment.[1]
Experimental Protocols
The development of a ⁴⁷Sc-based radiopharmaceutical involves several key experimental stages, from initial labeling to preclinical evaluation.
This protocol outlines the general steps for labeling a DOTA-conjugated peptide with ⁴⁷Sc. Scandium is a trivalent metal (Sc³⁺) that forms stable complexes with macrocyclic chelators like DOTA.[6]
Methodology:
-
Preparation: A vial containing the DOTA-conjugated peptide (e.g., 10-100 nmol) is prepared in a suitable buffer, typically ammonium (B1175870) acetate (B1210297) or sodium acetate (pH ~4.5), to maintain the optimal pH for complexation.[8]
-
Radiolabeling Reaction: The high-purity ⁴⁷ScCl₃ solution (e.g., 10-100 MBq) is added to the peptide vial. The reaction mixture is heated at 90-95°C for 15-30 minutes.
-
Quenching: The reaction can be stopped by adding a small amount of a strong chelator like EDTA to complex any remaining free ⁴⁷Sc.
-
Quality Control (QC): The radiochemical purity (RCP) is determined using methods like High-Performance Liquid Chromatography (HPLC) or Instant Thin-Layer Chromatography (ITLC).
-
HPLC System: A reverse-phase C18 column is typically used with a gradient elution of water/acetonitrile containing 0.1% trifluoroacetic acid. The eluate is passed through a UV detector (to detect the unlabeled peptide) and a radioactivity detector. The RCP is calculated as the ratio of the radioactivity of the labeled product peak to the total radioactivity. A successful labeling should yield an RCP of >95%.[8][10]
-
ITLC: A simpler method where a small spot of the reaction mixture is placed on a silica (B1680970) gel strip and developed in a suitable solvent (e.g., 50 mM EDTA). The free ⁴⁷Sc-EDTA complex migrates with the solvent front, while the labeled peptide remains at the origin.[17]
-
-
Purification (if necessary): If the RCP is insufficient, the product can be purified using a solid-phase extraction cartridge (e.g., Sep-Pak C18).
In Vitro Cell Studies:
-
Binding Assays: To confirm the specificity of the radiolabeled compound, competitive binding assays are performed on cancer cell lines overexpressing the target receptor. Cells are incubated with a fixed concentration of the ⁴⁷Sc-labeled compound and increasing concentrations of the non-radioactive ("cold") analogue. A decrease in cell-bound radioactivity with increasing cold ligand concentration indicates specific binding.[8][18]
-
Cell Viability/Cytotoxicity Assays: To determine therapeutic efficacy, target cancer cells are incubated with varying activities of the ⁴⁷Sc-labeled compound for a set period. Cell viability is then assessed using methods like the Crystal Violet assay or MTT assay. A dose-dependent decrease in cell survival demonstrates the cytotoxic effect of the beta radiation.[19]
In Vivo Animal Studies:
-
Biodistribution: The ⁴⁷Sc-labeled compound is administered to tumor-bearing mice (typically via tail vein injection). At various time points (e.g., 1, 4, 24, 48 hours), animals are euthanized, and organs of interest (tumor, blood, kidneys, liver, muscle, etc.) are harvested, weighed, and their radioactivity is measured in a gamma counter. The data is expressed as the percentage of injected dose per gram of tissue (%ID/g), revealing the uptake and clearance profile of the radiopharmaceutical.[18][20]
-
SPECT/CT Imaging: To visualize the biodistribution non-invasively, tumor-bearing mice are imaged using a small-animal SPECT/CT scanner.[10]
-
Protocol: Mice are anesthetized and placed on the scanner bed. A static or dynamic scan is acquired. For ⁴⁷Sc, the gamma camera energy window is centered at 159 keV (e.g., ±10%).[8][10] A CT scan is subsequently acquired for anatomical co-registration. The resulting fused images show the precise localization of the radiopharmaceutical in the tumor and other organs.
-
Mechanism of Action in Targeted Radionuclide Therapy
The therapeutic effect of ⁴⁷Sc is mediated by the beta particles emitted during its decay. When a ⁴⁷Sc-labeled radiopharmaceutical binds to its target on a cancer cell, it delivers a localized dose of radiation, primarily causing damage to the cell's DNA.
References
- 1. ansto.gov.au [ansto.gov.au]
- 2. Theoretical study of 47Sc production for theranostic applications using proton beams on enriched titanium targets | EPJ Web of Conferences [epj-conferences.org]
- 3. mdpi.com [mdpi.com]
- 4. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 47Sc [prismap.eu]
- 7. Isotopes of scandium - Wikipedia [en.wikipedia.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. 47Sc-Radiolabeling Service - Alfa Cytology - Rdcthera [rdcthera.com]
- 10. 47Sc as useful β–-emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scandium Isotopes: List and Properties | Scandium [scandium.org]
- 12. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. par.nsf.gov [par.nsf.gov]
- 18. researchgate.net [researchgate.net]
- 19. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Production, biodistribution, and dosimetry of 47Sc-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid as a bone-seeking radiopharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties and Energy Emissions of Scandium-47
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of Scandium-47 (⁴⁷Sc), a radionuclide of significant interest for theranostic applications in nuclear medicine. This document details its physical half-life, decay characteristics, and energy emissions, supported by experimental methodologies for their determination.
Core Physical and Decay Properties
This compound is a promising therapeutic radionuclide due to its favorable decay characteristics, which include the emission of beta particles suitable for therapy and gamma rays that allow for SPECT imaging.[1][2][3] It decays via beta-minus (β⁻) emission to the stable isotope Titanium-47 (⁴⁷Ti).[1][4]
Summary of Physical Data
The key physical and decay properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Half-life (T₁/₂) | 3.3492 (± 0.0006) days | [1][5][6][7] |
| Decay Mode | 100% Beta-minus (β⁻) | [4][8][9] |
| Daughter Nuclide | Stable Titanium-47 (⁴⁷Ti) | [1][4] |
| Mean β⁻ Energy | 162 keV | [1][10][11][12] |
| Spin and Parity | 7/2- | [7][13] |
Energy Emission Data
This compound emits both beta particles and a prominent gamma-ray, making it suitable for targeted radionuclide therapy with simultaneous imaging capabilities.
Table 1: Beta (β⁻) Emission Data
| Emission Probability | Maximum Energy (Eβmax) | Average Energy (Eβavg) | Reference(s) |
| 68.4% | 439.0 (± 1.6) keV | 142.8 (± 0.7) keV | [8][13][14][15] |
| 31.6% | 600.5 (± 1.9) keV | 204.2 (± 0.8) keV | [8][13][14][15] |
Table 2: Gamma (γ) and X-ray Emission Data
| Radiation Type | Energy | Emission Probability per Decay | Reference(s) |
| Gamma (γ) | 159.373 (± 0.012) keV | 68.3 (± 0.4)% | [1][10][13][16][17] |
| X-ray Kα₁ (Ti) | 4.5109 keV | 0.0505% | [13] |
| X-ray Kα₂ (Ti) | 4.5049 keV | 0.0256% | [13] |
Production and Decay Pathways
This compound can be produced through several nuclear reactions. The most common methods involve the irradiation of enriched calcium or titanium targets. The decay of ⁴⁷Sc proceeds to stable ⁴⁷Ti.
Experimental Protocols
The determination of the physical properties of this compound requires precise experimental techniques. This section outlines the general methodologies for its production, separation, and the measurement of its decay characteristics.
Production and Radiochemical Separation
A common method for producing no-carrier-added ⁴⁷Sc is through the neutron irradiation of enriched ⁴⁶CaCO₃ or ⁴⁶CaO targets.[16][17] The resulting ⁴⁷Ca acts as a generator for ⁴⁷Sc.
Methodology:
-
Target Irradiation: Enriched ⁴⁶CaCO₃ or ⁴⁶CaO targets are irradiated with thermal neutrons in a nuclear reactor. This produces ⁴⁷Ca via the ⁴⁶Ca(n,γ)⁴⁷Ca reaction.[16]
-
Target Dissolution: Post-irradiation, the target material is dissolved in a strong acid, typically hydrochloric acid (HCl).[11]
-
Chromatographic Separation: The dissolved solution is loaded onto a chromatography column. Resins like UTEVA or DGA are commonly used, which show high selectivity for Scandium over Calcium.[11][16]
-
Elution and Collection: The parent ⁴⁷Ca is washed from the column, and the daughter ⁴⁷Sc is subsequently eluted using a suitable eluent, such as dilute HCl.[11] This process can be repeated as more ⁴⁷Sc grows in from the decay of the parent ⁴⁷Ca.[7]
-
Quality Control: The final product's radionuclidic purity is assessed using gamma-ray spectrometry to ensure the absence of impurities.[14][16]
Half-Life Measurement
The half-life of ⁴⁷Sc is determined by measuring the decay of its activity over time using gamma-ray spectrometry.
Methodology:
-
Sample Preparation: A purified sample of ⁴⁷Sc is prepared in a reproducible counting geometry (e.g., a standard vial).
-
Gamma-Ray Spectrometry: The sample is placed in a shielded, high-purity germanium (HPGe) detector. The detector is calibrated for energy and efficiency using standard sources.[5][12]
-
Data Acquisition: The gamma-ray spectrum is acquired at regular intervals over a period of several half-lives (e.g., 15-20 days). The net peak area of the characteristic 159.4 keV gamma peak is recorded for each measurement.[15][18]
-
Background Subtraction: A background spectrum is acquired for the same counting time and subtracted from each sample spectrum to obtain the net counts.[18]
-
Data Analysis: The natural logarithm of the net count rate is plotted against time. The data points are fitted to a linear equation (y = mx + c). The decay constant (λ) is the negative of the slope (m).[2]
-
Half-Life Calculation: The half-life (T₁/₂) is calculated from the decay constant using the formula: T₁/₂ = ln(2) / λ.[2]
Energy Emission Characterization
3.3.1 Beta Spectrum Measurement
The continuous energy spectrum of the beta particles emitted by ⁴⁷Sc can be measured using a magnetic or semiconductor spectrometer.
Methodology:
-
Source Preparation: A thin, uniform source of ⁴⁷Sc is prepared on a low-atomic-number backing to minimize scattering and energy loss.[19]
-
Spectrometer Setup: The source is placed in a vacuum chamber. For a magnetic spectrometer, a magnetic field is applied to bend the path of the beta particles, separating them by momentum.[4][11] For a semiconductor spectrometer, a detector like a silicon-lithium [Si(Li)] detector is used, which produces a signal proportional to the deposited energy.
-
Energy Calibration: The spectrometer is calibrated using sources with known conversion electron energies (e.g., ¹³⁷Cs, ²⁰⁷Bi).
-
Spectrum Acquisition: The beta spectrum is recorded. The data represents the number of beta particles detected as a function of their energy.
-
Data Analysis (Kurie Plot): To determine the endpoint energies (Eβmax), the raw data is linearized using a Kurie plot. This analysis confirms the maximum energies of the different beta branches.
3.3.2 Gamma Spectrum Measurement
Gamma-ray spectrometry with an HPGe detector is used to precisely measure the energy and intensity of the gamma emissions.
Methodology:
-
Detector and Shielding: A high-resolution HPGe detector is used, typically cooled with liquid nitrogen, and placed within a lead shield to reduce background radiation.[5]
-
Energy and Efficiency Calibration: The system is calibrated using multi-gamma standard sources (e.g., ¹³³Ba, ¹⁵²Eu) that cover a range of energies, including the 159.4 keV region of interest. This calibration yields functions for energy versus channel number and detection efficiency versus energy.[5][10]
-
Sample Measurement: The purified ⁴⁷Sc source is placed at a calibrated distance from the detector, and the spectrum is acquired for a sufficient time to achieve good counting statistics in the 159.4 keV peak.
-
Peak Analysis: The resulting spectrum is analyzed to identify the centroid of the gamma peak (which gives the precise energy) and the net peak area (counts).
-
Emission Probability Calculation: The emission probability (intensity) is calculated by dividing the measured emission rate of the 159.4 keV gamma-ray by the total disintegration rate of the source (activity). The activity can be independently determined using methods like 4πβ-γ coincidence counting or liquid scintillation counting.[18]
References
- 1. indico.ictp.it [indico.ictp.it]
- 2. researchgate.net [researchgate.net]
- 3. Preliminary beta spectrum measurements using a magnetic spectrometer [inis.iaea.org]
- 4. diva-portal.org [diva-portal.org]
- 5. Standardization of pure beta emitters by liquid-scintillation counting [inis.iaea.org]
- 6. web.mit.edu [web.mit.edu]
- 7. web.physics.ucsb.edu [web.physics.ucsb.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tu-dresden.de [tu-dresden.de]
- 12. researchgate.net [researchgate.net]
- 13. bundesumweltministerium.de [bundesumweltministerium.de]
- 14. osti.gov [osti.gov]
- 15. epa.gov [epa.gov]
- 16. revvity.com [revvity.com]
- 17. mirion.com [mirion.com]
- 18. vernier.com [vernier.com]
- 19. uwm.edu [uwm.edu]
Scandium-47: A Technical Guide to its Nuclear Properties and Applications in Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium-47 (⁴⁷Sc) is a radionuclide of increasing interest in nuclear medicine, particularly for its potential in targeted radionuclide therapy. Its favorable decay characteristics, including the emission of both therapeutic beta particles and imageable gamma rays, position it as a promising candidate for a theranostic approach to cancer treatment. This technical guide provides a comprehensive overview of the nuclear properties of ⁴⁷Sc, detailed methodologies for its production and purification, and protocols for its use in preclinical radiopharmaceutical development.
Nuclear Properties of this compound
This compound decays via β- emission to stable Titanium-47 (⁴⁷Ti) with a physical half-life of 3.35 days. This half-life is well-suited for targeted therapies, allowing sufficient time for radiolabeled molecules to reach their target while minimizing long-term radiation exposure. The emitted beta particles have an average energy of 162 keV, which is effective for treating small to medium-sized tumors. Furthermore, ⁴⁷Sc emits a gamma-ray at 159 keV with a 68.3% intensity, enabling SPECT imaging for dosimetry and treatment monitoring.[1][2]
Key Decay Characteristics
| Property | Value | Reference |
| Half-life (T½) | 3.35 days | [1][2] |
| Decay Mode | β- | [2] |
| Maximum Beta Energy (Eβmax) | 600 keV | [3] |
| Average Beta Energy (Eβavg) | 162 keV | [1][2] |
| Principal Gamma Ray Energy | 159 keV | [1][2] |
| Gamma Ray Intensity | 68.3% | [2] |
Production of this compound
The most common and effective method for producing high-purity, no-carrier-added (NCA) ⁴⁷Sc is through the thermal neutron irradiation of enriched Calcium-46 (⁴⁶Ca) targets in a nuclear reactor.[4][5][6][7] This process follows the nuclear reaction: ⁴⁶Ca(n,γ)⁴⁷Ca, which then decays to ⁴⁷Sc. This method offers high yields and excellent radionuclidic purity.[4][5][6]
Production Parameters and Yields
| Parameter | Value | Reference |
| Target Material | Enriched ⁴⁶CaCO₃ | [8] |
| Production Reaction | ⁴⁶Ca(n,γ)⁴⁷Ca → ⁴⁷Sc | [4][5] |
| Thermal Neutron Flux | ~1.2 x 10¹⁴ n/cm²/s | [8] |
| Typical Yield | Up to 2 GBq of ⁴⁷Sc | [4][5] |
| Radionuclidic Purity | >99.99% | [4][5][6][7] |
| Specific Activity | ~10 MBq/nmol | [5] |
Experimental Protocols
Production of this compound via Neutron Irradiation of ⁴⁶Ca
This protocol describes the general steps for producing ⁴⁷Sc using an enriched ⁴⁶Ca target in a nuclear reactor.
Materials:
-
Enriched ⁴⁶CaCO₃ powder
-
High-purity quartz ampoule
-
Nuclear reactor with a thermal neutron flux
Procedure:
-
Accurately weigh the enriched ⁴⁶CaCO₃ target material.
-
Seal the target material in a high-purity quartz ampoule.
-
Irradiate the ampoule in a nuclear reactor with a high thermal neutron flux for a predetermined duration to produce ⁴⁷Ca.
-
Allow for a cooling period after irradiation for the decay of short-lived impurities.
-
The irradiated target containing ⁴⁷Ca, which acts as a generator for ⁴⁷Sc, is then ready for the separation and purification process.
Caption: Workflow for the production and purification of this compound.
Purification of this compound from Irradiated Calcium Target
This protocol outlines a method for separating ⁴⁷Sc from the bulk ⁴⁶Ca/⁴⁷Ca target material using cation exchange chromatography.
Materials:
-
Irradiated ⁴⁶CaCO₃ target
-
0.01 M HNO₃
-
1 M HNO₃
-
Chelex-100 resin
-
Chromatography column
Procedure:
-
Dissolve the irradiated CaCO₃ target in 0.01 M HNO₃ solution.[9]
-
Pack a chromatography column with Chelex-100 resin and equilibrate with 0.01 M HNO₃.
-
Load the dissolved target solution onto the column. ⁴⁷Sc(III) will be retained by the resin, while ⁴⁷Ca(II) will pass through.[9]
-
Wash the column with additional 0.01 M HNO₃ to ensure complete removal of ⁴⁷Ca(II).
-
Elute the purified ⁴⁷Sc(III) from the resin using 1 M HNO₃.[9]
-
The collected eluate contains the purified, no-carrier-added ⁴⁷Sc. A recovery yield of approximately 95% can be expected.[9]
Radiolabeling of DOTA-conjugated Molecules with this compound
This protocol provides a general method for labeling DOTA-conjugated targeting molecules (e.g., peptides, antibodies) with ⁴⁷Sc.
Materials:
-
Purified ⁴⁷ScCl₃ in dilute HCl
-
DOTA-conjugated molecule
-
Sodium acetate (B1210297) buffer (0.5 M, pH ~8)
-
Reaction vial
-
Heating block
-
HPLC for quality control
Procedure:
-
In a reaction vial, combine the DOTA-conjugated molecule with the purified ⁴⁷ScCl₃ solution.
-
Adjust the pH of the reaction mixture to approximately 4.5 using the sodium acetate buffer.[1]
-
Incubate the reaction mixture at 95°C for 10-15 minutes.[1]
-
After incubation, allow the mixture to cool to room temperature.
-
Perform quality control using HPLC to determine the radiochemical yield and purity of the ⁴⁷Sc-labeled conjugate.[1] Radiochemical yields of over 95% are typically achievable.[10]
Therapeutic Mechanism of Action
The therapeutic efficacy of ⁴⁷Sc-labeled radiopharmaceuticals is derived from the cytotoxic effects of the emitted beta particles. When a ⁴⁷Sc-labeled targeting molecule binds to a cancer cell, the emitted beta particles travel a short distance in tissue, depositing their energy and causing damage to cellular components, most critically, the DNA.
This radiation-induced DNA damage, primarily through the formation of free radicals, leads to single and double-strand breaks.[11][12] The cell's DNA damage response (DDR) pathways, such as Base Excision Repair (BER) and Non-Homologous End Joining (NHEJ), are activated.[3] If the DNA damage is too extensive to be repaired, it triggers programmed cell death (apoptosis), leading to the destruction of the cancer cell.[3][11][12]
Caption: Targeted delivery and mechanism of cell killing by ⁴⁷Sc-radiopharmaceuticals.
The Theranostic Pair: ⁴⁴Sc and ⁴⁷Sc
A significant advantage of using ⁴⁷Sc for therapy is the existence of a positron-emitting scandium isotope, ⁴⁴Sc (T½ = 4.04 hours), which can be used for Positron Emission Tomography (PET) imaging. Since ⁴⁴Sc and ⁴⁷Sc are isotopes of the same element, they exhibit identical chemical behavior.[2] This allows for the development of a true "theranostic pair," where the same targeting molecule can be labeled with either ⁴⁴Sc for initial diagnosis, patient selection, and dosimetry, or with ⁴⁷Sc for therapy.[2] This approach ensures that the diagnostic images accurately reflect the biodistribution of the subsequent therapeutic agent, embodying the principles of personalized medicine.
Caption: The theranostic relationship between ⁴⁴Sc for diagnosis and ⁴⁷Sc for therapy.
Conclusion
This compound possesses a compelling combination of nuclear properties that make it a highly attractive radionuclide for targeted cancer therapy. Its production via the ⁴⁶Ca(n,γ)⁴⁷Ca reaction provides a reliable source of high-purity material. The ability to chelate ⁴⁷Sc with established bifunctional chelators like DOTA allows for its integration into a wide range of targeting molecules. The existence of the ⁴⁴Sc/⁴⁷Sc theranostic pair further enhances its potential for advancing personalized medicine. Continued research and development in the production, purification, and clinical application of this compound are poised to make a significant impact on the field of oncology.
References
- 1. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 47Sc as useful β–-emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 47Sc as useful β--emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 7. Scandium Radioisotopes—Toward New Targets and Imaging Modalities | MDPI [mdpi.com]
- 8. Production of 47Sc from 47Ca – comparison of four separation methods [inis.iaea.org]
- 9. Feasibility study on production of Sc-47 from neutron irr... [degruyterbrill.com]
- 10. Development of purification of no-carrier-added 47Sc of theranostic interest. Selective separation study from the natTi(n,p) process [inis.iaea.org]
- 11. Molecular Targeted Radionuclide Therapy for Prostate Cancer - Molecular Imaging and Therapy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. exonpublications.com [exonpublications.com]
The Production of Scandium-47 from Calcium-47: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the production routes for the promising therapeutic radionuclide, Scandium-47 (⁴⁷Sc), originating from its parent, Calcium-47 (⁴⁷Ca). As a beta-emitter with a half-life of 3.35 days and a gamma-ray emission suitable for SPECT imaging, ⁴⁷Sc is a prime candidate for theranostic applications.[1][2] This document details the primary nuclear reaction for its production, summarizes key quantitative data, outlines experimental protocols for production and separation, and provides visual representations of the critical pathways.
Primary Production Route: Neutron Irradiation of Calcium-46
The most established and widely utilized method for producing ⁴⁷Sc is through the indirect route involving the neutron irradiation of enriched Calcium-46 (⁴⁶Ca) targets. This process leverages the ⁴⁶Ca(n,γ)⁴⁷Ca nuclear reaction, where ⁴⁶Ca captures a thermal neutron to become ⁴⁷Ca.[3][4][5] The resulting ⁴⁷Ca, with a half-life of 4.54 days, then undergoes beta decay to produce ⁴⁷Sc.[6][7][8] This method is favored as it can yield high quantities of radionuclidically pure ⁴⁷Sc.[3]
The decay of ⁴⁷Ca allows for the creation of a ⁴⁷Ca/⁴⁷Sc generator system, enabling the repeated separation of the in-grown ⁴⁷Sc daughter from the ⁴⁷Ca parent.[3][9] This provides a continuous supply of ⁴⁷Sc for research and clinical applications.
Nuclear Reaction and Decay Pathway
The production and decay process can be visualized as follows:
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the production of ⁴⁷Sc from ⁴⁷Ca.
Table 1: Nuclear Reaction and Decay Properties
| Parameter | Value | Reference |
| Nuclear Reaction | ⁴⁶Ca(n,γ)⁴⁷Ca | [3][5] |
| ⁴⁶Ca Natural Abundance | 0.004% | [10] |
| Thermal Neutron Cross-section | ~740 mb | [1] |
| ⁴⁷Ca Half-life | 4.54 days | [4][8] |
| ⁴⁷Sc Half-life | 3.35 days | [1][11] |
| ⁴⁷Sc Beta Emission Energy (Average) | 162 keV | [1][2] |
| ⁴⁷Sc Gamma Emission Energy | 159 keV (68.3%) | [1][2] |
Table 2: Production Yields and Purity
| Parameter | Reported Value | Reference |
| ⁴⁷Sc Production Yield | Up to 2 GBq from enriched ⁴⁶Ca targets | [3] |
| ⁴⁷Sc Saturation Yield | 85–98 MBq/mg ⁴⁶Ca per 10¹³ n cm⁻² s⁻¹ | [4] |
| Radionuclidic Purity | >99.99% | [3] |
| Separated ⁴⁷Sc Activity | Up to 1.5 GBq in ~700 µL | [3][12] |
| Number of Consecutive Separations | 3-4 | [3] |
Experimental Protocols
This section outlines a generalized experimental protocol for the production and separation of ⁴⁷Sc from an irradiated calcium target, based on methodologies described in the literature.
Target Preparation and Irradiation
-
Target Material: Enriched ⁴⁶Ca is typically used in the form of Calcium Carbonate (CaCO₃) or Calcium Oxide (CaO).[1][12]
-
Encapsulation: The target material is encapsulated in a suitable container, such as a quartz ampoule, for irradiation.
-
Irradiation: The encapsulated target is irradiated in a nuclear reactor with a high thermal neutron flux.[3][5] Irradiation times can vary depending on the desired activity, with a duration of 150 hours being reported in one study.[13]
Chemical Separation of this compound
Following irradiation and a suitable decay period for the in-growth of ⁴⁷Sc, the target is processed to separate the ⁴⁷Sc from the bulk calcium target material. Several methods have been investigated, with extraction chromatography being a highly effective technique.
-
Dissolution: The irradiated CaCO₃ or CaO target is dissolved in a mineral acid, typically hydrochloric acid (HCl) or nitric acid (HNO₃).[12]
-
Chromatographic Separation: The dissolved target solution is loaded onto a separation column. UTEVA resin and DGA resin are commonly used for their high selectivity for scandium over calcium.
-
The column is first conditioned with the appropriate acid.
-
The target solution is loaded onto the column, where ⁴⁷Sc is retained by the resin while the calcium ions pass through.
-
The column is washed with acid to remove any remaining calcium.
-
The purified ⁴⁷Sc is then eluted from the column using a suitable eluent, such as a dilute acid or water.[12]
-
-
Alternative Separation Methods: Other separation techniques that have been explored include precipitation of scandium hydroxide (B78521) and liquid-liquid extraction using extractants like Cyanex 272.[13][14]
Quality Control
The final separated ⁴⁷Sc product undergoes rigorous quality control to ensure its suitability for radiolabeling and preclinical or clinical use. This includes:
-
Radionuclidic Purity: Assessed by gamma-ray spectroscopy to identify and quantify any radioactive impurities.
-
Radiochemical Purity: Determined by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the ⁴⁷Sc is in the desired chemical form.
-
Chemical Purity: Analysis for trace metal impurities, particularly the concentration of calcium, is performed.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the production and separation of ⁴⁷Sc.
Alternative Production Routes
While the ⁴⁶Ca(n,γ)⁴⁷Ca → ⁴⁷Sc route is the primary focus, other methods for producing ⁴⁷Sc have been investigated, although they may result in lower yields or higher levels of impurities. These include:
-
Proton-induced reactions on titanium targets: Such as ⁴⁹Ti(p,x)⁴⁷Sc and ⁵⁰Ti(p,α)⁴⁷Sc.[15][16][17]
-
Photonuclear reactions: Including ⁴⁸Ca(γ,n)⁴⁷Ca and ⁴⁸Ti(γ,p)⁴⁷Sc.[9][12]
-
Fast neutron irradiation of titanium targets: Utilizing the ⁴⁷Ti(n,p)⁴⁷Sc reaction.[3]
These alternative routes are the subject of ongoing research to identify more efficient and cost-effective production methods.
Conclusion
The production of this compound via the neutron irradiation of enriched Calcium-46 and the subsequent decay of Calcium-47 is a well-established and reliable method for obtaining this therapeutically important radionuclide in high yields and purity. The development of ⁴⁷Ca/⁴⁷Sc generator systems further enhances its availability. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the field of radiopharmaceutical development to advance the use of ⁴⁷Sc in theranostic applications. Continued research into both the optimization of this primary route and the exploration of alternative production methods will be crucial for the widespread clinical translation of ⁴⁷Sc-based radiopharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 47Sc as useful β--emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 47Sc as useful β–-emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Feasibility study on production of Sc-47 from neutron irr... [degruyterbrill.com]
- 6. pubs.rsna.org [pubs.rsna.org]
- 7. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 8. Calcium - Wikipedia [en.wikipedia.org]
- 9. (47)Ca production for (47)Ca/(47)Sc generator system using electron linacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. 47Sc [prismap.eu]
- 12. mdpi.com [mdpi.com]
- 13. Production of 47Sc from 47Ca – comparison of four separation methods [inis.iaea.org]
- 14. mdpi.com [mdpi.com]
- 15. epj-conferences.org [epj-conferences.org]
- 16. researchgate.net [researchgate.net]
- 17. Theoretical study of 47Sc production for theranostic applications using proton beams on enriched titanium targets | EPJ Web of Conferences [epj-conferences.org]
Cyclotron Production of No-Carrier-Added Scandium-47: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scandium-47 (⁴⁷Sc), a β⁻-emitting radionuclide with a half-life of 3.35 days, is a highly promising candidate for targeted radionuclide therapy. Its concurrent emission of a 159 keV gamma photon also allows for SPECT imaging, positioning it as a valuable "theranostic" agent. The production of no-carrier-added (NCA) ⁴⁷Sc, which ensures high specific activity, is crucial for its successful application in radiopharmaceuticals. This technical guide provides an in-depth overview of the cyclotron-based production routes for NCA ⁴⁷Sc, detailing experimental protocols for targetry, irradiation, and chemical separation. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding.
Introduction to this compound
This compound is an emerging radionuclide in nuclear medicine, recognized for its ideal decay characteristics for therapeutic applications.[1] Its 3.35-day half-life is well-suited for targeting large biological molecules like monoclonal antibodies, which have slower pharmacokinetic profiles.[1] As a β⁻ emitter, ⁴⁷Sc delivers a localized therapeutic dose to tumor cells, while its gamma emission enables real-time monitoring of the radiopharmaceutical's biodistribution via SPECT imaging.[1]
A significant advantage of ⁴⁷Sc is its potential as a therapeutic partner to the positron-emitting scandium isotopes, ⁴³Sc and ⁴⁴Sc, creating a true "matched pair" for theranostics.[1][2] This allows for initial diagnosis and dosimetry using PET with ⁴³Sc or ⁴⁴Sc, followed by therapy with a chemically identical ⁴⁷Sc-labeled radiopharmaceutical.
Cyclotron Production Routes for No-Carrier-Added ⁴⁷Sc
The production of NCA ⁴⁷Sc via cyclotrons has been explored through several nuclear reactions, primarily involving titanium and calcium targets. The choice of production route often involves a trade-off between yield, radionuclidic purity, and the cost and availability of enriched target materials.
Proton Irradiation of Titanium Targets
Natural titanium can be irradiated with protons to produce ⁴⁷Sc. However, this route often leads to the co-production of other scandium isotopes, such as ⁴⁶Sc and ⁴⁸Sc, which can affect the radionuclidic purity of the final product.[3][4] The use of enriched titanium targets, specifically ⁵⁰Ti, can enhance the production of ⁴⁷Sc while minimizing impurities.[3]
Table 1: Cyclotron Production of ⁴⁷Sc from Titanium Targets
| Target Material | Projectile | Nuclear Reaction | Proton Energy (MeV) | Yield | Co-produced Impurities | Reference |
| Natural Titanium | Protons (p) | ⁿᵃᵗTi(p,x)⁴⁷Sc | 33 - 22 | 12 MBq/µA·h | ~3% ⁴⁶Sc, ⁴⁸Sc | [3][4] |
| Enriched ⁵⁰TiO₂ | Protons (p) | ⁵⁰Ti(p,α)⁴⁷Sc | 24 | - | - | [5] |
| Natural Vanadium | Protons (p) | ⁵¹V(p,p+α)⁴⁷Sc | 24 | 128.02 ± 11.1 MBq (for 8h at 80 µA) | ⁹⁹.⁵ ± 0.2% radionuclidic purity | [2] |
Proton Irradiation of Calcium Targets
An alternative and widely investigated route involves the proton irradiation of enriched ⁴⁸Ca targets. This method can produce high-purity ⁴⁷Sc with manageable levels of co-produced scandium isotopes.[6]
Table 2: Cyclotron Production of ⁴⁷Sc from Calcium Targets
| Target Material | Projectile | Nuclear Reaction | Proton Energy (MeV) | Yield (at EOB) | Co-produced Impurities | Reference |
| Enriched ⁴⁸CaCO₃ | Protons (p) | ⁴⁸Ca(p,2n)⁴⁷Sc | 24 - 17 | - | 7.4% ⁴⁸Sc | [6] |
| Enriched ⁴⁴Ca | Alpha (α) | ⁴⁴Ca(α,p)⁴⁷Sc | - | Low yield | - | [6] |
Experimental Protocols: Targetry, Irradiation, and Chemical Separation
Target Preparation and Irradiation
Solid targets are commonly used for the cyclotron production of ⁴⁷Sc. These can be in the form of metallic foils (e.g., natural titanium) or pressed powders (e.g., enriched CaCO₃ or TiO₂).[3] Liquid targets, while offering potential advantages in terms of simplified processing, are also being explored.[3][4]
Protocol 1: General Solid Target Irradiation
-
Target Material Preparation: Procure natural or enriched target material in the desired chemical form (e.g., TiO₂, CaCO₃). For powdered targets, press the material into a suitable backing (e.g., aluminum or copper) to form a target disc.
-
Target Assembly: Mount the target disc into a target holder compatible with the cyclotron's target station.
-
Irradiation: Irradiate the target with a proton beam of the desired energy and current for a specified duration. The target is typically cooled with helium gas on the front and chilled water on the back to dissipate heat generated during irradiation.[7]
-
Target Retrieval: After irradiation and a suitable cooling period to allow for the decay of short-lived impurities, the target is remotely handled and transferred to a hot cell for chemical processing.
Chemical Separation of NCA ⁴⁷Sc from Titanium Targets
The separation of NCA ⁴⁷Sc from the bulk titanium target material is a critical step to ensure high purity. Several chromatographic techniques have been developed for this purpose.
Protocol 2: Separation of ⁴⁷Sc from Titanium Targets using DGA Resin
This protocol is based on the use of Eichrom DGA resin for the purification of ⁴⁷Sc produced via the photonuclear reaction on TiO₂ targets.[8]
-
Target Dissolution: Dissolve the irradiated TiO₂ target in fuming sulfuric acid in the presence of sodium sulfate.[8]
-
Column Preparation: Prepare a column with Eichrom DGA resin.
-
Loading: Load the dissolved target solution onto the DGA resin column.
-
Washing: Wash the column to remove the titanium matrix and other impurities.
-
Elution: Elute the purified ⁴⁷Sc from the resin. This method has been shown to achieve recovery yields of over 90%.[8]
Protocol 3: Separation of ⁴⁷Sc from Titanium Targets using Cation-Exchange Chromatography
This method utilizes a cation-exchange resin for the separation.[9][10]
-
Target Dissolution: Dissolve the irradiated titanium target.
-
Column Preparation: Prepare a column with Dowex AG 50W-X4 cation-exchange resin.
-
Loading: Load the dissolved target solution onto the column.
-
Washing: Wash the column to remove the titanium.
-
Elution: Elute the ⁴⁷Sc with a solution of HCl/HF. This procedure has demonstrated 90-97% overall ⁴⁷Sc recovery.[9][10]
Chemical Separation of NCA ⁴⁷Sc from Calcium Targets
Following the irradiation of calcium targets, ⁴⁷Sc needs to be separated from the bulk calcium.
Protocol 4: Separation of ⁴⁷Sc from Calcium Targets using a Filter
This simple and effective method relies on the precipitation of scandium hydroxide.[6]
-
Target Dissolution: Dissolve the irradiated CaCO₃ target in 0.5 M HCl.[6]
-
Neutralization: Neutralize the solution with a 25% NH₃ solution to a pH of 10 to precipitate Sc(OH)₃.[6]
-
Filtration: Pass the solution through a 0.2 µm filter to trap the scandium radioisotopes.[6]
-
Washing: Wash the filter with pure water to remove residual Ca²⁺ and NH₄⁺ ions.[6]
-
Elution: Elute the purified ⁴⁷Sc from the filter with 0.5 M HCl.[6]
Protocol 5: Separation of ⁴⁷Sc from Calcium Targets using UTEVA Resin
This method employs an extraction chromatography resin.[6]
-
Target Dissolution: Dissolve the irradiated CaCO₃ target in 9 M HCl.[6]
-
Column Preparation: Prepare a column containing UTEVA resin.
-
Loading and Washing: Pass the dissolved target solution through the column and wash with 9 M HCl to remove the calcium.[6]
-
Elution: Elute the scandium radioisotopes with water.[6]
Visualized Workflows
The following diagrams illustrate the key experimental workflows for the production and purification of no-carrier-added ⁴⁷Sc.
Caption: Overview of the cyclotron production workflow for NCA ⁴⁷Sc.
Caption: Chemical separation workflows for NCA ⁴⁷Sc from titanium targets.
Caption: Chemical separation workflows for NCA ⁴⁷Sc from calcium targets.
Conclusion
The cyclotron-based production of no-carrier-added ⁴⁷Sc is a rapidly advancing field with significant potential to impact nuclear medicine. The choice of production route and separation chemistry depends on factors such as the available cyclotron infrastructure, the desired yield and purity, and economic considerations related to enriched target materials. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to produce and utilize high-purity ⁴⁷Sc for the development of novel radiopharmaceuticals. Continued research into optimizing production parameters and developing more efficient and automated separation processes will be crucial for the widespread clinical translation of ⁴⁷Sc-based theranostics.
References
- 1. 47Sc-Radiolabeling Service - Alfa Cytology - Rdcthera [rdcthera.com]
- 2. Production of high purity 47Sc from proton irradiation of natural vanadium targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sfera.unife.it [sfera.unife.it]
- 4. Interdisciplinary Tasks in the Cyclotron Production of Radiometals for Medical Applications. The Case of 47Sc as Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. 47Sc production development by cyclotron irradiation of 48Ca - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Electron linear accelerator production and purification of this compound from titanium dioxide targets | NIDC: National Isotope Development Center [isotopes.gov]
- 9. Radiochemical purification of no-carrier-added this compound for radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Production of Scandium-47 for Radiopharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Scandium-47 (⁴⁷Sc), with its favorable decay characteristics (t½ = 3.35 days, Eβ⁻ₘₐₓ = 600.5 keV, Eγ = 159.4 keV), is an emerging radionuclide of significant interest for targeted radionuclide therapy. Its potential as a theranostic agent, particularly when paired with the positron-emitting scandium isotopes ⁴³Sc and ⁴⁴Sc, makes the development of robust and efficient production methods a critical area of research. This guide provides a comprehensive overview and comparison of the primary methods for producing ⁴⁷Sc, focusing on quantitative data and detailed experimental protocols to inform researchers and professionals in the field.
Production Routes: An Overview
This compound can be produced through two main pathways: direct irradiation of target materials and indirect production via the decay of a parent radionuclide. The choice of production route depends on several factors, including the available infrastructure (nuclear reactor, cyclotron, or linear accelerator), desired product purity and specific activity, and economic considerations related to target materials.
The primary production reactions include:
-
Reactor Production:
-
Indirect: ⁴⁶Ca(n,γ)⁴⁷Ca → ⁴⁷Sc (using thermal neutrons)
-
Direct: ⁴⁷Ti(n,p)⁴⁷Sc (using fast neutrons)
-
-
Cyclotron Production:
-
⁴⁸Ca(p,2n)⁴⁷Sc
-
⁵⁰Ti(p,α)⁴⁷Sc
-
⁵¹V(p,αn)⁴⁷Sc (approximate)
-
-
Linear Accelerator (LINAC) Production:
-
⁴⁸Ti(γ,p)⁴⁷Sc
-
⁴⁸Ca(γ,n)⁴⁷Ca → ⁴⁷Sc
-
Each of these methods presents a unique set of advantages and challenges in terms of yield, radionuclidic purity, and the complexity of the required chemical separation.
Comparative Analysis of Production Methods
The following tables provide a summary of quantitative data for the most common ⁴⁷Sc production routes, allowing for a direct comparison of their efficacy.
Reactor-Based Production of ⁴⁷Sc
| Target Material | Reaction | Neutron Flux (n·cm⁻²·s⁻¹) | Irradiation Time | Yield | Radionuclidic Purity (%) | Specific Activity | Reference |
| Enriched ⁴⁶Ca | ⁴⁶Ca(n,γ)⁴⁷Ca → ⁴⁷Sc | Thermal | Various | Up to 2 GBq ⁴⁷Sc produced | >99.99 | High (carrier-free) | [1][2] |
| Natural TiO₂ | natTi(n,p)⁴⁷Sc | Fast (~3x10¹³) | 4 days | Not specified | 88 | Not specified | [3][4] |
| Enriched ⁴⁷Ti | ⁴⁷Ti(n,p)⁴⁷Sc | Fast | Various | 0.07–4.9 MBq | 88.5 - 99.95 | Not specified | [1][2] |
Accelerator-Based Production of ⁴⁷Sc
| Target Material | Reaction | Particle Energy (MeV) | Beam Current (µA) | Irradiation Time (h) | Yield | Radionuclidic Purity (%) | Apparent Molar Activity (AMA) / Specific Activity | Reference |
| Enriched ⁴⁸CaCO₃ | ⁴⁸Ca(p,2n)⁴⁷Sc | 24 → 17 | Not specified | Not specified | Enables GBq activity levels | ~87 (due to ⁴⁸Sc) | Not specified | [5][6] |
| Natural Vanadium | natV(p,x)⁴⁷Sc | 24 | 80 | 8 | 128.02 ± 11.1 MBq | 99.5 ± 0.2 | 7733 ± 155 MBq/µmol | [7] |
| Natural TiO₂ | ⁴⁸Ti(γ,p)⁴⁷Sc | 35-40 (electron) | Not specified | Not specified | 4.25-6.92 MBq/g·kW·h | High | >90% recovery | [8][9] |
| Enriched ⁴⁸Ti | ⁴⁸Ti(γ,p)⁴⁷Sc | 22 (electron) | 1 mA | Not specified | Hundreds of MBq/g | High (no other Sc isotopes) | Tens of GBq/g | [10] |
| Natural Calcium | natCa(α,x)⁴⁷Sc | Not specified | Not specified | Not specified | 780 kBq/µAh | Not specified | Not specified | [11] |
Experimental Protocols and Methodologies
This section details the experimental procedures for key ⁴⁷Sc production methods, providing a foundation for the replication and adaptation of these techniques.
Indirect Production via ⁴⁶Ca(n,γ)⁴⁷Ca → ⁴⁷Sc
This method is highly favored for producing high-purity, no-carrier-added ⁴⁷Sc.[1][2][12]
1. Target Preparation:
-
Enriched ⁴⁶Ca, typically in the form of CaCO₃ or CaO, is pressed into a pellet.
-
The pellet is encapsulated in a high-purity quartz ampoule.
2. Irradiation:
-
The encapsulated target is irradiated in a nuclear reactor with a high thermal neutron flux.
-
Irradiation times are optimized to maximize the production of ⁴⁷Ca while minimizing the production of long-lived impurities.
3. Chemical Separation (⁴⁷Ca/⁴⁷Sc Generator System):
-
After a decay period to allow for the in-growth of ⁴⁷Sc from the decay of ⁴⁷Ca, the target is dissolved in HCl.
-
The separation of ⁴⁷Sc from the bulk calcium target material and its ⁴⁷Ca parent is typically achieved using extraction chromatography with DGA resin.
-
The dissolved target solution is loaded onto the DGA resin.
-
The calcium is washed from the resin with HCl.
-
The purified ⁴⁷Sc is then eluted from the resin using a dilute HCl solution.
-
This process can be repeated to "milk" the in-growing ⁴⁷Sc from the ⁴⁷Ca parent.
4. Quality Control:
-
Radionuclidic purity is assessed using gamma-ray spectroscopy with a High-Purity Germanium (HPGe) detector.
-
Chemical purity is determined by methods such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Radiochemical purity and labeling efficiency are often confirmed by radiolabeling a known chelator like DOTA-TATE and analyzing the product with radio-TLC or radio-HPLC.
Direct Production via ⁴⁸Ti(γ,p)⁴⁷Sc using a LINAC
This method offers a no-carrier-added product and avoids the complexities of reactor access.[8][9][10]
1. Target Preparation:
-
Natural or enriched ⁴⁸TiO₂ powder is pressed into a solid target.
-
The target is placed in a holder, often water-cooled, behind a high-Z converter.
2. Irradiation:
-
An electron beam from a linear accelerator is directed onto a high-Z converter (e.g., tungsten or tantalum) to produce bremsstrahlung photons.
-
These photons then irradiate the TiO₂ target, inducing the ⁴⁸Ti(γ,p)⁴⁷Sc reaction.
-
Beam energy is a critical parameter; for enriched ⁴⁸Ti targets, an electron energy of 22 MeV can produce ⁴⁷Sc with no other scandium isotopes.[10]
3. Chemical Separation:
-
The irradiated TiO₂ target is dissolved, a process that can be challenging. A common method involves heating in fuming sulfuric acid in the presence of sodium sulfate.[8][9]
-
The resulting solution is then processed using ion exchange or extraction chromatography. Eichrom DGA resin has been shown to be effective.[8][9]
-
The ⁴⁷Sc is selectively retained on the resin while titanium is washed away.
-
The purified ⁴⁷Sc is then eluted.
4. Quality Control:
-
Similar to the reactor-based method, quality control involves gamma spectroscopy, ICP-MS, and radiolabeling studies to confirm purity and viability for conjugation.
References
- 1. 47Sc as useful β--emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes. [sonar.rero.ch]
- 2. 47Sc as useful β–-emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production and purification of this compound: A potential radioisotope for cancer theranostics [inis.iaea.org]
- 4. Production and purification of this compound: A potential radioisotope for cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 47Sc production development by cyclotron irradiation of 48Ca - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of high purity 47Sc from proton irradiation of natural vanadium targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electron linear accelerator production and purification of this compound from titanium dioxide targets | NIDC: National Isotope Development Center [isotopes.gov]
- 9. Electron linear accelerator production and purification of this compound from titanium dioxide targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sc-47 production from titanium targets using electron linacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production of scandium-43 and -47 from a powdery calcium oxide target via the (nat/44)Ca(α,x)-channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 47Sc [prismap.eu]
The Dawn of a New Theranostic Era: Early Research on the Therapeutic Potential of Scandium-47
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Scandium-47 (⁴⁷Sc), a medium-energy beta-emitting radionuclide, is emerging as a highly promising candidate for targeted radionuclide therapy. Its unique decay characteristics, including the emission of gamma radiation suitable for SPECT imaging, position it as a true "theranostic" agent. This allows for both the diagnosis and treatment of diseases, particularly cancer, with the same elemental platform. Early research, primarily preclinical, has demonstrated the therapeutic potential of ⁴⁷Sc-labeled radiopharmaceuticals, showing comparable efficacy to established radionuclides like Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y). This whitepaper provides an in-depth technical guide to the foundational research on ⁴⁷Sc, summarizing its production, key experimental findings, and the detailed protocols that have paved the way for its ongoing development.
Introduction: The Theranostic Promise of this compound
The concept of theranostics, which combines therapy and diagnostics, is a cornerstone of personalized medicine. In this paradigm, a single agent can be used to identify (diagnose) and then treat a pathology. This compound is at the forefront of this approach due to its unique properties. It decays with a half-life of 3.35 days and emits beta particles with an average energy of 162 keV, which are effective for treating small tumors while minimizing damage to surrounding healthy tissue.[1][2] Simultaneously, it emits a 159 keV gamma photon, enabling SPECT imaging to monitor the biodistribution of the radiopharmaceutical and assess treatment response.[1][3]
This dual capability is further enhanced by the existence of positron-emitting scandium isotopes, such as Scandium-44 (⁴⁴Sc) and Scandium-43 (⁴³Sc).[3][4] These isotopes can be used for high-resolution PET imaging for initial diagnosis and dosimetry calculations, while the chemically identical ⁴⁷Sc can be used for subsequent therapy. This "matched-pair" approach ensures that the diagnostic and therapeutic agents have identical pharmacokinetic profiles, providing a more accurate prediction of the therapeutic dose distribution.[4][5]
Production and Physicochemical Properties of this compound
The availability of high-purity ⁴⁷Sc is crucial for its clinical translation. Researchers have explored several production routes, each with its own advantages and challenges.
Production Methods:
-
Nuclear Reactor Production:
-
⁴⁶Ca(n,γ)⁴⁷Ca → ⁴⁷Sc: This is a common method involving the neutron irradiation of enriched Calcium-46 (⁴⁶Ca) targets in a nuclear reactor to produce Calcium-47 (⁴⁷Ca), which then decays to ⁴⁷Sc.[4][6] This route can produce high-purity ⁴⁷Sc.[4]
-
⁴⁷Ti(n,p)⁴⁷Sc: This reaction utilizes fast neutrons to irradiate enriched Titanium-47 (⁴⁷Ti) targets.[7][8]
-
-
Cyclotron and Linear Accelerator Production:
-
Photonuclear Reactions: High-energy photons from a linear accelerator can be used to bombard targets like natural vanadium, offering a cost-effective production method with high purity.[9][10] The ⁴⁸Ca(γ,n)⁴⁷Ca → ⁴⁷Sc reaction is another photonuclear route.[4]
-
Proton-induced Reactions: Cyclotrons can be used to produce ⁴⁷Sc via reactions such as natV(p,x)⁴⁷Sc.[11]
-
DOT Script for this compound Production Pathways:
Caption: Production pathways of this compound via nuclear reactors and accelerators.
Physicochemical Properties:
Scandium exists in a stable +3 oxidation state in aqueous solutions, and its chemistry is similar to that of lanthanides, such as Lutetium.[4] This similarity allows for the use of well-established chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives for stable radiolabeling of targeting molecules.[3][4]
Preclinical Therapeutic Studies
Early preclinical studies have been instrumental in demonstrating the therapeutic efficacy of ⁴⁷Sc. A key area of investigation has been the use of ⁴⁷Sc-labeled folate conjugates for targeting folate receptor-positive cancers, such as ovarian cancer.
Comparative Study of ⁴⁷Sc-folate, ¹⁷⁷Lu-folate, and ⁹⁰Y-folate
A pivotal preclinical study compared the therapeutic potential of ⁴⁷Sc-folate with ¹⁷⁷Lu-folate and ⁹⁰Y-folate in mice bearing IGROV-1 ovarian tumor xenografts.[1][2]
Experimental Workflow:
Caption: Workflow of the preclinical comparative study of radiofolates.
Quantitative Data Summary:
| Parameter | ⁴⁷Sc-folate | ¹⁷⁷Lu-folate | ⁹⁰Y-folate | Untreated Control |
| Injected Activity (MBq) | 12.5 | 10 | 5 | N/A |
| Estimated Absorbed Tumor Dose (Gy) | ~21 | ~21 | ~21 | N/A |
| Median Survival (days) | 39[1][2] | 43[1][2] | 41[1][2] | 26[1][2] |
In Vitro Cell Viability:
| Radiofolate Concentration (MBq/mL) | ⁴⁷Sc-folate (% Viability) | ¹⁷⁷Lu-folate (% Viability) | ⁹⁰Y-folate (% Viability) |
| 5 | ~80%[1] | ~67%[1] | ~26%[1] |
| 20 | ~35%[1] | ~34%[1] | <1%[1] |
The results indicated that when administered at activities calculated to deliver the same absorbed dose to the tumor, ⁴⁷Sc-folate demonstrated comparable tumor growth inhibition and increased median survival to ¹⁷⁷Lu-folate and ⁹⁰Y-folate.[1][2] Histological analysis revealed no severe side effects from the treatments.[1][2]
Experimental Protocols
Production and Purification of ⁴⁷Sc
Objective: To produce no-carrier-added ⁴⁷Sc with high radionuclidic purity.
Method (based on reactor production):
-
Target Preparation: Encapsulate enriched ⁴⁶CaCO₃ in a high-purity quartz ampoule.
-
Irradiation: Irradiate the target in a nuclear reactor with a thermal neutron flux. The irradiation time is calculated based on the desired activity.
-
Cooling: Allow the irradiated target to cool to permit the decay of short-lived impurities.
-
Dissolution: Dissolve the irradiated target in dilute hydrochloric acid.
-
Chemical Separation:
-
Load the dissolved target solution onto a cation exchange resin column.
-
Elute the ⁴⁷Sc from the column using a suitable eluent, such as an ammonium (B1175870) citrate (B86180) solution.
-
Further purify the ⁴⁷Sc fraction using a second ion exchange column to remove any remaining impurities.
-
-
Quality Control: Assess the radionuclidic purity using gamma-ray spectroscopy and determine the radiochemical purity via thin-layer chromatography.
Radiolabeling of DOTA-folate with ⁴⁷Sc
Objective: To prepare ⁴⁷Sc-folate with high radiochemical purity and specific activity.
Materials:
-
⁴⁷ScCl₃ in dilute HCl
-
DOTA-folate conjugate
-
Ammonium acetate (B1210297) buffer (pH 4.5-5.5)
-
Metal-free water
-
Heating block
-
ITLC strips and a suitable mobile phase for quality control
Procedure:
-
In a sterile, metal-free reaction vial, add the DOTA-folate conjugate solution.
-
Add the ammonium acetate buffer to adjust the pH.
-
Add the ⁴⁷ScCl₃ solution to the vial.
-
Gently mix the reaction solution.
-
Incubate the reaction mixture at 95°C for 15-30 minutes.
-
Allow the reaction to cool to room temperature.
-
Perform quality control using ITLC to determine the radiochemical purity. A radiochemical purity of >95% is typically considered acceptable.
In Vitro Cell Viability Assay
Objective: To assess the cytotoxic effect of ⁴⁷Sc-folate on cancer cells.
Cell Line: IGROV-1 (folate receptor-positive ovarian cancer cells)
Procedure:
-
Seed IGROV-1 cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of ⁴⁷Sc-folate, ¹⁷⁷Lu-folate, and ⁹⁰Y-folate in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the radiolabeled compounds. Include untreated control wells.
-
Incubate the cells for a defined period (e.g., 48-72 hours).
-
After incubation, wash the cells with PBS.
-
Perform a cell viability assay, such as the MTT or MTS assay, according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader and calculate the percentage of viable cells relative to the untreated control.
In Vivo Biodistribution and Therapy Study
Objective: To evaluate the tumor uptake, biodistribution, and therapeutic efficacy of ⁴⁷Sc-folate in a tumor-bearing mouse model.
Animal Model: Female nude mice bearing subcutaneous IGROV-1 tumor xenografts.
Procedure:
-
Biodistribution:
-
Inject a cohort of tumor-bearing mice intravenously with a known activity of ⁴⁷Sc-folate.
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize groups of mice.
-
Excise and weigh tumors and major organs.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
-
Therapy Study:
-
Randomly assign tumor-bearing mice to different treatment groups: ⁴⁷Sc-folate, ¹⁷⁷Lu-folate, ⁹⁰Y-folate, and untreated control.
-
Administer a single intravenous injection of the respective radiopharmaceutical at the predetermined therapeutic activity.
-
Monitor tumor growth by measuring tumor volume with calipers two to three times per week.
-
Monitor animal body weight and overall health.
-
Record the date of euthanasia or death for survival analysis.
-
Future Directions and Conclusion
The early research on this compound has laid a strong foundation for its development as a next-generation theranostic radionuclide. The demonstrated therapeutic efficacy, comparable to established isotopes, combined with its ideal imaging properties, makes it a highly attractive candidate for clinical translation.[1] Future research will likely focus on:
-
Scaling up production: Developing more efficient and cost-effective production methods to meet potential clinical demand.[9][10]
-
Exploring new targeting vectors: Labeling ⁴⁷Sc to a wider range of targeting molecules, such as peptides and antibodies, to address different cancer types.
-
Clinical trials: Initiating well-designed clinical trials to evaluate the safety and efficacy of ⁴⁷Sc-based radiopharmaceuticals in humans.
References
- 1. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards Clinical Development of Scandium Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with the Chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ansto.gov.au [ansto.gov.au]
- 6. 47Sc [prismap.eu]
- 7. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Researchers find way to make new cancer medicine -- ANS / Nuclear Newswire [ans.org]
- 10. Security researchers discover abundant, cost-effective way to make new cancer medicine | EurekAlert! [eurekalert.org]
- 11. Preliminary dosimetric analysis of DOTA-folate radiopharmaceutical radiolabelled with 47Sc produced through natV(p,x)47Sc cyclotron irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Scandium-47: A True Theranostic Agent in Oncology - A Technical Guide
Abstract
The paradigm of personalized medicine in oncology is increasingly embracing the concept of "theranostics," an integrated approach that combines diagnostic imaging with targeted radionuclide therapy. Scandium-47 (⁴⁷Sc), a β⁻-emitting radionuclide, is emerging as a compelling candidate for this paradigm. Its decay characteristics are not only suitable for therapy but also allow for simultaneous SPECT imaging, enabling real-time monitoring of treatment response. Crucially, ⁴⁷Sc forms a true theranostic pair with the positron-emitting isotopes ⁴³Sc and ⁴⁴Sc. This allows for identical radiopharmaceutical chemistry for both initial PET imaging for diagnosis and dosimetry, and subsequent ⁴⁷Sc-based therapy, ensuring that what is seen with the diagnostic agent is precisely what is treated. This technical guide provides an in-depth overview of ⁴⁷Sc, covering its production, radiochemistry, preclinical validation, and its potential to rival or surpass established therapeutic radionuclides like Lutetium-177.
Core Nuclear and Physical Properties
This compound possesses a unique combination of physical properties that make it highly suitable for targeted radionuclide therapy. Its half-life is long enough to allow for radiopharmaceutical production and delivery to tumor sites, while being short enough to minimize long-term radiation exposure to patients. The co-emission of a gamma ray at an ideal energy for SPECT imaging is a key advantage for dosimetry and treatment monitoring.
Table 1: Comparison of Nuclear Properties: ⁴⁷Sc vs. Theranostic Partners and Therapeutic Analogs
| Radionuclide | Half-Life | Primary Emission | Average β⁻ Energy (keV) | Max β⁻ Energy (keV) | Key γ-ray Energy (keV) & Intensity (%) | Imaging Modality |
| ⁴⁷Sc | 3.35 days[1][2] | β⁻ | 162[3][4] | 600[3] | 159.4 (68.3%)[3][5] | SPECT/Therapy |
| ⁴⁴Sc | 4.04 hours[6] | β⁺ | 632 (Eβ⁺av)[1] | - | 1157 (99.9%)[7] | PET/Diagnostic |
| ⁴³Sc | 3.89 hours[6] | β⁺ | 476 (Eβ⁺av)[1] | - | 372 (22.5%)[7] | PET/Diagnostic |
| ¹⁷⁷Lu | 6.65 days[4] | β⁻ | 134[4] | 497 | 113 (6.4%), 208 (11%) | SPECT/Therapy |
| ⁹⁰Y | 2.67 days | β⁻ | 935 | 2280 | - | Therapy (Bremsstrahlung) |
Production of this compound
The availability of high-purity, no-carrier-added (NCA) ⁴⁷Sc is critical for clinical translation. Several production routes have been developed using both nuclear reactors and accelerators. The most common method involves the neutron irradiation of a Calcium-46 (⁴⁶Ca) target, which generates ⁴⁷Ca that subsequently decays to ⁴⁷Sc, creating a generator-like system.
Table 2: this compound Production Routes
| Production Route | Target Material | Reaction | Source | Advantages | Challenges |
| Indirect (Reactor) | Enriched ⁴⁶Ca (as CaO or CaCO₃) | ⁴⁶Ca(n,γ)⁴⁷Ca → ⁴⁷Sc | Nuclear Reactor[1][3] | High radionuclidic purity (>99.99%)[6]; Generator system allows for multiple elutions[3]. | High cost and limited availability of enriched ⁴⁶Ca target material[6]. |
| Direct (Reactor) | Enriched ⁴⁷Ti (as TiO₂) | ⁴⁷Ti(n,p)⁴⁷Sc | Nuclear Reactor (Fast Neutrons)[7][8] | High enrichment of ⁴⁷Ti is available at a reasonable cost[7]. | Requires fast neutron flux; potential for metallic impurities. |
| Photonuclear | Enriched ⁴⁸Ca | ⁴⁸Ca(γ,n)⁴⁷Ca → ⁴⁷Sc | Electron Linear Accelerator[6][9] | Can utilize accelerators, which are more common in hospital settings[10]. | Yields may be lower compared to reactor-based methods[6]. |
| Photonuclear | Vanadium (natV) | ⁵¹V(γ,α)⁴⁷Sc | Electron Linear Accelerator[10] | Inexpensive and widely available target material; produces fewer hazardous Sc isotopes[10]. | Requires high-energy photons; purification from bulk target material. |
Radiochemistry and Chelation
As a trivalent metal cation (Sc³⁺), scandium shares chemical similarities with other theranostic metals like Lutetium (Lu³⁺) and Yttrium (Y³⁺). This allows for the use of well-established macrocyclic chelators, most notably DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives, to stably incorporate ⁴⁷Sc into targeting biomolecules such as peptides and antibodies.[3][11][12]
The Scandium Theranostic Loop
The true power of scandium lies in its isotopic trio. A DOTA-conjugated targeting molecule can be labeled with ⁴⁴Sc for initial PET imaging to determine tumor location, stage, and receptor expression. The resulting images provide precise data for calculating the expected radiation dose. Subsequently, the exact same molecule can be labeled with ⁴⁷Sc for therapy, ensuring the therapeutic agent follows the identical pharmacokinetic path as the diagnostic agent.
References
- 1. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scandium Isotopes: List and Properties | Scandium [scandium.org]
- 3. 47Sc [prismap.eu]
- 4. 47Sc as useful β–-emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production and purification of this compound: A potential radioisotope for cancer theranostics [inis.iaea.org]
- 9. osti.gov [osti.gov]
- 10. civil.utah.edu [civil.utah.edu]
- 11. Scandium and terbium radionuclides for radiotheranostics: current state of development towards clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Towards Clinical Development of Scandium Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with the Chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Scandium-47: A Historical and Technical Guide to its Development in Nuclear Medicine
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium-47 (Sc-47), a beta- and gamma-emitting radionuclide, has emerged as a highly promising candidate for targeted radionuclide therapy in nuclear medicine. Its favorable decay characteristics, coupled with the potential for a "theranostic" approach using its positron-emitting counterparts (Sc-43 and Sc-44), have driven significant research and development over the past few decades. This technical guide provides a comprehensive overview of the historical development of Sc-47, detailing its production, radiochemistry, preclinical evaluation, and future prospects.
The concept of using matched pairs of radionuclides—one for diagnosis and another for therapy—is a cornerstone of personalized medicine in oncology. For scandium, the radioisotopes Sc-43 and Sc-44 can be used for diagnostic Positron Emission Tomography (PET) imaging, while Sc-47, with its therapeutic beta emissions, can be used for targeted therapy, all while being attached to the same targeting molecule.[1][2] This ensures that the diagnostic imaging accurately reflects the probable biodistribution and dosimetry of the therapeutic agent. The therapeutic potential of Sc-47 was recognized as early as the 1990s at Brookhaven National Laboratory.[2]
Physical and Nuclear Properties
This compound possesses a unique combination of physical properties that make it well-suited for therapeutic applications. It decays with a half-life of 3.35 days, which is compatible with the pharmacokinetics of a variety of targeting molecules, from small molecules to antibodies.[3][4] Its decay pathway includes the emission of medium-energy beta particles, which are effective for treating small to medium-sized tumors, and a gamma-ray suitable for Single-Photon Emission Computed Tomography (SPECT) imaging, allowing for post-treatment dosimetry and therapy monitoring.[1][3]
Table 1: Key Physical Decay Properties of this compound and its Diagnostic Counterparts
| Radionuclide | Half-life | Primary Emission | Mean Particle Energy (keV) | Primary Gamma Energy (keV) | Imaging Modality |
| Sc-47 | 3.35 days | β⁻ | 162 | 159 (68.3%) | SPECT |
| Sc-43 | 3.89 hours | β⁺ | 476 | 372 (22.5%) | PET |
| Sc-44 | 4.04 hours | β⁺ | 632 | 1157 (99.9%) | PET |
Data sourced from multiple references.[2][3][5]
Historical Development of Production Methods
The availability of high-purity, no-carrier-added (NCA) Sc-47 has been a significant historical challenge, driving research into various production routes using nuclear reactors, cyclotrons, and electron linear accelerators (linacs).[2][6]
Reactor Production
Early and ongoing methods for Sc-47 production have centered on nuclear reactors.
-
Indirect Production via ⁴⁶Ca(n,γ)⁴⁷Ca→⁴⁷Sc: This is a well-established method where a Calcium-46 (⁴⁶Ca) target is irradiated with thermal neutrons to produce Calcium-47 (⁴⁷Ca).[3][7] The ⁴⁷Ca then decays with a half-life of 4.5 days to Sc-47, which can be chemically separated.[7] This route provides high-purity Sc-47 and can be configured as a ⁴⁷Ca/⁴⁷Sc generator system, allowing for multiple elutions of Sc-47.[5][8]
-
Direct Production via ⁴⁷Ti(n,p)⁴⁷Sc: This method involves the irradiation of a Titanium-47 (⁴⁷Ti) target with fast neutrons.[2][9] While it can produce Sc-47 in sufficient quantities for research, it may require enriched target material to achieve high specific activity and radionuclidic purity.[2]
Accelerator-Based Production
More recently, particle accelerators have been explored to increase the availability and production yields of Sc-47.
-
Cyclotron Production: The ⁴⁸Ca(p,2n)⁴⁷Sc reaction using protons from a cyclotron has been investigated.[7] While feasible, this route can result in radionuclidic impurities, and the high cost of enriched ⁴⁸Ca has been a limiting factor.[7]
-
Electron Linac (Photonuclear) Production: High-energy photons (bremsstrahlung) produced by electron linacs can induce nuclear reactions. The ⁴⁸Ti(γ,p)⁴⁷Sc and the indirect ⁴⁸Ca(γ,n)⁴⁷Ca→⁴⁷Sc reactions are being explored.[10][11] A novel technique using vanadium targets has also been developed, which is less expensive and produces fewer hazardous impurities.[10]
Experimental Protocols: Production and Separation
Protocol 1: Reactor Production via ⁴⁶Ca(n,γ)⁴⁷Ca and Separation
-
Target Preparation: High-purity Calcium Carbonate (CaCO₃) or Calcium Oxide (CaO) enriched in ⁴⁶Ca is encapsulated in a quartz ampoule.[1][3]
-
Irradiation: The target is irradiated in a high-flux nuclear reactor for a predetermined period to produce ⁴⁷Ca.
-
Cooling: The irradiated target is allowed to cool to permit the decay of short-lived impurities.
-
Dissolution: The target is dissolved in dilute hydrochloric acid (HCl).
-
Chemical Separation: A generator-like system is often employed for the separation of the in-grown Sc-47 from the parent ⁴⁷Ca.[8]
-
The dissolved target solution is loaded onto a cation exchange chromatography column (e.g., DOWEX 50).[8]
-
The ⁴⁷Ca is retained on the resin, while the ⁴⁷Sc can be selectively eluted.
-
A second separation step using a DOWEX 50 column can be used to concentrate the ⁴⁷Sc solution.[8] The final product is typically formulated in an ammonium (B1175870) acetate/HCl solution suitable for direct radiolabeling.[8]
-
Table 2: Example Separation Yields for Sc-47 from ⁴⁷Ca
| Separation Method | Eluent | Yield | Reference |
| Cation Exchange Chromatography | 0.1 M HCl | 80% | [8] |
Radiochemistry and Chelation
For Sc-47 to be used as a targeted radiopharmaceutical, it must be attached to a targeting biomolecule via a bifunctional chelator. The trivalent Sc³⁺ cation shares chemical similarities with other trivalent metals used in nuclear medicine, such as Lutetium (Lu³⁺) and Yttrium (Y³⁺).[5] This has allowed for the adaptation of existing chelation chemistry.
The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are the most commonly used for scandium isotopes.[12][13] However, DOTA often requires heating for efficient radiolabeling, which can be detrimental to sensitive biomolecules.[14] Research is ongoing to develop new chelators that can stably complex Sc(III) under milder conditions.[14]
Protocol 2: General Radiolabeling of a DOTA-conjugated Peptide with Sc-47
-
Reagent Preparation: A solution of the DOTA-conjugated peptide is prepared in a suitable buffer, typically sodium acetate, at a pH between 4.0 and 5.5.
-
Radiolabeling Reaction: The purified Sc-47 solution is added to the peptide solution. The reaction vial is heated at 90-95°C for 10-30 minutes.[15]
-
Quality Control: The radiochemical purity of the resulting radiolabeled compound is determined using methods like radio-TLC or radio-HPLC to separate the labeled peptide from free Sc-47.
-
Purification (if necessary): If the radiochemical purity is not sufficient (>95%), the product can be purified using solid-phase extraction cartridges (e.g., C18 Sep-Pak).
Table 3: Radiolabeling Efficiency of Sc-47 with Various Chelators
| Chelator Conjugate | Biomolecule | Labeling Yield | Reference |
| DOTA-folate | Folate | >96% | [8] |
| DOTA-[Nle]-cCCK | Cholecystokinin | >95% | |
| 1B4M-DTPA | Anti-CEA F(ab')₂ | 98% | [15] |
| 4-ICE | Anti-CEA F(ab')₂ | 80% | [15] |
Preclinical Development and Therapeutic Efficacy
The therapeutic potential of Sc-47 has been evaluated in numerous preclinical studies, often in direct comparison to the clinically established radionuclides Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y).[3] These studies have consistently demonstrated that Sc-47 has comparable therapeutic efficacy to ¹⁷⁷Lu when the same absorbed tumor dose is delivered.[3][16]
In a key study using a DOTA-folate conjugate to target folate receptor-positive ovarian tumors, Sc-47-folate showed similar tumor growth inhibition and increased median survival compared to ¹⁷⁷Lu-folate and ⁹⁰Y-folate when administered at activities calculated to deliver an equivalent tumor dose.[3][16]
Table 4: Comparative Preclinical Therapy Studies
| Radiopharmaceutical | Tumor Model | Administered Activity (MBq) | Estimated Tumor Dose (Gy) | Median Survival (days) | Control Survival (days) | Reference |
| ⁴⁷Sc-folate | IGROV-1 Ovarian | 12.5 | ~21 | 39 | 26 | [3][16] |
| ¹⁷⁷Lu-folate | IGROV-1 Ovarian | 10 | ~21 | 43 | 26 | [3][16] |
| ⁹⁰Y-folate | IGROV-1 Ovarian | 5 | ~21 | 41 | 26 | [3][16] |
| ⁴⁷Sc-cm10 | KB Folate Receptor | 10 | ~10 | +54% increase | - | [8] |
These findings suggest that Sc-47 is a viable alternative to ¹⁷⁷Lu, with its shorter half-life potentially being advantageous for targeting ligands with faster clearance rates.[3][8]
The Theranostic Paradigm with Scandium Isotopes
The true potential of Sc-47 lies in its use as part of a theranostic pair with the PET isotopes Sc-43 and Sc-44.[5][7] This approach allows for:
-
Patient Selection: Initial PET/CT imaging with a ⁴³Sc- or ⁴⁴Sc-labeled drug to identify patients with sufficient target expression.
-
Personalized Dosimetry: Quantitative PET imaging can be used to calculate the predicted absorbed dose to tumors and organs at risk before therapy.
-
Targeted Therapy: Treatment with the chemically identical ⁴⁷Sc-labeled drug.[1]
-
Post-Therapy Verification: SPECT imaging with the gamma emissions from Sc-47 can confirm the biodistribution of the therapeutic agent.[4]
Conclusion and Future Directions
The historical development of this compound has progressed from early production experiments to compelling preclinical evidence supporting its role as a therapeutic radionuclide. Its physical properties are comparable to the clinically successful ¹⁷⁷Lu, and its integration into a true theranostic paradigm with PET imaging isotopes offers significant advantages for personalized cancer treatment.[1][16]
Future efforts in the field will likely focus on:
-
Standardization of Production: Establishing robust and widespread production methods to ensure a reliable supply of clinical-grade Sc-47 is crucial for its translation into human trials.[2]
-
Novel Chelator Development: The design of new chelators that allow for rapid, room-temperature radiolabeling will broaden the scope of biomolecules that can be labeled with Sc-47.[14]
-
Clinical Trials: The initiation of first-in-human clinical trials is the critical next step to validate the safety and efficacy of Sc-47-based radiopharmaceuticals that have been established in preclinical models.[17]
The journey of this compound from a research curiosity to a promising clinical candidate exemplifies the continuous innovation within nuclear medicine. As production and chelation technologies mature, Sc-47 is poised to become a valuable tool in the arsenal (B13267) of targeted radionuclide therapies.
References
- 1. ansto.gov.au [ansto.gov.au]
- 2. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 47Sc-Radiolabeling Service - Alfa Cytology - Rdcthera [rdcthera.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Scandium and terbium radionuclides for radiotheranostics: current state of development towards clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. civil.utah.edu [civil.utah.edu]
- 11. osti.gov [osti.gov]
- 12. Towards Clinical Development of Scandium Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with the Chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Towards Clinical Development of Scandium Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with… [ouci.dntb.gov.ua]
- 14. Chelator development for improved scandium theranostic agents - Melissa Deri [grantome.com]
- 15. researchgate.net [researchgate.net]
- 16. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Scandium-47 Radiolabeling of DOTA Conjugates
Introduction
Scandium-47 (⁴⁷Sc) is a promising therapeutic radionuclide for targeted cancer therapy.[1][2][3] With a half-life of 3.35 days, it emits both therapeutic β⁻ particles and γ-rays (159 keV) suitable for SPECT imaging, enabling simultaneous treatment and visualization of disease sites.[3][4] ⁴⁷Sc is part of a "theranostic pair" with the positron-emitting isotopes ⁴³Sc and ⁴⁴Sc, which are used for PET imaging.[1][2][5] This allows for identical pharmacokinetics between the diagnostic and therapeutic agents, a significant advantage in personalized medicine.[6][7]
The chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is widely used to attach radiometals like ⁴⁷Sc to targeting biomolecules such as peptides and antibodies.[1][2] DOTA forms stable complexes with scandium, ensuring that the radionuclide remains securely attached to the targeting vector in vivo.[1][8]
This document provides a detailed protocol for the radiolabeling of DOTA-conjugated molecules with this compound, including quality control and stability assessment.
Production and Purification of this compound
This compound can be produced via several nuclear reactions using cyclotrons, nuclear reactors, or electron linear accelerators.[6][9] Common production routes include:
-
Cyclotron Production:
-
Reactor Production:
Following irradiation, ⁴⁷Sc must be chemically separated and purified from the target material and any co-produced contaminants.[1] This typically involves dissolution of the target followed by ion exchange chromatography to isolate high-purity ⁴⁷ScCl₃ in a solution suitable for radiolabeling, such as dilute HCl.[3][7][14]
Experimental Workflow for ⁴⁷Sc-DOTA Conjugate Preparation
Caption: Workflow from this compound production to the final radiolabeled product.
Protocol: Radiolabeling of DOTA-Peptides with ⁴⁷Sc
This protocol is a general guideline for labeling DOTA-conjugated peptides. Optimization may be required for specific conjugates.
Materials and Reagents:
-
Purified this compound (⁴⁷ScCl₃) in 0.1 M HCl
-
DOTA-conjugated peptide (e.g., DOTATATE, DOTANOC) solution (1 mg/mL in water)
-
Ammonium acetate buffer (0.25 M, pH 4.0-4.5)
-
Metal-free water
-
Heating block or water bath set to 95°C
-
Vortex mixer
-
Reaction vials (e.g., 1.5 mL PFA or polypropylene)
-
Radio-TLC system (e.g., ITLC strips, mobile phase, scanner)
-
C18 Sep-Pak light cartridges
-
Sterile water for injection
-
Sterile filters (0.22 µm)
Procedure:
-
Preparation:
-
In a sterile reaction vial, add 100 µL of 0.25 M ammonium acetate buffer (pH 4.0).
-
Add the desired amount of the DOTA-peptide solution (e.g., 5-10 nmol).
-
Carefully add the ⁴⁷ScCl₃ solution (e.g., 50-100 MBq) to the vial. Ensure the final pH of the reaction mixture is between 4.0 and 4.5.
-
-
Radiolabeling Reaction:
-
Quality Control (QC):
-
Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC).
-
Spot a small aliquot of the reaction mixture onto an ITLC strip.
-
Develop the chromatogram using an appropriate mobile phase (e.g., 50 mM EDTA solution).
-
In this system, the ⁴⁷Sc-DOTA-peptide remains at the origin (Rf = 0.0), while free ⁴⁷Sc moves with the solvent front (Rf = 1.0).
-
Scan the strip using a radio-TLC scanner to quantify the percentage of labeled product. A radiochemical purity of >95% is generally required.
-
-
Purification (if necessary):
-
If the RCP is below 95%, the product can be purified to remove unchelated ⁴⁷Sc.
-
Activate a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by water (10 mL).
-
Load the reaction mixture onto the cartridge. The ⁴⁷Sc-DOTA-peptide will be retained.
-
Wash the cartridge with water (10 mL) to remove any remaining free ⁴⁷Sc.
-
Elute the purified ⁴⁷Sc-DOTA-peptide from the cartridge with a small volume (0.5-1.0 mL) of 50% ethanol in water.
-
The ethanol can be removed by gentle heating or evaporation under a stream of nitrogen.
-
-
Final Formulation:
-
Reconstitute the purified product in a sterile, injectable solution (e.g., saline or PBS).
-
Perform sterile filtration using a 0.22 µm filter into a sterile vial.
-
Measure the final activity in a dose calibrator to determine the radiochemical yield.
-
Quantitative Data Summary
The efficiency of ⁴⁷Sc radiolabeling is influenced by factors such as pH, temperature, and the molar ratio of the chelator to the radionuclide.
Table 1: Radiolabeling Efficiency and Specific Activity of ⁴⁷Sc-DOTA Conjugates
| DOTA Conjugate | Labeling Conditions | Radiochemical Purity (%) | Apparent Molar Activity (GBq/µmol) | Reference |
| DOTA | pH 4-6, 70°C, 20 min | 90-99% | Not Reported | [16] |
| DOTANOC | pH 4.5, 95°C, 15 min | >96% | 0.01 - 0.025 | [13] |
| DOTA-folate | Not Specified | >99% | Not Reported | [9][12] |
| [⁴⁷Sc]Sc-DOTA | Not Specified | Not Reported | 3.39 | [10][11] |
| DOTA-NHS | Not Specified | 64% | Not Reported | [17] |
| DOTA-[Nle]-cCCK | Not Specified | >95% | Not Reported |
Chelation of this compound with DOTA
Caption: Chelation of this compound by a DOTA-conjugated peptide.
Protocol: In Vitro Stability Studies
Assessing the stability of the radiolabeled conjugate is crucial to ensure it remains intact under physiological conditions.
Procedure:
-
Serum Stability:
-
Add an aliquot of the purified ⁴⁷Sc-DOTA-conjugate (approx. 1-2 MBq) to 500 µL of fresh human or animal serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24, 48 hours), take a small sample (50 µL).
-
Precipitate the serum proteins by adding 100 µL of cold ethanol or acetonitrile.
-
Centrifuge the sample (e.g., 10,000 rpm for 5 minutes) to pellet the proteins.
-
Analyze both the supernatant (containing free ⁴⁷Sc and potentially degraded product) and the pellet (containing protein-bound radiopharmaceutical) using radio-TLC or HPLC to determine the percentage of intact radioconjugate.[17]
-
-
Challenge Studies:
-
To assess transchelation, incubate the ⁴⁷Sc-DOTA-conjugate in a solution containing a high concentration of a competing chelator, such as DTPA or EDTA.
-
Incubate at 37°C and analyze samples at various time points using radio-TLC/HPLC to quantify the amount of ⁴⁷Sc that has been displaced from the DOTA cage.
-
Table 2: Stability of ⁴⁷Sc-DOTA Conjugates
| Conjugate | Condition | Time | Stability (% Intact) | Reference |
| ⁴⁷Sc-DOTANOC | PBS (pH 7.4) | 72 hours | >96% | [13] |
| ⁴⁷Sc-DOTA-NHS-Ab | Serum | 48 hours | ~100% | [17] |
| ⁴⁷Sc-Risedronate | Human Serum | 48 hours | >90% | [17] |
The radiolabeling of DOTA conjugates with this compound can be performed with high efficiency and purity, yielding stable radiopharmaceuticals for targeted radionuclide therapy.[13] The protocols outlined in this document provide a foundation for researchers and drug development professionals to produce and evaluate ⁴⁷Sc-based therapeutic agents. Adherence to optimized labeling conditions and rigorous quality control are essential for the successful development of these promising theranostic agents for clinical applications.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Towards Clinical Development of Scandium Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with the Chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scandium 47 | IBA - Radio Pharma Solutions [iba-radiopharmasolutions.com]
- 5. Chelator development for improved scandium theranostic agents - Melissa Deri [grantome.com]
- 6. d-nb.info [d-nb.info]
- 7. Production of high purity 47Sc from proton irradiation of natural vanadium targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ansto.gov.au [ansto.gov.au]
- 9. Scandium and terbium radionuclides for radiotheranostics: current state of development towards clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production and purification of 43Sc and 47Sc from enriched [46Ti]TiO2 and [50Ti]TiO2 targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preliminary dosimetric analysis of DOTA-folate radiopharmaceutical radiolabelled with 47Sc produced through natV(p,x)47Sc cyclotron irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 47Sc as useful β–-emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production and purification of this compound: A potential radioisotope for cancer theranostics [inis.iaea.org]
- 15. Chelation with a twist: a bifunctional chelator to enable room temperature radiolabeling and targeted PET imaging with scandium-44 - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04655K [pubs.rsc.org]
- 16. Optimization of reaction conditions for the radiolabeling of DOTA and DOTA-peptide with (44m/44)Sc and experimental evidence of the feasibility of an in vivo PET generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: A Detailed Guide to Scandium-47 DOTANOC Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the radiolabeling of DOTANOC with Scandium-47 (⁴⁷Sc), a promising radionuclide for targeted cancer therapy. The combination of ⁴⁷Sc with somatostatin (B550006) analogue peptides like DOTANOC offers a potent tool for the theranostic management of neuroendocrine tumors.
Introduction
This compound is emerging as a key radionuclide in the field of theranostics, a revolutionary approach that integrates diagnostic imaging and therapeutic intervention. With its beta emissions suitable for therapy and a concomitant gamma emission that allows for SPECT imaging, ⁴⁷Sc embodies the principle of a "true theranostic agent".[1] When paired with its positron-emitting counterpart, ⁴⁴Sc, it forms a chemically identical radionuclide pair for diagnosis and therapy, respectively.[1][2]
DOTANOC, a DOTA-conjugated peptide, demonstrates high affinity for somatostatin receptors, which are frequently overexpressed on the surface of neuroendocrine tumor cells. This specific targeting enables the delivery of a radioactive payload directly to the tumor site, maximizing therapeutic efficacy while minimizing off-target radiation to healthy tissues. This protocol outlines the necessary materials, experimental procedures, and quality control measures for the successful preparation of ⁴⁷Sc-DOTANOC.
Materials and Equipment
Reagents and Consumables
-
This compound chloride (⁴⁷ScCl₃) in dilute hydrochloric acid (HCl)
-
DOTANOC peptide
-
Sodium acetate (B1210297) buffer (50 mM, pH 5.5)
-
Ammonium (B1175870) acetate buffer (0.25 M, pH 4.0)
-
Ultrapure water (e.g., Milli-Q)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sterile 0.9% sodium chloride (NaCl) solution for injection
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile reaction vials (e.g., 1.5 mL or 2 mL)
-
Sterile syringes and needles
-
0.22 µm sterile filters
Instrumentation
-
Lead-shielded hot cell
-
Heating block or water bath (capable of 90-95°C)
-
Vortex mixer
-
Radionuclide dose calibrator
-
High-Performance Liquid Chromatography (HPLC) system equipped with a radioactivity detector
-
Reversed-phase C18 HPLC column (e.g., X-Terra C-18)
-
pH meter or calibrated pH indicator strips
-
Equipment for sterility testing (incubator, culture media)
-
System for bacterial endotoxin (B1171834) (pyrogen) testing (e.g., Limulus Amebocyte Lysate - LAL - assay reader)
Experimental Protocols
Preparation of Reagents
-
DOTANOC Stock Solution: Prepare a 0.7 mM stock solution of DOTANOC in ultrapure water.[1] Aliquot and store at -20°C or below.
-
Buffer Solutions: Prepare and sterilize the sodium acetate and ammonium acetate buffers. Adjust the pH accurately.
-
HPLC Mobile Phases: Prepare mobile phase A (0.1% TFA in water) and mobile phase B (acetonitrile). Degas both solutions before use.
Step-by-Step Labeling Procedure
-
Reaction Setup: Within a lead-shielded hot cell, add a precisely measured volume of the DOTANOC stock solution (typically 2-5 nmol) to a sterile reaction vial.
-
Buffering: Add the appropriate volume of sodium acetate buffer (50 mM, pH 5.5) or ammonium acetate buffer (0.25 M, pH 4.0) to achieve a final reaction pH between 4.0 and 5.5.
-
Radionuclide Addition: Carefully transfer the desired activity of the ⁴⁷ScCl₃ solution (e.g., ~50 MBq) to the reaction vial. Ensure the final specific activity is within the range of 10-25 MBq/nmol.[1]
-
Incubation: Securely cap the vial, gently vortex the mixture, and place it in a pre-heated heating block or water bath at 90-95°C for 15-20 minutes.
-
Cooling: Following incubation, carefully remove the vial and allow it to cool to room temperature.
-
Final Formulation: The resulting ⁴⁷Sc-DOTANOC solution can be diluted with sterile 0.9% saline for subsequent quality control testing and in vivo application.
Quality Control
Strict quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical.
-
Radiochemical Purity (RCP):
-
Method: Reversed-phase HPLC with a radioactivity detector.
-
Column: C18 stationary phase.
-
Mobile Phases: A binary gradient of 0.1% TFA in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Acceptance Criterion: The radiochemical purity of ⁴⁷Sc-DOTANOC must be greater than 96%.[1]
-
-
Sterility Test:
-
The final product must be tested for sterility according to the standards outlined in the relevant pharmacopeia (e.g., USP <71>). This involves incubating a sample of the product in suitable culture media to detect any microbial contamination.
-
-
Bacterial Endotoxin Test:
-
A test for bacterial endotoxins (pyrogens) must be performed using the LAL test, as described in pharmacopeial chapters like USP <85>. The product must comply with the established endotoxin limits for injectable radiopharmaceuticals.
-
Stability Assessment
The stability of the final ⁴⁷Sc-DOTANOC product should be evaluated. This can be achieved by incubating the radiopharmaceutical in PBS at pH 7.4 at room temperature and analyzing aliquots by HPLC at various time points (e.g., 1, 4, and 24 hours) to monitor for any degradation or release of ⁴⁷Sc.[1]
Data Presentation
The following tables summarize the key quantitative parameters for the synthesis and quality control of ⁴⁷Sc-DOTANOC.
Table 1: Reaction Parameters for ⁴⁷Sc-DOTANOC Labeling
| Parameter | Recommended Value |
|---|---|
| Precursor Amount | 2-5 nmol |
| Buffer System | Sodium Acetate or Ammonium Acetate |
| Reaction pH | 4.0 - 5.5 |
| Reaction Temperature | 90 - 95 °C |
| Reaction Time | 15 - 20 minutes |
| Target Specific Activity | 10 - 25 MBq/nmol |
Table 2: Quality Control Specifications for ⁴⁷Sc-DOTANOC
| Test | Method | Acceptance Criteria |
|---|---|---|
| Radiochemical Purity | RP-HPLC | > 96% |
| Sterility | Pharmacopeial Method | No microbial growth |
| Bacterial Endotoxins | LAL Test | Within pharmacopeial limits |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the quality control process.
Caption: A step-by-step workflow for the preparation of ⁴⁷Sc-DOTANOC.
Caption: Decision-making pathway for the quality control of ⁴⁷Sc-DOTANOC.
References
Application Notes and Protocols for the Purification of Scandium-47 using Ion Exchange Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium-47 (⁴⁷Sc) is an emerging radionuclide of significant interest for theranostics, the integrated approach of diagnostic imaging and radionuclide therapy.[1] Its decay characteristics, including a half-life of 3.35 days, emission of therapeutic β⁻ particles (Eβ⁻max = 441 keV and 600 keV), and a concomitant γ-ray (159.4 keV) suitable for SPECT imaging, make it a promising candidate for developing novel radiopharmaceuticals.[2][3] The production of ⁴⁷Sc can be achieved through various nuclear reactions, primarily involving the irradiation of titanium or calcium targets.[4] A critical step following production is the purification of ⁴⁷Sc to a high degree of radionuclidic and chemical purity, ensuring its suitability for radiolabeling biomolecules. Ion exchange chromatography is a robust and widely employed technique for this purpose, offering efficient separation of ⁴⁷Sc from target materials and other metallic impurities.[5]
This document provides detailed application notes and protocols for the purification of this compound using ion exchange chromatography, tailored for researchers, scientists, and professionals involved in radiopharmaceutical development.
Production Routes of this compound and Associated Impurities
The choice of purification strategy is intrinsically linked to the ⁴⁷Sc production method, as this dictates the primary contaminants. The two main production routes are:
-
Neutron Irradiation of Enriched ⁴⁶Calcium (⁴⁶Ca(n,γ)⁴⁷Ca → ⁴⁷Sc): This indirect route produces ⁴⁷Calcium (⁴⁷Ca), which then decays to ⁴⁷Sc.[2] The primary separation challenge is removing the parent ⁴⁷Ca and the bulk of the unreacted calcium target material.
-
Photonuclear or Neutron-induced Reactions on Titanium Targets (e.g., ⁴⁸Ti(γ,p)⁴⁷Sc, ⁴⁷Ti(n,p)⁴⁷Sc): This direct production method results in no-carrier-added (NCA) ⁴⁷Sc.[4][6] The main impurity to be separated is the bulk titanium target material. Other potential radionuclidic impurities include ⁴⁶Sc and ⁴⁸Sc.[7]
Principles of Ion Exchange Chromatography for ⁴⁷Sc Purification
Ion exchange chromatography separates ions based on their affinity for a solid stationary phase (the ion exchange resin). In the context of ⁴⁷Sc purification:
-
Cation Exchange Chromatography: Positively charged ions (cations) in the mobile phase bind to negatively charged functional groups on the resin. Scandium exists as Sc³⁺ in acidic solutions and can be effectively retained by strong acid cation exchange resins. Separation is achieved by selectively eluting the less strongly bound ions (like Ti⁴⁺ or Ca²⁺) with appropriate washing solutions, followed by the elution of the highly retained Sc³⁺ using a suitable eluent that disrupts its binding to the resin.
-
Extraction Chromatography: This technique utilizes a solid support impregnated with a liquid extractant. Resins like DGA (N,N,N',N'-tetra-n-octyldiglycolamide) show high selectivity for trivalent actinides and lanthanides, including scandium, from acidic media.[8]
Experimental Protocols
Protocol 1: Purification of ⁴⁷Sc from Irradiated Titanium Dioxide (TiO₂) Targets using Cation Exchange Chromatography
This protocol is adapted from methodologies described for the purification of NCA ⁴⁷Sc produced via photonuclear or fast neutron reactions on titanium targets.[5][6][9]
1. Target Dissolution:
-
Transfer the irradiated TiO₂ target to a suitable reaction vessel (e.g., a glass vial).
-
Add fuming sulfuric acid (H₂SO₄) in the presence of sodium sulfate (B86663) (Na₂SO₄) to facilitate dissolution.[6] Alternatively, a mixture of hydrofluoric acid (HF) and hydrochloric acid (HCl) can be used.[2]
-
Heat the mixture gently to achieve complete dissolution of the target material.
-
After dissolution, carefully dilute the solution with high-purity water to a final HCl concentration suitable for loading onto the cation exchange column (e.g., 0.1 M HCl).
2. Cation Exchange Chromatography:
-
Resin Preparation: Prepare a column packed with a strong acid cation exchange resin such as Dowex 50W-X8 or AG 50W-X4.[2][5] Pre-condition the column by washing with high-purity water followed by the loading buffer (e.g., 0.1 M HCl).
-
Loading: Load the diluted target solution onto the pre-conditioned column. Both Sc³⁺ and any remaining Ti⁴⁺ will be adsorbed onto the resin.
-
Washing (Titanium Removal): Wash the column with several column volumes of increasingly acidic HCl (e.g., 0.2 M to 2.5 M HCl) to elute the titanium ions.[2] Monitor the radioactivity of the eluate to ensure no premature elution of ⁴⁷Sc occurs.
-
Elution of ⁴⁷Sc: Elute the purified ⁴⁷Sc from the resin using a suitable eluent. Several options have been reported:
-
Ammonium (B1175870) Acetate (B1210297): A solution of 0.25 M ammonium acetate (pH 4) can effectively elute ⁴⁷Sc.[2][7]
-
HCl/HF Mixture: A mixture of concentrated HCl and HF has been shown to provide high recovery of ⁴⁷Sc.[5][10]
-
Oxalic Acid: A 0.4 M oxalic acid solution can also be used for stripping ⁴⁷Sc from the resin.[7]
-
-
Collection: Collect the ⁴⁷Sc fraction in a clean collection vial.
3. Quality Control:
-
Radionuclidic Purity: Assess the radionuclidic purity of the final ⁴⁷Sc product using gamma-ray spectroscopy to identify and quantify any contaminating radioisotopes.
-
Radiochemical Purity: Determine the radiochemical purity using techniques like radio-TLC or radio-HPLC to ensure the ⁴⁷Sc is in the desired chemical form (e.g., ScCl₃).
-
Chemical Purity: Quantify any residual titanium or other metal impurities using methods such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
Protocol 2: Purification of ⁴⁷Sc from Irradiated Calcium Carbonate (CaCO₃) Targets using Extraction Chromatography
This protocol is based on the separation of ⁴⁷Sc from its parent ⁴⁷Ca, produced from neutron-irradiated calcium targets.[11][12]
1. Target Dissolution:
-
Dissolve the irradiated ⁴⁶CaCO₃ target in dilute nitric acid (HNO₃) or hydrochloric acid (HCl).
-
Evaporate the solution to dryness and reconstitute in the loading solution (e.g., 3 M HNO₃).[13]
2. Extraction Chromatography:
-
Resin Preparation: Prepare a column packed with DGA resin (Normal).[8] Pre-condition the column with the loading solution.
-
Loading: Load the dissolved target solution onto the DGA column. ⁴⁷Sc will be strongly retained, while Ca²⁺ will pass through.
-
Washing (Calcium Removal): Wash the column with several column volumes of the loading solution (e.g., 3 M HNO₃) to ensure complete removal of ⁴⁷Ca and bulk calcium.[13]
-
Elution of ⁴⁷Sc: Elute the purified ⁴⁷Sc from the DGA resin using a dilute acid solution, such as 0.05 M - 2.0 M HCl.[8]
-
Collection: Collect the purified ⁴⁷Sc fraction.
3. Quality Control:
-
Perform the same quality control checks as described in Protocol 1, with a particular focus on ensuring the complete removal of ⁴⁷Ca.
Data Presentation
| Parameter | Cation Exchange (from Ti Target) | Extraction Chromatography (from Ca Target) | Reference(s) |
| Resin | Dowex 50W-X8, AG 50W-X4 | DGA Resin, UTEVA Resin | [2][5][8][12] |
| Separation Efficiency | >98% | ~90% | [7][9] |
| Recovery Yield | 90-97% | >97% for DGA | [5][7] |
| Radionuclidic Purity | 88% - >99.95% (depends on production) | >99.99% | [9][11] |
| Radiochemical Purity | >99% (as ScCl₃) | Not explicitly stated, but high | [9] |
| Titanium Separation Factor | > 2.4 x 10⁻⁵ | N/A | [5] |
| Specific Activity | > 0.9 GBq/µg | Up to 1.5 GBq in ~700 µL | [5][11] |
Note: The reported values can vary depending on the specific experimental conditions, such as the production method, target mass, irradiation time, and specific chromatography parameters.
Visualizations
Caption: Workflow for ⁴⁷Sc purification from a titanium target.
Caption: Workflow for ⁴⁷Sc purification from a calcium target.
Conclusion
The purification of this compound using ion exchange chromatography is a highly effective method for obtaining a product suitable for radiopharmaceutical research and development. The choice between cation exchange and extraction chromatography depends largely on the production route and the primary impurities present. The protocols and data presented here provide a comprehensive guide for establishing a robust and reliable purification process for ⁴⁷Sc. Careful optimization of each step and rigorous quality control are paramount to ensure the final product meets the stringent requirements for clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 47Sc-Radiolabeling Service - Alfa Cytology - Rdcthera [rdcthera.com]
- 4. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electron linear accelerator production and purification of this compound from titanium dioxide targets | NIDC: National Isotope Development Center [isotopes.gov]
- 7. researchgate.net [researchgate.net]
- 8. eichrom.com [eichrom.com]
- 9. Production and purification of this compound: A potential radioisotope for cancer theranostics [inis.iaea.org]
- 10. Radiochemical purification of no-carrier-added this compound for radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 47Sc as useful β–-emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production of 47Sc from 47Ca – comparison of four separation methods [inis.iaea.org]
- 13. Production, Collection, and Purification of 47Ca for the Generation of 47Sc through Isotope Harvesting at the National Superconducting Cyclotron Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Scandium-47 using Extraction Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of the theranostic radionuclide Scandium-47 (⁴⁷Sc) using extraction chromatography. The protocols focus on separation from various target materials, ensuring high radionuclidic purity suitable for radiopharmaceutical development.
This compound is a promising radionuclide for targeted radionuclide therapy due to its favorable decay characteristics (t½ = 3.35 days, Eβ⁻avg = 162 keV) and the emission of a gamma-ray (159 keV) suitable for SPECT imaging.[1][2] Effective purification to separate ⁴⁷Sc from target materials and other radionuclidic impurities is crucial for its use in clinical applications.[3] Extraction chromatography has emerged as a highly efficient and selective method for this purpose.[3]
This document outlines protocols for ⁴⁷Sc purification from titanium and calcium targets using commercially available extraction chromatography resins such as DGA and UTEVA.
Purification of ⁴⁷Sc from Titanium Targets
The production of ⁴⁷Sc from titanium targets is a common route, often via the ⁴⁸Ti(γ,p)⁴⁷Sc or ⁿᵃᵗTi(n,p)⁴⁷Sc reactions.[4][5][6] The primary challenge in the purification process is the separation of no-carrier-added ⁴⁷Sc from the bulk titanium target material. DGA (N,N,N',N'-tetra-n-octyldiglycolamide) resin is frequently employed for this separation due to its high affinity for scandium in acidic media.[4][7]
Experimental Workflow: ⁴⁷Sc Purification from Titanium Target
Caption: Workflow for ⁴⁷Sc purification from a titanium target.
Protocol 1: Purification of ⁴⁷Sc from Titanium Target using DGA Resin
This protocol is based on methodologies described for the separation of scandium from bulk titanium.[4][7]
Materials:
-
DGA Normal Resin (50-100 µm particle size)
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Nitric Acid (HNO₃)
-
Dilute Hydrochloric Acid (e.g., 0.05 M - 0.1 M HCl)
-
Chromatography column
-
Irradiated Titanium target
Procedure:
-
Target Dissolution: Dissolve the irradiated titanium target in concentrated HCl. The exact volume and concentration may vary depending on the target mass.
-
Column Preparation:
-
Prepare a column with DGA Normal Resin. The resin bed volume will depend on the amount of titanium to be processed.
-
Precondition the column by passing a sufficient volume of concentrated HCl through it.
-
-
Loading: Load the dissolved target solution directly onto the preconditioned DGA resin column. ⁴⁷Sc will be retained on the resin.
-
Washing (Impurity Removal):
-
Wash the column with concentrated HCl to remove the bulk of the titanium.
-
Perform additional washes with solutions like HNO₃ to remove other potential impurities such as iron (Fe).[7]
-
-
Elution of ⁴⁷Sc: Elute the purified ⁴⁷Sc from the column using a small volume of dilute HCl (e.g., 0.05 M - 0.1 M).[7]
-
Quality Control: Analyze the final product for radionuclidic purity, radiochemical purity, and chemical purity.
Purification of ⁴⁷Sc from Calcium Targets
⁴⁷Sc can also be produced via the irradiation of calcium targets, for example, through the ⁴⁶Ca(n,γ)⁴⁷Ca→⁴⁷Sc or ⁴⁸Ca(γ,n)⁴⁷Ca→⁴⁷Sc reaction pathways.[8][9] This production route creates a ⁴⁷Ca/⁴⁷Sc generator system, allowing for the repeated separation of the in-grown ⁴⁷Sc daughter from the ⁴⁷Ca parent.[8][10] UTEVA resin is often preferred for separating scandium isotopes from calcium targets due to its high retention of Sc even in the presence of large amounts of calcium.[7]
Experimental Workflow: ⁴⁷Sc Purification from Calcium Target
Caption: Workflow for ⁴⁷Sc purification from a calcium target.
Protocol 2: Purification of ⁴⁷Sc from Calcium Target using UTEVA Resin
This protocol is adapted from methods describing the separation of scandium from calcium targets.[7][10]
Materials:
-
UTEVA Resin
-
Concentrated Hydrochloric Acid (e.g., 10 M HCl)
-
Deionized Water or dilute HCl (e.g., 0.05 M HCl)
-
Chromatography column
-
Irradiated Calcium target (e.g., CaCO₃)
Procedure:
-
Target Dissolution: Dissolve the irradiated calcium target in concentrated HCl (e.g., 10 M HCl).[7]
-
Column Preparation:
-
Prepare a column with UTEVA Resin.
-
Precondition the column with the same concentration of HCl used for dissolution (e.g., 10 M HCl).
-
-
Loading: Load the dissolved target solution directly onto the preconditioned UTEVA resin column. ⁴⁷Sc is strongly retained, while ⁴⁷Ca and the bulk Ca pass through.[7]
-
Washing (Impurity and Parent Removal):
-
Elution of ⁴⁷Sc: Elute the purified ⁴⁷Sc from the column using a small volume of deionized water or dilute HCl (e.g., 0.05 M HCl).[7][10] A high recovery yield (>80%) is typically achieved.[7]
-
Quality Control: Assess the final ⁴⁷Sc product for radionuclidic purity (especially for ⁴⁷Ca breakthrough), radiochemical purity, and chemical purity. The final product should be suitable for labeling purposes.[7]
Quantitative Data Summary
The efficiency of the purification process is critical. The following tables summarize key performance indicators for the described extraction chromatography methods.
Table 1: Performance of DGA Resin for ⁴⁷Sc Purification from Titanium Targets
| Parameter | Value | Reference |
| Resin Type | DGA Normal | [4][7] |
| Target Material | Titanium (Ti) | [4][7] |
| Loading Condition | Concentrated HCl | [7] |
| Wash Solution | Concentrated HCl, HNO₃ | [7] |
| Elution Solution | Dilute HCl (e.g., 0.05 M) | [7][10] |
| Recovery Yield | >90% | [11] |
| Radionuclidic Purity | >99.99% | [10] |
Table 2: Performance of UTEVA Resin for ⁴⁷Sc Purification from Calcium Targets
| Parameter | Value | Reference |
| Resin Type | UTEVA | [7] |
| Target Material | Calcium (Ca) | [7][10] |
| Loading Condition | 10 M HCl | [7] |
| Wash Solution | 10 M HCl | [7] |
| Elution Solution | Water or dilute HCl | [7] |
| Recovery Yield | >80% | [7] |
| Radionuclidic Purity | High, suitable for labeling | [7] |
Quality Control for ⁴⁷Sc Radiopharmaceuticals
After purification, a comprehensive quality control (QC) process is mandatory to ensure the ⁴⁷Sc is suitable for radiolabeling and subsequent clinical use.[12][13]
Key QC Tests:
-
Radionuclidic Purity: Determined by gamma-ray spectroscopy to identify and quantify any radionuclide impurities. The acceptable limits for each radionuclide must be defined.[13]
-
Radiochemical Purity: Assessed using methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the percentage of ⁴⁷Sc in the desired chemical form.[13]
-
Chemical Purity: Measurement of non-radioactive chemical impurities, particularly residual target material (Ti or Ca) or contaminants from the resin, often using techniques like ICP-MS.
-
Sterility and Endotoxin (B1171834) Levels: The final product must be sterile and have endotoxin levels below the accepted threshold for parenteral administration.
Logical Relationship: Quality Control Pathway
Caption: Decision pathway for quality control of purified ⁴⁷Sc.
References
- 1. osti.gov [osti.gov]
- 2. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.tudelft.nl [repository.tudelft.nl]
- 5. Development of purification of no-carrier-added 47Sc of theranostic interest. Selective separation study from the natTi(n,p) process [inis.iaea.org]
- 6. Evaluation of two extraction chromatography resins for scandium and titanium separation for medical isotope production | TU Delft Repository [repository.tudelft.nl]
- 7. eichrom.com [eichrom.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 47Sc as useful β–-emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 12. researchgate.net [researchgate.net]
- 13. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
Quality Control Assays for Clinical-Grade Scandium-47: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium-47 (⁴⁷Sc) is a promising therapeutic radionuclide for targeted cancer therapy. Its favorable decay characteristics, including a half-life of 3.35 days and emission of both beta particles for therapy and gamma rays (159.4 keV, 68.3%) suitable for SPECT imaging, position it as a valuable theranostic agent.[1] The production of clinical-grade ⁴⁷Sc, whether from cyclotrons or reactors, necessitates rigorous quality control (QC) to ensure its safety and efficacy for human use.[1] These application notes provide detailed protocols for the essential QC assays required for the release of clinical-grade ⁴⁷Sc, ensuring compliance with regulatory standards.
Key Quality Control Parameters
The comprehensive quality control of clinical-grade this compound involves a series of assays to determine its identity, purity, and safety. The primary QC parameters include:
-
Radionuclide Identity and Purity: Confirms that the radionuclide is indeed ⁴⁷Sc and quantifies the presence of any other radioactive isotopes.
-
Radiochemical Purity: Determines the percentage of ⁴⁷Sc present in the desired chemical form (e.g., as ⁴⁷ScCl₃).
-
Chemical Purity: Measures the concentration of non-radioactive metallic impurities.
-
pH: Ensures the final product has a physiologically compatible pH.
-
Sterility: Confirms the absence of viable microbial contamination.
-
Bacterial Endotoxins: Detects and quantifies pyrogenic substances originating from bacteria.
A summary of the typical specifications for these parameters is provided in the table below.
Quantitative Data Summary
| Quality Control Test | Method | Acceptance Criteria |
| Radionuclide Identity | Gamma-ray Spectroscopy | Principal gamma-ray photopeak at 159.4 keV ± 2 keV. |
| Radionuclidic Purity | Gamma-ray Spectroscopy | ≥ 99% ⁴⁷Sc.[2] Specific limits on long-lived impurities may be required. |
| Radiochemical Purity | Thin-Layer Chromatography (TLC) / High-Performance Liquid Chromatography (HPLC) | ≥ 95% of total radioactivity in the desired chemical form. |
| Chemical Purity | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Varies by impurity. Generally, levels of heavy metals should be below established safety limits (e.g., < 10 ppm). |
| pH | pH meter or pH-indicator strips | 4.0 - 8.0 |
| Sterility | USP <71> / Ph. Eur. 2.6.1 | No microbial growth observed after 14 days of incubation. |
| Bacterial Endotoxins | USP <85> / Ph. Eur. 2.6.14 (LAL test) | ≤ 175 EU/V for intravenous administration, where V is the maximum recommended dose in mL.[3] |
Experimental Protocols
Radionuclide Identity and Purity
Method: Gamma-ray Spectroscopy using a High-Purity Germanium (HPGe) Detector.
Protocol:
-
System Calibration: Calibrate the HPGe detector for energy and efficiency using certified radionuclide standards (e.g., ¹³³Ba, ¹⁵²Eu, ⁶⁰Co) covering an energy range that includes the 159.4 keV gamma-ray of ⁴⁷Sc and potential contaminants.
-
Sample Preparation: Place a known volume (e.g., 100 µL) of the ⁴⁷Sc solution in a vial with a defined geometry. Position the vial at a fixed and reproducible distance from the detector to minimize dead time.
-
Data Acquisition: Acquire a gamma-ray spectrum for a sufficient duration to obtain statistically significant counts in the photopeaks of interest.
-
Data Analysis:
-
Radionuclide Identity: Identify the prominent photopeak at 159.4 keV, confirming the presence of ⁴⁷Sc.
-
Radionuclidic Purity: Identify and quantify any other gamma-emitting impurities by their characteristic gamma-ray energies. Calculate the percentage of radioactivity corresponding to each impurity relative to the total radioactivity. Long-lived impurities may be more accurately quantified after a decay period for the ⁴⁷Sc.[4]
-
Radiochemical Purity
Method: Instant Thin-Layer Chromatography (iTLC).
Protocol:
-
Stationary Phase: Use iTLC-SG (silica gel impregnated glass microfiber) strips.
-
Mobile Phase: A common mobile phase for separating free ⁴⁷Sc from chelated forms is a 50:50 (v/v) mixture of 1 M ammonium (B1175870) acetate (B1210297) and methanol.
-
Sample Application: Spot a small volume (1-2 µL) of the ⁴⁷Sc solution onto the origin line of the iTLC strip.[5]
-
Development: Place the strip in a chromatography tank containing the mobile phase, ensuring the origin is above the solvent level. Allow the solvent front to migrate near the top of the strip.[6]
-
Drying and Analysis: Remove the strip and allow it to air dry. Cut the strip into two sections (origin and solvent front) and measure the radioactivity of each section using a gamma counter or a radio-TLC scanner.
-
Calculation:
-
The desired radiolabeled compound will typically migrate with the solvent front, while free ⁴⁷Sc remains at the origin.
-
Radiochemical Purity (%) = (Counts at solvent front / (Counts at origin + Counts at solvent front)) x 100.
-
Chemical Purity
Method: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).
Protocol:
-
Sample Preparation: Dilute the ⁴⁷Sc solution with 2% nitric acid to a concentration suitable for ICP-MS analysis. A decay period may be necessary to reduce the radioactivity to a safe handling level for the instrument.
-
Instrument Calibration: Calibrate the ICP-MS instrument using certified multi-element standards to generate a standard curve for each potential metallic impurity (e.g., Ti, V, Ca, Fe, Cu, Zn).
-
Analysis: Introduce the diluted ⁴⁷Sc sample into the ICP-MS. The sample is nebulized and introduced into the argon plasma, where it is ionized. The ions are then separated by their mass-to-charge ratio and detected.
-
Quantification: Quantify the concentration of each metallic impurity by comparing its signal intensity to the corresponding standard curve.
pH Determination
Method: Potentiometric measurement using a calibrated pH meter.
Protocol:
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH of the sample (e.g., pH 4.0 and 7.0).
-
Measurement: Place a small aliquot of the ⁴⁷Sc solution in a suitable container and immerse the pH electrode.
-
Reading: Allow the reading to stabilize and record the pH value.
Sterility Testing
Method: Membrane Filtration as per USP <71> and Ph. Eur. 2.6.1.[7][8]
Protocol:
-
Preparation: Aseptically filter the entire content of a vial of ⁴⁷Sc solution through a 0.45 µm membrane filter.[7]
-
Rinsing: Rinse the filter with a sterile diluent to remove any potentially inhibitory substances.
-
Incubation: Aseptically cut the filter membrane in half. Place one half in Fluid Thioglycollate Medium (FTM) and the other half in Soybean-Casein Digest Medium (SCDM).[9]
-
Observation: Incubate the FTM at 30-35°C and the SCDM at 20-25°C for 14 days.[5][7] Visually inspect for microbial growth at regular intervals.
Bacterial Endotoxin Testing
Method: Limulus Amebocyte Lysate (LAL) Test (Gel-clot method) as per USP <85> and Ph. Eur. 2.6.14.[10][11]
Protocol:
-
Sample Preparation: Dilute the ⁴⁷Sc solution with LAL Reagent Water to a concentration that does not interfere with the test and is below the Maximum Valid Dilution (MVD).
-
Positive Product Control: Prepare a positive product control by spiking the diluted sample with a known amount of endotoxin.
-
Assay: Add LAL reagent to the diluted sample, positive product control, and positive and negative controls. Incubate at 37°C for 60 minutes.
-
Interpretation: After incubation, invert the tubes. A solid gel clot that remains intact indicates a positive result. The sample passes the test if no clot is formed, and the positive controls show clot formation.
Conclusion
The quality control of clinical-grade this compound is a critical process that ensures the safety and efficacy of this promising therapeutic radionuclide. The protocols outlined in these application notes provide a comprehensive framework for the essential QC assays. Adherence to these detailed procedures, along with proper documentation and validation, is paramount for the successful translation of ⁴⁷Sc-based radiopharmaceuticals from research to clinical application.
References
- 1. Production of high purity 47Sc from proton irradiation of natural vanadium targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 3. Need for Rapid Endotoxin Detection Methods for Manufacturers of Radiopharmaceuticals | FUJIFILM Wako [wakopyrostar.com]
- 4. digicollections.net [digicollections.net]
- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 6. cdn.ymaws.com [cdn.ymaws.com]
- 7. lexamed.com [lexamed.com]
- 8. usp.org [usp.org]
- 9. certified-laboratories.com [certified-laboratories.com]
- 10. njccwei.com [njccwei.com]
- 11. usp.org [usp.org]
Application Notes and Protocols for Radionuclidic Purity Testing of Scandium-47 Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium-47 (⁴⁷Sc) is a promising therapeutic radionuclide for targeted cancer therapy due to its favorable decay characteristics, including a half-life of 3.35 days and the emission of medium-energy beta particles.[1][2] Like other radiopharmaceuticals, ensuring the radionuclidic purity of ⁴⁷Sc preparations is a critical quality control step to guarantee patient safety and therapeutic efficacy. Radionuclidic impurities can lead to an unnecessary radiation dose to the patient and may interfere with imaging and dosimetry calculations.[3]
These application notes provide a comprehensive overview and detailed protocols for the determination of radionuclidic purity of ⁴⁷Sc preparations using gamma-ray spectroscopy.
Potential Radionuclidic Impurities
The radionuclidic impurities present in a ⁴⁷Sc preparation are primarily dependent on the production method. Common production routes and their associated impurities are listed below.
| Production Route | Target Material | Potential Radionuclidic Impurities |
| Neutron irradiation | Enriched ⁴⁶Ca | ⁴⁷Ca (parent radionuclide) |
| Neutron irradiation | Enriched ⁴⁷Ti | ⁴⁶Sc |
| Proton irradiation | Natural Vanadium | ⁴⁶Sc, ⁴⁸Sc |
Table 1: Common production routes for this compound and their potential radionuclidic impurities.
Radionuclidic Purity Testing: Gamma-Ray Spectroscopy
High-resolution gamma-ray spectroscopy is the recommended method for the identification and quantification of gamma-emitting radionuclidic impurities in ⁴⁷Sc preparations.[4] High-Purity Germanium (HPGe) detectors are preferred for this purpose due to their excellent energy resolution.[5]
Principle
The method involves measuring the gamma-ray spectrum of a ⁴⁷Sc sample and identifying the characteristic gamma-ray energies of ⁴⁷Sc and any potential impurities. The activity of each radionuclide is proportional to the net peak area of its characteristic gamma photopeak, corrected for its emission probability and the detector efficiency at that energy.
Key Decay Data for Identification
The following table summarizes the key nuclear data for ⁴⁷Sc and its most common radionuclidic impurities.
| Radionuclide | Half-life | Principal Gamma-ray Energy (keV) | Emission Probability (%) |
| ⁴⁷Sc | 3.349 days | 159.4 | 68.3 |
| ⁴⁶Sc | 83.79 days | 889.3 | 99.98 |
| 1120.5 | 99.99 | ||
| ⁴⁸Sc | 43.67 hours | 983.5 | 100 |
| 1037.5 | 97.5 | ||
| 1312.1 | 100 | ||
| ⁴⁷Ca | 4.536 days | 1297.1 | 75.0 |
Table 2: Key decay data for this compound and potential radionuclidic impurities.[2][6][7][8][9]
Experimental Protocol: Radionuclidic Purity Assay
Equipment
-
High-Purity Germanium (HPGe) detector coupled to a multichannel analyzer (MCA)
-
Lead shielding for the detector
-
Calibrated radioactive sources for energy and efficiency calibration (e.g., ¹³³Ba, ⁶⁰Co, ¹³⁷Cs, ¹⁵²Eu)
-
Volumetric pipettes and tubes
-
Vortex mixer
Procedure
4.2.1. Detector Calibration
-
Energy Calibration: Place a calibrated multi-gamma source at a reproducible geometry in front of the HPGe detector. Acquire a spectrum for a sufficient time to obtain well-defined photopeaks. Identify the channel number corresponding to the known gamma-ray energies of the calibration source and perform an energy calibration of the spectrometer.
-
Efficiency Calibration: Using the same calibrated source and geometry, determine the detector efficiency for each photopeak. Plot the efficiency as a function of energy to generate an efficiency curve for the specific counting geometry.
4.2.2. Sample Preparation
-
Accurately pipette a known volume of the ⁴⁷Sc preparation into a counting vial.
-
Dilute the sample with an appropriate solvent (e.g., 0.1 M HCl) to achieve a suitable count rate and to match the geometry used for the efficiency calibration.
-
Ensure the total activity is within the linear range of the detector to avoid pulse pile-up and excessive dead time (<10%).
4.2.3. Data Acquisition
-
Place the sample at the calibrated position in front of the detector.
-
Acquire a gamma-ray spectrum for a pre-determined time. The counting time should be sufficient to achieve adequate counting statistics for the ⁴⁷Sc peak and any potential impurity peaks.
-
For the detection of long-lived impurities such as ⁴⁶Sc (half-life of 83.79 days), it is recommended to re-analyze the sample after a decay period of at least 7-10 days to allow for the decay of the shorter-lived ⁴⁷Sc.[4]
4.2.4. Data Analysis
-
Identify the photopeaks in the spectrum corresponding to the gamma-ray energies of ⁴⁷Sc and any suspected impurities as listed in Table 2.
-
Determine the net peak area for each identified photopeak.
-
Calculate the activity (A) of each radionuclide using the following equation:
A = (Net Peak Area) / (Emission Probability * Detector Efficiency * Counting Time)
-
Calculate the radionuclidic purity of ⁴⁷Sc as a percentage of the total activity:
Radionuclidic Purity (%) = [Activity of ⁴⁷Sc / (Activity of ⁴⁷Sc + Sum of Activities of all other Radionuclides)] * 100
Acceptance Criteria
While there is currently no specific monograph for this compound in the European Pharmacopoeia (Ph. Eur.) or the United States Pharmacopeia (USP), the general monograph on radiopharmaceutical preparations (Ph. Eur. 0125) can be used as a reference.[10][11] A minimum radionuclidic purity of 99.9% is generally expected for radiopharmaceutical precursors. The presence and identity of any radionuclidic impurity should be stated.
Visualizations
References
- 1. Scandium Isotopes: List and Properties | Scandium [scandium.org]
- 2. 47Sc [prismap.eu]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. digicollections.net [digicollections.net]
- 5. uspnf.com [uspnf.com]
- 6. lnhb.fr [lnhb.fr]
- 7. lnhb.fr [lnhb.fr]
- 8. Isotope data for scandium-46 in the Periodic Table [periodictable.com]
- 9. researchgate.net [researchgate.net]
- 10. www-pub.iaea.org [www-pub.iaea.org]
- 11. Emerging Radionuclides in a Regulatory Framework for Medicinal Products – How Do They Fit? - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical SPECT Imaging Protocols for Scandium-47: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction to Scandium-47 for SPECT Imaging
This compound (⁴⁷Sc) is an emerging radionuclide with significant potential in the field of theranostics, the integrated approach of diagnostics and therapy.[1] Its decay characteristics, which include the emission of both therapeutic beta particles and imageable gamma photons, make it a valuable tool for preclinical research and drug development.[1] The emitted gamma-ray at 159 keV is ideal for high-quality Single-Photon Emission Computed Tomography (SPECT) imaging, allowing for non-invasive visualization and quantification of the biodistribution of ⁴⁷Sc-labeled compounds.[1][2][3][4] With a half-life of 3.35 days, ⁴⁷Sc is particularly well-suited for labeling molecules with slower pharmacokinetics, such as antibodies.[1][3]
Chemically identical to the PET imaging isotopes Scandium-43 and Scandium-44, ⁴⁷Sc forms a "matched pair" for radiotheranostics.[1][5] This allows for initial high-resolution PET imaging for diagnosis and dosimetry planning, followed by therapy with the same targeting molecule labeled with ⁴⁷Sc.[1][5] Preclinical studies have demonstrated the feasibility of using ⁴⁷Sc for SPECT imaging and radionuclide therapy in various tumor models.[6]
These application notes provide detailed protocols for researchers utilizing this compound in preclinical SPECT imaging studies, covering radiolabeling of DOTA-conjugated targeting vectors, quality control procedures, animal handling, SPECT/CT image acquisition, and biodistribution analysis.
Experimental Protocols
Radiolabeling of DOTA-Conjugated Peptides/Antibodies with this compound
This protocol is adapted from established methods for radiolabeling DOTA-conjugates with trivalent radiometals like Lutetium-177, which shares similar coordination chemistry with this compound.[7]
Materials:
-
This compound chloride (⁴⁷ScCl₃) in dilute HCl
-
DOTA-conjugated peptide or antibody
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Gentisic acid or ascorbic acid (antioxidant)
-
Sterile, metal-free reaction vials
-
Heating block or water bath
-
Syringes and needles
Procedure:
-
In a sterile, metal-free reaction vial, combine the DOTA-conjugated targeting molecule with the ammonium acetate buffer.
-
Add an antioxidant such as gentisic acid or ascorbic acid to the mixture to minimize radiolysis, especially when working with high activities.[8]
-
Carefully add the ⁴⁷ScCl₃ solution to the vial. The final pH of the reaction mixture should be between 4.0 and 4.5 for optimal labeling kinetics.
-
Gently mix the contents of the vial.
-
Incubate the reaction mixture at 80-95°C for 15-30 minutes. The optimal temperature and time may vary depending on the specific DOTA-conjugate.[7]
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control checks to determine the radiochemical purity.
Quality Control of ⁴⁷Sc-labeled Radiopharmaceuticals
Quality control is essential to ensure the safety and efficacy of the radiopharmaceutical before administration.[9][10]
a) Radiochemical Purity Determination using Thin-Layer Chromatography (TLC):
-
Stationary Phase: ITLC-SG (Instant Thin Layer Chromatography-Silica Gel) strips.
-
Mobile Phase: 0.1 M sodium citrate (B86180) buffer, pH 5.5.
-
Procedure:
-
Spot a small amount of the radiolabeled product onto the bottom of a TLC strip.
-
Develop the chromatogram by placing the strip in a chamber containing the mobile phase.
-
In this system, the ⁴⁷Sc-labeled peptide remains at the origin (Rf = 0.1-0.2), while free ⁴⁷Sc migrates with the solvent front (Rf = 1.0).[6]
-
After development, cut the strip into sections and measure the radioactivity of each section using a gamma counter to calculate the percentage of free and labeled this compound. A radiochemical purity of >95% is generally considered acceptable for preclinical studies.
-
b) Radiochemical Purity Determination using High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA).
-
Detection: In-line radiometric and UV detectors.
-
Procedure: Inject a sample of the radiolabeled product into the HPLC system. The retention time of the ⁴⁷Sc-labeled conjugate will be different from that of free ⁴⁷Sc. The radiochemical purity is determined by integrating the peak areas on the radio-chromatogram.
c) Other Quality Control Parameters:
-
Visual Inspection: Check for any particulate matter or discoloration.
-
pH Measurement: Ensure the pH of the final product is suitable for injection (typically between 5.0 and 7.5).
-
Sterility and Endotoxin (B1171834) Testing: For studies requiring long-term survival, sterility and endotoxin testing should be performed.
Preclinical SPECT/CT Imaging Protocol
a) Animal Preparation:
-
House the animals (typically mice or rats) in accordance with institutional guidelines and approved animal care protocols.
-
For tumor imaging studies, animals are typically inoculated with cancer cells 2-3 weeks prior to imaging to allow for sufficient tumor growth.
-
Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane (B1672236) inhalation) for the duration of the injection and imaging procedure.[11]
-
Place the anesthetized animal on a heated bed to maintain body temperature throughout the experiment.
b) Radiopharmaceutical Administration:
-
Administer the ⁴⁷Sc-labeled compound via intravenous (tail vein) injection.
-
The typical injected volume for a mouse is 100-200 µL.
-
The injected activity will depend on the specific activity of the radiopharmaceutical and the imaging system's sensitivity, but is generally in the range of 10-15 MBq for mice.[11][12]
c) SPECT/CT Image Acquisition:
-
Position the anesthetized animal in the gantry of the preclinical SPECT/CT scanner.
-
Acquire a whole-body CT scan for anatomical co-registration and attenuation correction. Typical CT parameters include a 45-80 kVp X-ray source and an exposure time of 500-1000 ms (B15284909) per projection.[13]
-
Perform the SPECT acquisition. The timing of the scan post-injection will depend on the pharmacokinetics of the radiolabeled compound (e.g., 3 hours post-injection for ⁴⁷Sc-DOTANOC).[11]
-
SPECT Parameters for this compound:
-
Radionuclide: this compound
-
Energy Peak: 159 keV
-
Energy Window: ±10% (approximately 143-175 keV)[11]
-
Collimator: Multi-pinhole collimators are recommended for high resolution and sensitivity in small animal imaging.[13]
-
Acquisition Time: Typically 30-60 minutes, depending on the injected activity and system sensitivity.[13][14]
-
Projections: 60-120 projections over a 360° rotation.
-
d) Image Reconstruction and Analysis:
-
Reconstruct the SPECT data using an iterative reconstruction algorithm (e.g., OSEM - Ordered Subset Expectation Maximization), which is standard for preclinical SPECT.[9]
-
Apply corrections for attenuation and scatter using the data from the CT scan.
-
Co-register the SPECT and CT images to provide anatomical localization of the radiotracer uptake.
-
Perform quantitative analysis by drawing regions of interest (ROIs) on the fused images over tumors and various organs.
-
Calculate the tracer uptake in each ROI, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Ex Vivo Biodistribution Studies
Ex vivo biodistribution studies are often performed to validate the in vivo imaging data and provide more accurate quantification of radiotracer uptake in tissues.
Procedure:
-
Following the final imaging session, euthanize the animals at predetermined time points post-injection.
-
Dissect and collect organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a calibrated gamma counter.
-
Calculate the radiotracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound.
Table 1: Radiolabeling and Product Characteristics
| Radiopharmaceutical | Radiochemical Yield | Specific Activity | Reference |
| ⁴⁷Sc-cm10 (DOTA-folate) | >96% | Up to 13 MBq/nmol | [6] |
| ⁴⁷Sc-DOTANOC | >96% | 10-25 MBq/nmol | [11] |
| ⁴⁷Sc-PSMA-D4 | >90% | Up to 5.5 MBq/nmol | [12] |
Table 2: Ex Vivo Biodistribution of ⁴⁷Sc-cm10 in KB Tumor-Bearing Mice (%ID/g ± SD)
| Organ | 1 h p.i. | 4 h p.i. | 24 h p.i. | 72 h p.i. |
| Blood | 5.8 ± 1.1 | 2.1 ± 0.4 | 0.4 ± 0.1 | 0.1 ± 0.0 |
| Tumor | 15.4 ± 2.5 | 18.0 ± 2.2 | 16.3 ± 2.1 | 11.7 ± 1.5 |
| Kidneys | 19.5 ± 3.1 | 25.3 ± 3.5 | 28.8 ± 3.9 | 20.1 ± 2.8 |
| Liver | 0.9 ± 0.2 | 0.7 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Spleen | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Lungs | 1.1 ± 0.2 | 0.6 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 |
| Muscle | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Bone | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 |
| Data adapted from Müller et al., Journal of Nuclear Medicine, 2014.[6] |
Conclusion
This compound is a highly promising radionuclide for preclinical SPECT imaging and targeted radionuclide therapy. Its favorable decay characteristics and chemical properties, particularly as part of a theranostic pair with PET isotopes of scandium, provide a powerful platform for the development of novel radiopharmaceuticals. The protocols outlined in these application notes offer a comprehensive guide for researchers to conduct robust and reproducible preclinical SPECT imaging studies with this compound, from radiolabeling and quality control to image acquisition and analysis. Adherence to these detailed methodologies will facilitate the generation of high-quality, quantitative data, thereby advancing the translation of ⁴⁷Sc-based theranostics from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Patient Doses of [177Lu]Lu-DOTATATE and [177Lu]Lu-PSMA-617 with Carrier Added (CA) and No Carrier Added (NCA) 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accelerator-Based Production of Scandium Radioisotopes for Applications in Prostate Cancer: Toward Building a Pipeline for Rapid Development of Novel Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production and Quality Control of 177Lu-Dotatate [177Lu-dota- try3]-Octreotate: Clinical Application [inis.iaea.org]
- 7. pure.eur.nl [pure.eur.nl]
- 8. Preparation, Radiolabeling with 68Ga/177Lu and Preclinical Evaluation of Novel Angiotensin Peptide Analog: A New Class of Peptides for Breast Cancer Targeting | MDPI [mdpi.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. bcf.technion.ac.il [bcf.technion.ac.il]
- 11. 47Sc as useful β–-emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging | Upsala Journal of Medical Sciences [ujms.net]
Application Notes: The Role of Scandium-47 in Theranostic Radiopharmaceuticals
Introduction
Scandium-47 (⁴⁷Sc) is an emerging radionuclide of significant interest for targeted radionuclide therapy.[1][2] Its decay properties, which include the emission of medium-energy beta particles (Eβ⁻ₐᵥ = 162 keV) and a gamma photon (Eγ = 159 keV), make it highly suitable for therapeutic applications while also allowing for simultaneous SPECT imaging to monitor biodistribution and calculate dosimetry.[1][3][4] With a half-life of 3.35 days, ⁴⁷Sc is particularly well-suited for conjugation with molecules that exhibit relatively fast pharmacokinetics, such as peptides and other small molecules.[1][5]
A key advantage of ⁴⁷Sc lies in its role within a "theranostic pair."[6] It is chemically identical to the positron-emitting isotopes ⁴⁴Sc (t₁/₂ = 4.0 h) and ⁴³Sc (t₁/₂ = 3.9 h).[6][7] This allows for the development of a single targeting molecule (e.g., a DOTA-conjugated peptide) that can be labeled with either ⁴⁴Sc/⁴³Sc for high-resolution PET imaging for initial diagnosis and treatment planning, or with ⁴⁷Sc for therapy.[4][6] This approach ensures that the diagnostic and therapeutic agents have identical pharmacokinetic profiles, embodying the "see what you treat" principle of personalized medicine.[7]
In vivo biodistribution studies are a critical component of the preclinical evaluation of any new radiopharmaceutical.[8] These studies provide essential quantitative data on the uptake, retention, and clearance of the ⁴⁷Sc-labeled compound in both tumor tissues and healthy organs.[9] The data generated, typically expressed as the percentage of injected dose per gram of tissue (%ID/g), are fundamental for assessing the agent's targeting efficacy, calculating radiation absorbed doses to critical organs, and predicting both therapeutic potential and potential toxicity.[8][9][10]
Quantitative Data Summary: Biodistribution of ⁴⁷Sc-Radiopharmaceuticals
The following tables summarize quantitative data from preclinical in vivo biodistribution studies of different Scandium-based radiopharmaceuticals. Note that due to the limited availability of ⁴⁷Sc, its chemical equivalent ⁴⁶Sc is sometimes used in preliminary studies.[10][11]
Table 1: Biodistribution of ⁴⁶Sc-DOTMP in Healthy Mice [10]
This study evaluated a bone-seeking agent, with data demonstrating high uptake in the femur and rapid clearance from the blood and other major organs.[10]
| Organ | 4 h (%ID/g ± SD) | 24 h (%ID/g ± SD) | 48 h (%ID/g ± SD) | 96 h (%ID/g ± SD) | 192 h (%ID/g ± SD) |
| Blood | 0.8 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Heart | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Lungs | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Liver | 0.8 ± 0.1 | 0.3 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Spleen | 0.3 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Kidneys | 1.2 ± 0.2 | 0.4 ± 0.1 | 0.3 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Intestine | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Muscle | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Femur | 3.7 ± 0.5 | 3.5 ± 0.5 | 3.2 ± 0.4 | 2.8 ± 0.4 | 2.2 ± 0.3 |
Table 2: Biodistribution of ⁴⁷Sc-cm10 (Folate Receptor-Targeted) in KB Tumor-Bearing Mice [3]
This study demonstrates high and sustained uptake in folate receptor-positive tumor tissue, with significant accumulation also noted in the kidneys, where the folate receptor is also expressed.[3]
| Organ/Tissue | 1 h (%IA/g ± SD) | 4 h (%IA/g ± SD) | 24 h (%IA/g ± SD) | 72 h (%IA/g ± SD) | 168 h (%IA/g ± SD) |
| Blood | 5.8 ± 1.1 | 2.5 ± 0.6 | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Spleen | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 |
| Pancreas | 0.7 ± 0.2 | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| Stomach | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Small Intestine | 1.1 ± 0.3 | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| Colon | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 |
| Kidneys | 24.3 ± 4.5 | 28.5 ± 4.1 | 28.8 ± 3.9 | 19.3 ± 2.8 | 10.1 ± 1.5 |
| Liver | 2.0 ± 0.4 | 1.5 ± 0.3 | 1.0 ± 0.2 | 0.6 ± 0.1 | 0.3 ± 0.1 |
| Lungs | 1.1 ± 0.3 | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 |
| Heart | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Muscle | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 |
| Bone (Femur) | 1.0 ± 0.2 | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Tumor | 15.4 ± 2.5 | 18.0 ± 2.2 | 16.5 ± 2.5 | 11.7 ± 1.5 | 6.5 ± 0.9 |
Visualized Concepts and Workflows
Detailed Experimental Protocols
This section provides a generalized protocol for conducting in vivo biodistribution studies of a ⁴⁷Sc-labeled DOTA-conjugated radiopharmaceutical in a tumor-bearing mouse model. This protocol is synthesized from methodologies reported in multiple preclinical studies.[3][8][9][10]
1. Radiopharmaceutical Preparation and Quality Control
-
Objective: To radiolabel the DOTA-conjugated targeting molecule with ⁴⁷Sc and assess its radiochemical purity.
-
Materials:
-
⁴⁷ScCl₃ in dilute HCl (e.g., 0.05 M).
-
DOTA-conjugated peptide/molecule.
-
Buffer solution (e.g., 0.5 M NaOH, Ammonium (B1175870) Acetate).
-
Heating block or water bath.
-
Instant Thin-Layer Chromatography (ITLC) strips or High-Performance Liquid Chromatography (HPLC) system.
-
Eluting solvent (e.g., 10% ammonium acetate:methanol 1:1 mixture).[10]
-
-
Protocol:
-
To the DOTA-conjugate solution, add the ⁴⁷ScCl₃ solution.
-
Adjust the pH of the reaction mixture to a suitable range (typically pH 4-8, depending on the conjugate) using the buffer solution.[10]
-
Incubate the mixture at an elevated temperature (e.g., 90-95°C) for a specified time (e.g., 15-60 minutes).[10]
-
Allow the mixture to cool to room temperature.
-
Quality Control: Determine the radiochemical purity using ITLC or HPLC. For ITLC, spot the reaction mixture on the strip and place it in the eluting solvent. Free ⁴⁷Sc will migrate with the solvent front, while the labeled conjugate remains at the origin (or vice-versa depending on the system). Calculate the percentage of activity associated with the product peak or spot.[3][10] A radiochemical purity of >95% is typically desired.
-
2. Animal Model and Study Groups
-
Objective: To prepare animal subjects for the biodistribution study.
-
Protocol:
-
Use an appropriate animal model, such as female athymic nude mice (4-6 weeks old).
-
If using a tumor model, implant tumor cells (e.g., KB, IGROV-1, LNCaP) subcutaneously into the flank of each mouse.[1][3][12]
-
Allow tumors to grow to a suitable size (e.g., 100-200 mm³).[9]
-
Randomize animals into groups for each time point to be studied (e.g., 1h, 4h, 24h, 72h). A typical group size is n=3 to n=5 mice.
-
3. Administration of the Radiopharmaceutical
-
Objective: To administer a precise amount of the ⁴⁷Sc-radiopharmaceutical to each animal.
-
Protocol:
-
Dilute the final radiolabeled product in a sterile, physiologically compatible solution (e.g., saline).
-
Draw a known volume and activity (e.g., 1-10 MBq in 100-200 µL) into a syringe.[3]
-
Administer the dose to each mouse, typically via intravenous (tail vein) injection.
-
Retain a small, known amount of the injectate to serve as a standard for calculating the injected dose.
-
4. Ex Vivo Tissue Collection and Measurement
-
Objective: To collect tissues at specified time points and measure the radioactivity in each.
-
Protocol:
-
At the designated time point post-injection (p.i.), euthanize the mice in the corresponding group using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Collect a blood sample immediately via cardiac puncture.
-
Systematically dissect and collect key organs and tissues. A typical list includes: heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone (femur), and the tumor.[3][10]
-
Carefully clean excess blood from each tissue sample and place it in a pre-weighed counting tube.[8]
-
Weigh each tube containing a tissue sample to determine the net weight of the tissue.
-
Measure the radioactivity in each sample, along with the injection standards, using a calibrated gamma counter.
-
5. Data Analysis and Reporting
-
Objective: To calculate and report the biodistribution data.
-
Protocol:
-
Correct all radioactivity counts for background and physical decay back to the time of injection.
-
Calculate the total activity injected by comparing the counts in the injection standards to the activity measured in a dose calibrator.
-
Express the radioactivity in each organ as a percentage of the injected dose or activity per gram of tissue (%ID/g or %IA/g).[3][8]
-
Calculate the mean and standard deviation for each tissue at each time point.
-
Present the final data in a structured table for clear comparison (as shown in the tables above).
-
Optionally, calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) to assess targeting specificity.
-
References
- 1. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. 47Sc-Radiolabeling Service - Alfa Cytology - Rdcthera [rdcthera.com]
- 5. Comparison between Three Promising ß-emitting Radionuclides, 67Cu, 47Sc and 161Tb, with Emphasis on Doses Delivered to Minimal Residual Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scandium and terbium radionuclides for radiotheranostics: current state of development towards clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models | springermedizin.de [springermedizin.de]
- 10. Production, biodistribution, and dosimetry of 47Sc-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid as a bone-seeking radiopharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Preparation, Biodistribution, and Dosimetry of Encapsulated Radio-Scandium in a Dendrimer for Radio-nano-pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accelerator-Based Production of Scandium Radioisotopes for Applications in Prostate Cancer: Toward Building a Pipeline for Rapid Development of Novel Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scandium-47 in Preclinical Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium-47 (⁴⁷Sc) is an emerging beta-emitting radionuclide with promising applications in targeted radionuclide therapy, particularly for prostate cancer. Its decay characteristics, including a half-life of 3.35 days and medium-energy beta particles (average energy of 162 keV), make it suitable for treating small to medium-sized tumors. Furthermore, the co-emission of gamma radiation (159 keV) allows for simultaneous imaging (SPECT), positioning ⁴⁷Sc as a true theranostic agent. When paired with its diagnostic positron-emitting counterparts, ⁴³Sc or ⁴⁴Sc, it forms a chemically identical theranostic pair, enabling highly accurate patient-specific dosimetry and treatment planning.[1][2][3][4]
This document provides a comprehensive overview of the preclinical applications of ⁴⁷Sc in prostate cancer models, focusing on its use with ligands targeting the Prostate-Specific Membrane Antigen (PSMA), a well-established biomarker overexpressed on prostate cancer cells. Detailed protocols for key experiments and summarized quantitative data from preclinical studies are presented to guide researchers in this field.
Data Presentation
In Vitro Cellular Uptake of ⁴⁷Sc-PSMA Ligands
Table 1: In Vitro Uptake of ⁴⁷Sc-PSMA-617 in PSMA-expressing (LNCaP) and PSMA-negative (DU145) Prostate Cancer Cells.
| Cell Line | Time | Uptake (% added activity/10⁵ cells) | Reference |
| LNCaP (PSMA+) | 1-3 hours | 3 - 7% | [5] |
| DU145 (PSMA-) | 1-3 hours | Significantly lower than LNCaP | [5] |
In Vivo Biodistribution of ⁴⁷Sc-PSMA Ligands in Preclinical Models
Table 2: Ex Vivo Biodistribution of ⁴⁷Sc-labeled PSMA Ligands in LNCaP Tumor-Bearing Mice.
| Radiopharmaceutical | Time Post-Injection | Tumor (%ID/g) | Kidneys (%ID/g) | Blood (%ID/g) | Reference |
| ⁴⁷Sc-PSMA-617 | - | 1.5 - 1.9 %ID/cm³ (from SPECT) | High renal uptake | - | [1] |
| ⁴⁷Sc-PSMA-D4 | - | High accumulation | Low accumulation | Rapid clearance (t½ = 0.17 h) | [6][7] |
Note: %ID/g refers to the percentage of the injected dose per gram of tissue.
Experimental Protocols
Protocol 1: Radiolabeling of PSMA-617 with this compound
This protocol describes the preparation of ⁴⁷Sc-PSMA-617 for preclinical use.
Materials:
-
This compound chloride (⁴⁷ScCl₃) in 0.01 M HCl
-
PSMA-617 ligand
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 4.0-4.2)
-
Sep-Pak C18 cartridge
-
Sterile water for injection
-
Heating block (95°C)
-
Vortex mixer
-
Gamma counter or dose calibrator
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Preparation of Reaction Mixture:
-
In a sterile reaction vial, add the PSMA-617 ligand to the ammonium acetate buffer.
-
Add the aqueous solution of ⁴⁷ScCl₃ to the buffered PSMA-617 solution. The final pH should be between 4.0 and 4.2.
-
-
Incubation:
-
Securely cap the reaction vial and place it in a heating block at 95°C for 30 minutes.
-
Agitate the mixture vigorously during incubation using a vortex mixer.[5]
-
-
Purification:
-
After incubation, allow the reaction mixture to cool to room temperature.
-
Purify the radiolabeled PSMA-617 using a Sep-Pak C18 cartridge pre-conditioned with ethanol and water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁴⁷Sc.
-
Elute the ⁴⁷Sc-PSMA-617 with ethanol.
-
-
Solvent Evaporation and Formulation:
-
Evaporate the excess ethanol from the eluate using a gentle stream of nitrogen or by gentle heating.
-
Reconstitute the purified ⁴⁷Sc-PSMA-617 in a suitable vehicle for injection (e.g., sterile saline).
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. A radiochemical yield of >95% is typically achieved.[8]
-
Measure the total activity of the final product using a dose calibrator to calculate the specific activity.
-
Protocol 2: In Vitro Cell Uptake and Internalization Assay
This protocol details the procedure to assess the specific binding and internalization of ⁴⁷Sc-PSMA-617 in prostate cancer cells.
Materials:
-
LNCaP (PSMA-positive) and DU145 (PSMA-negative) cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
⁴⁷Sc-PSMA-617
-
Glycine (B1666218) stripping buffer (0.05 M, pH 2.8)
-
1 M NaOH
-
Phosphate-buffered saline (PBS)
-
Gamma counter
Procedure:
-
Cell Seeding:
-
Seed 1x10⁵ LNCaP and DU145 cells per well in 24-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with varying concentrations of ⁴⁷Sc-PSMA-617 for 1 to 3 hours at 37°C.[5]
-
-
Total Uptake Measurement:
-
After incubation, wash the cells twice with cold PBS to remove unbound radioactivity.
-
Lyse the cells with 1 M NaOH.
-
Collect the cell lysate and measure the radioactivity using a gamma counter to determine the total cellular uptake.
-
-
Internalization Assay:
-
Following the incubation with ⁴⁷Sc-PSMA-617, wash the cells with cold PBS.
-
To separate the surface-bound from the internalized fraction, add the glycine stripping buffer to the cells and incubate for a few minutes to remove the surface-bound radioactivity.[5]
-
Collect the supernatant (surface-bound fraction).
-
Wash the cells again with PBS.
-
Lyse the cells with 1 M NaOH to release the internalized radioactivity.
-
Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.
-
Protocol 3: In Vivo Biodistribution and SPECT Imaging
This protocol outlines the methodology for evaluating the biodistribution and imaging characteristics of ⁴⁷Sc-PSMA-617 in a preclinical prostate cancer model.
Materials:
-
SCID mice bearing LNCaP tumor xenografts
-
⁴⁷Sc-PSMA-617 formulated for intravenous injection
-
SPECT/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
Procedure:
-
Animal Model:
-
Establish LNCaP tumor xenografts by subcutaneously injecting LNCaP cells into the flank of SCID mice. Allow the tumors to grow to a suitable size for imaging and biodistribution studies.
-
-
Radiotracer Injection:
-
Anesthetize the tumor-bearing mice.
-
Administer a defined activity of ⁴⁷Sc-PSMA-617 (e.g., 53.7 MBq) via a tail vein injection.[8]
-
-
SPECT/CT Imaging:
-
Ex Vivo Biodistribution:
-
After the final imaging session, euthanize the mice.
-
Collect major organs and tissues of interest (tumor, blood, kidneys, liver, spleen, muscle, etc.).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
Caption: Workflow for the preparation of ⁴⁷Sc-PSMA-617.
Caption: Targeted action of ⁴⁷Sc-PSMA-617 on prostate cancer cells.
Caption: Workflow for the preclinical evaluation of ⁴⁷Sc-PSMA-617.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. ansto.gov.au [ansto.gov.au]
- 3. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. PSMA-D4 Radioligand for Targeted Therapy of Prostate Cancer: Synthesis, Characteristics and Preliminary Assessment of Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes: Scandium-47 in Targeted Radionuclide Therapy for Ovarian Cancer
Introduction
Scandium-47 (⁴⁷Sc) is an emerging beta-emitting radionuclide with significant potential for targeted radionuclide therapy (TRT).[1] Its decay characteristics, including a half-life of 3.35 days and the emission of medium-energy β⁻ particles, are comparable to the clinically established Lutetium-177 (¹⁷⁷Lu).[2][3] Furthermore, ⁴⁷Sc emits a 159 keV gamma photon, which is ideal for simultaneous SPECT imaging, enabling real-time monitoring of radiopharmaceutical distribution and dosimetry calculations.[1][4]
This positions ⁴⁷Sc as a prime candidate for a "theranostic" approach, where it is paired with diagnostic positron-emitting scandium isotopes like ⁴⁴Sc or ⁴³Sc.[5][6] This allows for initial diagnosis and patient stratification using PET imaging with a ⁴⁴Sc/⁴³Sc-labeled targeting agent, followed by therapy with the chemically identical ⁴⁷Sc-labeled agent, ensuring consistent pharmacokinetics.[7]
In ovarian cancer models, particularly those overexpressing the folate receptor (FR), ⁴⁷Sc-labeled folate conjugates have demonstrated significant therapeutic efficacy. Preclinical studies using FR-positive ovarian tumor cell lines have shown that ⁴⁷Sc-DOTA-folate can effectively reduce cell viability, inhibit tumor growth in xenograft models, and increase median survival, with effects comparable to those of ¹⁷⁷Lu- and ⁹⁰Y-based therapies.[2][5]
These application notes provide a summary of key data and detailed protocols for researchers and drug development professionals working on ⁴⁷Sc-based TRT for ovarian cancer.
Data Presentation
Table 1: Nuclear Properties of Scandium Isotopes for Theranostics
| Isotope | Half-Life | Primary Emission | Average Energy (Eβ) | Key Gamma/Positron Energy (Intensity) | Application |
| ⁴⁷Sc | 3.35 days | β⁻ | 162 keV | 159.4 keV (68.3%) | Therapy (β⁻), SPECT Imaging (γ) |
| ⁴⁴Sc | 4.04 hours | β⁺ | 632 keV | 1157 keV (99.9%) | PET Imaging |
| ⁴³Sc | 3.89 hours | β⁺ | 476 keV | 372 keV (22.5%) | PET Imaging |
| Sources:[3][4][5][6] |
Table 2: In Vitro Cell Viability with Radiofolates in IGROV-1 Ovarian Cancer Cells
| Radiopharmaceutical | Activity Concentration | Cell Viability Reduction |
| ⁴⁷Sc-folate | 5 MBq/mL | Reduced to ~80% |
| ¹⁷⁷Lu-folate | 5 MBq/mL | Reduced to ~67% |
| ⁹⁰Y-folate | 5 MBq/mL | Reduced to ~26% |
| ⁴⁷Sc-folate | 20 MBq/mL | Reduced to ~35% |
| ¹⁷⁷Lu-folate | 20 MBq/mL | Reduced to ~34% |
| ⁹⁰Y-folate | 20 MBq/mL | Reduced to <1% |
| Source:[2] |
Table 3: In Vivo Biodistribution of ⁴⁷Sc-cm10 in KB Tumor-Bearing Mice (% Injected Activity per Gram)
| Time Post-Injection | Blood | Tumor | Kidneys |
| 1 hour | 5.8 ± 1.1 | - | - |
| 4 hours | - | 18.0 ± 2.2 | - |
| 24 hours | 0.4 ± 0.1 | - | 28.8 ± 3.9 |
| 72 hours | - | 11.7 ± 1.5 | - |
| Note: KB cells are a human carcinoma cell line also expressing the folate receptor, used here as a model.[3] | |||
| Source:[3] |
Table 4: Therapeutic Efficacy of Radiofolates in Ovarian Cancer (IGROV-1) Xenograft Models
| Treatment Group | Injected Activity | Estimated Absorbed Tumor Dose | Median Survival |
| Untreated Control | N/A | N/A | 26 days |
| ⁴⁷Sc-folate | 12.5 MBq | ~21 Gy | 39 days |
| ¹⁷⁷Lu-folate | 10 MBq | ~21 Gy | 43 days |
| ⁹⁰Y-folate | 5 MBq | ~21 Gy | 41 days |
| Source:[2][5] |
Experimental Protocols
Protocol 1: Production and Purification of ⁴⁷Sc
This protocol is based on the indirect production of ⁴⁷Sc from the decay of Calcium-47 (⁴⁷Ca).[3][4]
-
Target Irradiation: Irradiate enriched ⁴⁶Ca-oxide or carbonate targets with thermal neutrons in a high-flux nuclear reactor.[4] The ⁴⁶Ca(n,γ)⁴⁷Ca reaction produces ⁴⁷Ca.[8]
-
Target Dissolution: After irradiation and a cooling period, dissolve the target material in dilute hydrochloric acid.
-
⁴⁷Sc Separation: Allow time for ⁴⁷Ca (T½ = 4.54 d) to decay to ⁴⁷Sc.[4] Perform a semi-automated separation process.
-
Extraction Chromatography: Use a resin to selectively retain ⁴⁷Sc while allowing the ⁴⁷Ca parent to pass through.
-
Cation Exchange Chromatography: Further purify the eluted ⁴⁷Sc to remove any remaining impurities.[8]
-
-
Final Formulation: Elute the purified ⁴⁷Sc in a small volume (~500 µL) of an ammonium (B1175870) acetate/HCl solution (pH 4.5), which is suitable for direct radiolabeling.[3][8]
-
Quality Control: Perform gamma-ray spectrometry to confirm radionuclidic purity, ensuring the absence of the parent ⁴⁷Ca and other impurities.[3]
Protocol 2: Radiolabeling of DOTA-folate with ⁴⁷Sc
This protocol describes the conjugation of ⁴⁷Sc to a DOTA-chelated folate targeting molecule (e.g., cm10).[1][3]
-
Reagent Preparation:
-
Prepare a solution of the DOTA-folate conjugate in high-purity water.
-
Use the purified ⁴⁷Sc solution from Protocol 1.
-
-
Labeling Reaction:
-
In a reaction vial, add the DOTA-folate conjugate to the ⁴⁷Sc solution.
-
Adjust the pH of the reaction mixture to approximately 4.5.
-
Incubate the reaction mixture at 95°C for 10-15 minutes.
-
-
Purification:
-
After incubation, purify the ⁴⁷Sc-DOTA-folate from unchelated ⁴⁷Sc using a solid-phase extraction cartridge (e.g., C18 Sep-Pak).
-
Wash the cartridge with water to remove free ⁴⁷Sc.
-
Elute the final product with an ethanol/water mixture.
-
-
Quality Control:
Protocol 3: In Vitro Cell Viability Assay
This protocol evaluates the cytotoxic effect of ⁴⁷Sc-DOTA-folate on folate receptor-positive ovarian cancer cells (e.g., IGROV-1).[2]
-
Cell Culture: Culture IGROV-1 cells in standard conditions (e.g., RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed a known number of cells (e.g., 5,000 cells/well) into 96-well plates and allow them to attach overnight.
-
Treatment:
-
Prepare serial dilutions of ⁴⁷Sc-DOTA-folate (e.g., 0 to 20 MBq/mL).
-
Remove the culture medium from the wells and add 100 µL of the radiopharmaceutical dilutions.
-
Include untreated cells and cells treated with non-radiolabeled DOTA-folate as controls.
-
-
Incubation: Incubate the plates for a defined period (e.g., 4-6 days).
-
Viability Assessment:
-
Use a standard cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo).
-
Add the reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Plot the results as a dose-response curve to determine metrics like the IC50 value.
Protocol 4: Ovarian Cancer Xenograft Mouse Model Generation
This protocol describes the establishment of subcutaneous tumor xenografts for in vivo studies.[2][9]
-
Animal Model: Use immunocompromised female mice (e.g., athymic nude mice, 6-8 weeks old).
-
Cell Preparation: Harvest IGROV-1 cells from culture, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.
-
Tumor Inoculation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5-10 million cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Monitor tumor volume regularly (2-3 times per week) using caliper measurements (Volume = 0.5 x length x width²).
-
Monitor the body weight and general health of the mice.
-
-
Study Initiation: Once tumors reach the desired size, randomize the mice into treatment and control groups for therapy or imaging studies.
Protocol 5: In Vivo Biodistribution and SPECT/CT Imaging
This protocol determines the uptake and clearance of ⁴⁷Sc-DOTA-folate in various tissues.[3]
-
Animal Preparation: Use tumor-bearing mice from Protocol 4.
-
Injection: Administer a known activity of ⁴⁷Sc-DOTA-folate (e.g., 5-10 MBq) to each mouse via tail vein injection.
-
Imaging (Optional):
-
At selected time points (e.g., 4, 24, 48, 72 hours post-injection), anesthetize the mice.
-
Perform whole-body SPECT/CT imaging to visualize the distribution of the radiopharmaceutical. The 159 keV gamma emission of ⁴⁷Sc is used for SPECT.[3]
-
-
Biodistribution:
-
At the same time points, euthanize cohorts of mice (n=3-5 per group).
-
Dissect key organs and tissues (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in injection standards using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of injected activity per gram of tissue (%IA/g) for each organ.
-
Present the data as mean ± standard deviation.
-
Protocol 6: Targeted Radionuclide Therapy Study
This protocol assesses the therapeutic efficacy of ⁴⁷Sc-DOTA-folate in tumor-bearing mice.[2]
-
Group Allocation: Randomize tumor-bearing mice (from Protocol 4) with established tumors into the following groups:
-
Group 1: Untreated control (saline injection).
-
Group 2: Treatment with a therapeutic dose of ⁴⁷Sc-DOTA-folate (e.g., 10-12.5 MBq).[2]
-
(Optional) Group 3: Control with a non-specific radiolabeled antibody to assess non-targeted radiation effects.
-
(Optional) Group 4: Control with non-radiolabeled DOTA-folate.
-
-
Treatment Administration: Administer the respective treatments via a single intravenous or intraperitoneal injection.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health and note any signs of toxicity.
-
-
Endpoints:
-
Tumor Growth Delay: Continue monitoring until tumors reach a predetermined endpoint size (e.g., 1000-1500 mm³).
-
Survival: Monitor survival time. The endpoint is typically when the tumor reaches the maximum allowed size or the animal shows signs of distress, whichever comes first.
-
-
Data Analysis:
-
Plot the average tumor growth curves for each group.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare median survival between groups.[2]
-
Perform histological analysis of tumors and organs (especially kidneys) at the end of the study to assess therapeutic effects and potential toxicity.[2]
-
References
- 1. 47Sc-Radiolabeling Service - Alfa Cytology - Rdcthera [rdcthera.com]
- 2. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promising Prospects for 44Sc-/47Sc-Based Theragnostics: Application of 47Sc for Radionuclide Tumor Therapy in Mice | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. 47Sc [prismap.eu]
- 5. mdpi.com [mdpi.com]
- 6. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Promising prospects for 44Sc-/47Sc-based theragnostics: application of 47Sc for radionuclide tumor therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Xenograft Models of Ovarian Cancer for Therapy Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scandium-47 in Bone Metastases Treatment Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the research and preclinical development of Scandium-47 (⁴⁷Sc) based radiopharmaceuticals for the targeted treatment of bone metastases.
Introduction to this compound for Theranostics
This compound is an emerging radionuclide with significant potential in nuclear medicine, particularly for targeted radionuclide therapy. Its decay characteristics, including a half-life of 3.35 days and the emission of both therapeutic beta particles (Eβ_average = 162 keV) and imageable gamma rays (159 keV, 68% abundance), position it as a promising "theranostic" agent.[1][2] This dual capability allows for both the treatment of diseased tissue and the simultaneous visualization of the radiopharmaceutical's distribution in the body using Single Photon Emission Computed Tomography (SPECT).[3]
The theranostic approach is further enhanced by the existence of positron-emitting scandium isotopes, such as ⁴³Sc and ⁴⁴Sc. These isotopes can be used for high-resolution Positron Emission Tomography (PET) imaging for initial diagnosis and treatment planning. Because they are isotopes of the same element, they exhibit identical chemical behavior to ⁴⁷Sc. This ensures that the diagnostic imaging accurately reflects the biodistribution of the subsequent therapeutic agent, a concept known as a "matched pair" in theranostics.[2][4]
For the treatment of bone metastases, ⁴⁷Sc is combined with bone-seeking molecules, most commonly bisphosphonates. These molecules have a high affinity for hydroxyapatite (B223615), the mineral component of bone, leading to their accumulation in areas of high bone turnover, which is characteristic of bone metastases.
Mechanism of Action: Targeting the "Vicious Cycle" of Bone Metastases
Bone metastases disrupt the normal balance of bone remodeling, a process tightly controlled by osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). In many cancers, tumor cells that have metastasized to the bone secrete factors that stimulate osteoclast activity, leading to excessive bone resorption. This degradation of the bone matrix releases growth factors that, in turn, fuel further tumor growth, creating a "vicious cycle."[2][5]
The key signaling pathway that governs osteoclast formation and activation is the Receptor Activator of Nuclear Factor-κB (RANK), its ligand (RANKL), and osteoprotegerin (OPG) system.[6][7][8] Osteoblasts and bone marrow stromal cells produce RANKL, which binds to the RANK receptor on osteoclast precursors, triggering their differentiation into mature osteoclasts. OPG, also produced by osteoblasts, acts as a decoy receptor for RANKL, preventing it from binding to RANK and thereby inhibiting osteoclastogenesis.[7][8] In the context of bone metastases, tumor cells can disrupt this balance by increasing the expression of RANKL, leading to uncontrolled bone resorption.
Radiolabeled bisphosphonates, such as those coupled with ⁴⁷Sc, function in two primary ways:
-
Targeted Radiation Delivery: The bisphosphonate component of the radiopharmaceutical selectively binds to exposed hydroxyapatite in areas of high bone turnover, characteristic of metastatic lesions.[9] This delivers the therapeutic radionuclide, ⁴⁷Sc, directly to the site of the tumor, where its beta emissions can kill cancer cells and alleviate pain.
-
Inhibition of Osteoclasts: Bisphosphonates themselves are potent inhibitors of osteoclast activity.[10][11] Nitrogen-containing bisphosphonates, for example, inhibit the farnesyl pyrophosphate synthase enzyme within osteoclasts, disrupting their function and inducing apoptosis. This helps to break the "vicious cycle" of bone destruction and tumor growth.
References
- 1. Dose escalation biodistribution, positron emission tomography/computed tomography imaging and dosimetry of a highly specific radionuclide-labeled non-blocking nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising prospects for 44Sc-/47Sc-based theragnostics: application of 47Sc for radionuclide tumor therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Radiolabeled Bisphosphonates for PET Diagnosis and Endoradiotherapy of Bone Metastases [mdpi.com]
- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 5. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 6. Production, biodistribution, and dosimetry of 47Sc-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid as a bone-seeking radiopharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production and purification of this compound: A potential radioisotope for cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Production and purification of this compound: A potential radioisotope for cancer theranostics [inis.iaea.org]
- 10. researchgate.net [researchgate.net]
- 11. www-pub.iaea.org [www-pub.iaea.org]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Production of Scandium-47
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Scandium-47 (⁴⁷Sc).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale production of ⁴⁷Sc?
The primary challenges in large-scale ⁴⁷Sc production include:
-
Achieving high radionuclidic purity: Co-production of long-lived scandium isotopes, such as ⁴⁶Sc (t½ = 83.8 days) and ⁴⁸Sc (t½ = 43.7 hours), is a significant issue that can impact the quality of the final radiopharmaceutical product.[1][2]
-
High cost of enriched target materials: Many production routes require isotopically enriched target materials like ⁴⁸Ti or ⁴⁶Ca, which are expensive and necessitate efficient recycling processes to be cost-effective.[1][3]
-
Complex and time-consuming chemical separation: The separation of no-carrier-added ⁴⁷Sc from the bulk target material (e.g., titanium or calcium) can be complex and requires multi-step procedures to achieve high purity and recovery yields.[4][5]
-
Ensuring high specific activity: Minimizing metallic impurities is crucial for achieving the high specific activity required for effective radiolabeling of targeting molecules.[6]
-
Process automation and scalability: Developing automated and scalable production and purification processes that comply with Good Manufacturing Practices (GMP) is essential for clinical applications.[7]
Q2: Which production route offers the best balance of yield and purity for ⁴⁷Sc?
Currently, there is no single "best" route, as the optimal choice depends on the available infrastructure (e.g., cyclotron, reactor, linear accelerator), desired purity, and economic factors.
-
Reactor Production via ⁴⁶Ca(n,γ)⁴⁷Ca→⁴⁷Sc: This route can produce high-purity ⁴⁷Sc with minimal isotopic impurities.[3][8] The parent isotope, ⁴⁷Ca (t½ = 4.54 days), acts as a generator, allowing for the separation of the daughter ⁴⁷Sc.[2] However, it requires highly enriched and expensive ⁴⁶Ca targets.[3]
-
Accelerator Production via ⁴⁸Ti(p,2p)⁴⁷Sc or ⁴⁸Ti(γ,p)⁴⁷Sc: These methods can produce ⁴⁷Sc with good yields.[1][9] However, they often lead to the co-production of ⁴⁶Sc and ⁴⁸Sc, especially at higher energies.[1][2] The use of enriched ⁴⁸Ti is necessary to minimize these impurities.[1]
-
Accelerator Production from Vanadium Targets: Irradiating natural vanadium targets with protons presents an alternative that avoids the high cost of enriched titanium or calcium targets and can produce ⁴⁷Sc with high radionuclidic purity.[10][11]
Q3: What are the critical quality control tests for ⁴⁷Sc?
A comprehensive quality control program for ⁴⁷Sc should include the following tests:
-
Radionuclidic Purity: This is assessed using gamma-ray spectroscopy to identify and quantify any radioactive impurities, such as ⁴⁶Sc, ⁴⁸Sc, and other co-produced radionuclides. The acceptable limits for these impurities will depend on the intended clinical application.
-
Radiochemical Purity: This test determines the percentage of ⁴⁷Sc that is in the desired chemical form (e.g., ScCl₃). It is typically evaluated using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).
-
Chemical Purity: The presence of metallic impurities (e.g., Ti, Ca, V, Fe, Cu, Zn) can interfere with subsequent radiolabeling reactions.[7] These are quantified using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES).
-
Specific Activity: This is a measure of the radioactivity per unit mass of scandium (e.g., GBq/µg). It is a critical parameter for radiolabeling and is calculated from the measured radioactivity and the total scandium mass (determined by ICP-MS).
-
Sterility and Endotoxin (B1171834) Levels: For clinical applications, the final ⁴⁷Sc product must be sterile and have endotoxin levels below the limits specified by pharmacopoeias.
Troubleshooting Guides
Guide 1: Low Production Yield of ⁴⁷Sc
This guide provides a systematic approach to troubleshooting low radiochemical yields during the production of ⁴⁷Sc.
Click to expand troubleshooting steps for low production yield.
Problem: The final activity of ⁴⁷Sc is significantly lower than expected.
| Potential Cause | Troubleshooting Steps |
| Incorrect Irradiation Parameters | - Verify the particle beam energy, current, and irradiation time against the established protocol. - Ensure accurate positioning and cooling of the target during irradiation. |
| Target Preparation Issues | - For solid targets, check for non-uniformity in thickness or density. - For powder targets (e.g., TiO₂, CaO), ensure proper compaction and containment to prevent loss during handling and irradiation. |
| Target Dissolution Inefficiency | - Confirm the use of the correct acid (e.g., fuming H₂SO₄ for TiO₂, HCl for CaO) and its concentration.[12] - Ensure adequate heating and stirring during dissolution to completely dissolve the target material. Incomplete dissolution is a common cause of low yield. |
| Losses During Chemical Separation | - Review each step of the separation protocol (e.g., column chromatography, solvent extraction) for potential losses. - Check the calibration and performance of equipment used for transferring radioactive solutions. |
| Inaccurate Activity Measurement | - Verify the calibration of the dose calibrator or gamma spectrometer using a standard source with a similar energy range to ⁴⁷Sc. - Ensure correct geometry and volume for sample measurement. |
Guide 2: Poor Radionuclidic Purity
This guide outlines the steps to take if you observe unacceptable levels of radionuclidic impurities in your ⁴⁷Sc product.
Click to expand troubleshooting steps for poor radionuclidic purity.
Problem: Gamma spectroscopy reveals the presence of significant amounts of ⁴⁶Sc, ⁴⁸Sc, or other radioactive contaminants.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Irradiation Energy | - For accelerator production, review and adjust the incident particle energy to minimize cross-sections for reactions that produce impurities. For example, higher proton energies on titanium targets can increase the co-production of ⁴⁶Sc and ⁴⁸Sc.[2] |
| Target Material Impurities | - Analyze the isotopic and chemical purity of the target material before irradiation. The presence of other stable isotopes can lead to the formation of unwanted radionuclides. |
| Ineffective Chemical Separation | - Optimize the separation chemistry to improve the selectivity for ⁴⁷Sc over isotopic impurities. This may involve adjusting the type of resin, eluent composition, and concentration. For example, different resins like DGA, UTEVA, or Chelex 100 show varying efficiencies in separating scandium isotopes from target materials and other contaminants.[3] |
| Contamination During Processing | - Ensure all labware and reagents are free from radioactive contamination. - Perform wipe tests on processing equipment and work areas to identify and eliminate sources of cross-contamination. |
Guide 3: Low Radiolabeling Yield with DOTA-conjugates
This guide provides a systematic approach to troubleshooting low radiochemical yields when labeling DOTA-conjugated molecules with ⁴⁷Sc.
Click to expand troubleshooting steps for low radiolabeling yield.
Problem: The radiochemical yield of the ⁴⁷Sc-DOTA conjugate is below the acceptable limit.
| Potential Cause | Troubleshooting Steps |
| Presence of Competing Metal Ions | - Analyze the purified ⁴⁷Sc solution for trace metal impurities (e.g., Fe³⁺, Cu²⁺, Zn²⁺, stable Sc) using ICP-MS. These ions can compete with ⁴⁷Sc for chelation by DOTA.[7] - If metal ion contamination is high, an additional purification step for the ⁴⁷Sc solution may be necessary. |
| Incorrect pH of the Labeling Reaction | - Verify and adjust the pH of the reaction mixture to the optimal range for DOTA chelation (typically pH 4-5). |
| Suboptimal Reaction Conditions | - Confirm the reaction temperature and incubation time are as specified in the protocol. - Ensure the concentration of the DOTA-conjugate is sufficient. |
| Degradation of the DOTA-conjugate | - Check the storage conditions and expiration date of the DOTA-conjugate. - Assess the purity of the conjugate using analytical techniques like HPLC. |
| Low Specific Activity of ⁴⁷Sc | - If the concentration of stable scandium is high, it will compete with ⁴⁷Sc for the DOTA chelator, leading to a low radiolabeling yield. Review the purification process to minimize stable scandium contamination. |
Quantitative Data Summary
Table 1: Comparison of ⁴⁷Sc Production Routes and Yields
| Production Route | Target Material | Particle/Energy | Reported Yield | Radionuclidic Purity | Reference(s) |
| ⁴⁶Ca(n,γ)⁴⁷Ca→⁴⁷Sc | Enriched ⁴⁶CaCO₃ | Thermal Neutrons | Up to 2 GBq | >99.99% | [8] |
| ⁴⁸Ti(γ,p)⁴⁷Sc | Natural TiO₂ | 40 MeV Electrons | 111 - 185 MBq | High | [13] |
| ⁴⁸Ti(p,2p)⁴⁷Sc | Enriched ⁴⁸Ti | Protons | ~6.6 MBq/µA·h | Dependent on energy | [1] |
| ⁵⁰Ti(p,α)⁴⁷Sc | Enriched ⁵⁰Ti | Protons | ~4.0 MBq/µA·h | 91.5 ± 0.6% | [1][5] |
| ⁴⁴Ca(α,p)⁴⁷Sc | Natural CaO | 34 MeV Alpha | ~780 kBq/µA·h | - | [1] |
| ⁵¹V(p,p+α)⁴⁷Sc | Natural Vanadium | 24 MeV Protons | 128.02 ± 11.1 MBq (8h @ 80µA) | 99.5 ± 0.2% | [10] |
Table 2: Performance of Different Resins for ⁴⁷Sc Purification
| Resin Type | Separation System | Recovery Yield | Key Advantages/Disadvantages | Reference(s) |
| DGA Resin | Extraction Chromatography | >90% | High recovery; effective for separation from Ti and Ca targets. | [12] |
| UTEVA Resin | Extraction Chromatography | >80% | Good separation from Ca targets in high HCl concentrations. | [3] |
| Dowex AG 50W-X4 | Cation Exchange | 90-97% | High recovery and good separation from Ti targets. | [6][14] |
| Chelex 100 | Chelating Resin | 79-85% | Simplicity of operation for separation from Ca targets. | [3] |
Experimental Protocols & Workflows
Workflow for ⁴⁷Sc Production from Enriched Titanium Target
The following diagram illustrates a general workflow for the production and purification of ⁴⁷Sc from an enriched titanium target using a cyclotron.
Caption: Workflow for ⁴⁷Sc production from an enriched titanium target.
Logical Diagram for Troubleshooting Low Radiolabeling Yield
This diagram provides a logical workflow for diagnosing the cause of low radiolabeling yields with ⁴⁷Sc.
Caption: Troubleshooting workflow for low ⁴⁷Sc radiolabeling yield.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Production and purification of 43Sc and 47Sc from enriched [46Ti]TiO2 and [50Ti]TiO2 targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiochemical purification of no-carrier-added this compound for radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 47Sc as useful β--emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes. [sonar.rero.ch]
- 9. researchgate.net [researchgate.net]
- 10. Production of high purity 47Sc from proton irradiation of natural vanadium targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inl.elsevierpure.com [inl.elsevierpure.com]
- 12. Electron linear accelerator production and purification of this compound from titanium dioxide targets | NIDC: National Isotope Development Center [isotopes.gov]
- 13. Accelerator-Based Production of Scandium Radioisotopes for Applications in Prostate Cancer: Toward Building a Pipeline for Rapid Development of Novel Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Minimizing radionuclidic impurities in Scandium-47 production.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Scandium-47 (⁴⁷Sc). Our goal is to help you minimize radionuclidic impurities and ensure a high-quality final product for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary production routes for this compound?
A1: this compound can be produced through several nuclear reactions using research reactors, cyclotrons, or electron linear accelerators (LINACs).[1][2] The most common methods include:
-
Neutron irradiation of enriched Calcium-46 (⁴⁶Ca) targets: This indirect route involves the ⁴⁶Ca(n,γ)⁴⁷Ca reaction, followed by the beta decay of Calcium-47 (⁴⁷Ca) to ⁴⁷Sc.[3][4][5] This method is favored for producing high-purity ⁴⁷Sc.[3][4][5]
-
Neutron irradiation of enriched Titanium-47 (⁴⁷Ti) targets: This direct route utilizes the ⁴⁷Ti(n,p)⁴⁷Sc reaction with fast neutrons.[2][3][5]
-
Photonuclear reactions on Titanium-48 (⁴⁸Ti) targets: High-energy photons from a LINAC can induce the ⁴⁸Ti(γ,p)⁴⁷Sc reaction.[6][7]
-
Proton irradiation of enriched Titanium-50 (⁵⁰Ti) or natural Vanadium (natV) targets: Cyclotrons can be used to induce reactions like ⁵⁰Ti(p,α)⁴⁷Sc or natV(p,x)⁴⁷Sc.[8][9][10]
Q2: What are the most common radionuclidic impurities in ⁴⁷Sc production?
A2: The primary radionuclidic impurities of concern are Scandium-46 (⁴⁶Sc) and Scandium-48 (⁴⁸Sc).[2] The presence and quantity of these impurities depend heavily on the production route and the isotopic enrichment of the target material.
-
⁴⁶Sc (Half-life: 83.8 days): A long-lived impurity that can be co-produced through various side reactions, especially in titanium and calcium-based production routes.[2][3]
-
⁴⁸Sc (Half-life: 43.7 hours): A shorter-lived impurity that can also be present.[2]
-
Calcium-47 (⁴⁷Ca) (Half-life: 4.5 days): In the ⁴⁶Ca production route, the parent isotope ⁴⁷Ca must be effectively separated from the ⁴⁷Sc daughter product.[3][4]
Q3: How can I minimize the co-production of ⁴⁶Sc?
A3: Minimizing ⁴⁶Sc is critical for the quality of the final ⁴⁷Sc product. Strategies include:
-
Using highly enriched target materials: For titanium-based production, using enriched ⁴⁷Ti or ⁴⁸Ti targets significantly reduces the formation of ⁴⁶Sc from other titanium isotopes.[6] For calcium-based production, highly enriched ⁴⁶Ca is essential.
-
Controlling irradiation parameters: Optimizing the energy of the incident particles (neutrons, protons, or photons) can help to favor the desired nuclear reaction while minimizing competing reactions that produce ⁴⁶Sc.[6] For instance, in photonuclear production from ⁴⁸Ti, keeping the electron beam energy below the threshold for the ⁴⁸Ti(γ,np)⁴⁶Sc reaction is crucial.[6]
-
Choosing the optimal production route: The indirect production via ⁴⁶Ca(n,γ)⁴⁷Ca generally yields ⁴⁷Sc with higher radionuclidic purity compared to direct irradiation of titanium targets.[3][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of ⁴⁶Sc impurity in the final product. | - Insufficient enrichment of the target material (e.g., ⁴⁷Ti, ⁴⁸Ti, or ⁴⁶Ca).- Non-optimal irradiation energy or neutron spectrum.- Incomplete separation of ⁴⁶Sc during purification. | - Verify the isotopic purity of the target material before irradiation.- Optimize the irradiation parameters. For photonuclear production, ensure the electron beam energy is below the (γ,np) reaction threshold for ⁴⁶Sc production.[6]- Employ a robust chemical separation method, such as ion exchange or extraction chromatography, to effectively separate ⁴⁶Sc from ⁴⁷Sc. |
| Presence of ⁴⁷Ca in the final ⁴⁷Sc product (from ⁴⁶Ca route). | - Inefficient separation of the ⁴⁷Sc daughter from the ⁴⁷Ca parent.- Insufficient decay time allowed for ⁴⁷Ca to decay before final purification. | - Utilize a well-established separation technique like cation exchange chromatography to effectively separate Sc³⁺ from Ca²⁺.[3]- Allow for an adequate decay period for the parent ⁴⁷Ca before eluting the grown-in ⁴⁷Sc. Multiple elutions from a ⁴⁷Ca/⁴⁷Sc generator system can be performed.[4] |
| Low radiochemical purity (presence of metallic impurities like Ti or V). | - Incomplete dissolution of the target material.- Inefficient chemical separation of the target material from the scandium product. | - Ensure complete dissolution of the target material. For titanium targets, mixtures of HF, HCl, or H₂SO₄ are often used.[1]- Optimize the separation chemistry. For example, Eichrom DGA resin has been shown to be effective for purifying ⁴⁷Sc from dissolved titanium dioxide targets.[7] |
| Low yield of ⁴⁷Sc. | - Sub-optimal irradiation conditions (flux, duration).- Inefficient chemical recovery during purification. | - Review and optimize the irradiation parameters based on the cross-section of the chosen nuclear reaction.- Evaluate the efficiency of each step in the chemical separation process to identify and minimize losses. Recovery yields greater than 90% are typically achievable.[7] |
Data on Radionuclidic Purity for Different Production Routes
| Production Route | Target Material | Primary Radionuclidic Impurity | Reported Radionuclidic Purity of ⁴⁷Sc | Reference(s) |
| ⁴⁶Ca(n,γ)⁴⁷Ca → ⁴⁷Sc | Enriched ⁴⁶Ca | ⁴⁷Ca (parent) | >99.99% | [3][5] |
| ⁴⁷Ti(n,p)⁴⁷Sc | Enriched ⁴⁷Ti | ⁴⁶Sc | 88.5% - 99.95% | [3][5] |
| ⁴⁸Ti(γ,p)⁴⁷Sc | Enriched ⁴⁸Ti | ⁴⁶Sc | High (if energy is controlled) | [6] |
| ⁵⁰Ti(p,α)⁴⁷Sc | Enriched ⁵⁰Ti | ⁴⁶Sc, ⁴⁸Sc | ~91.5% | [10] |
| natV(p,x)⁴⁷Sc | Natural Vanadium | ⁴⁶Sc, ⁴⁸Sc | ~99.5% | [8] |
| natTiO₂(n,p)⁴⁷Sc | Natural TiO₂ | ⁴⁶Sc | ~88% | [11][12] |
Experimental Protocols
Protocol 1: Production of ⁴⁷Sc via the ⁴⁶Ca(n,γ)⁴⁷Ca → ⁴⁷Sc Route
-
Target Preparation: Use highly enriched ⁴⁶CaCO₃ or ⁴⁶CaO as the target material. Encapsulate the target material in a high-purity quartz ampoule.
-
Irradiation: Irradiate the target in a nuclear reactor with a high thermal neutron flux.
-
Dissolution: After a suitable decay period, dissolve the irradiated target in dilute HCl.
-
Chemical Separation:
-
Load the dissolved target solution onto a cation exchange resin column (e.g., Dowex 50Wx8).
-
Elute the Ca²⁺ ions with dilute HCl.
-
Elute the retained Sc³⁺ ions with a more concentrated acid or a complexing agent.
-
For higher purity, a second purification step using a DGA resin column can be employed.[3]
-
-
Quality Control: Perform gamma-ray spectroscopy to determine the radionuclidic purity of the final ⁴⁷Sc product. Use techniques like ICP-MS to determine the chemical purity.
Protocol 2: Production of ⁴⁷Sc via the ⁴⁸Ti(γ,p)⁴⁷Sc Route
-
Target Preparation: Use enriched ⁴⁸TiO₂ powder pressed into a pellet or natural TiO₂.[6][7]
-
Irradiation: Irradiate the target with bremsstrahlung photons generated from an electron beam of a LINAC hitting a high-Z converter (e.g., tungsten).[6][7] The electron beam energy should be carefully selected to maximize ⁴⁷Sc production while minimizing ⁴⁶Sc impurity.[6]
-
Dissolution: Dissolve the irradiated TiO₂ target in hot, fuming sulfuric acid in the presence of sodium sulfate.[7]
-
Chemical Separation:
-
Use extraction chromatography with a resin like Eichrom DGA to separate ⁴⁷Sc from the bulk titanium target material.[7]
-
-
Quality Control: Analyze the final product for radionuclidic purity using gamma-ray spectroscopy and for chemical purity using ICP-MS.
Visualizations
Caption: General workflow for the production and purification of this compound.
Caption: Decision tree for troubleshooting high radionuclidic impurities in ⁴⁷Sc.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 47Sc as useful β–-emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 47Sc [prismap.eu]
- 5. 47Sc as useful β--emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sc-47 production from titanium targets using electron linacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electron linear accelerator production and purification of this compound from titanium dioxide targets | NIDC: National Isotope Development Center [isotopes.gov]
- 8. Production of high purity 47Sc from proton irradiation of natural vanadium targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theoretical study of 47Sc production for theranostic applications using proton beams on enriched titanium targets | EPJ Web of Conferences [epj-conferences.org]
- 10. Production and purification of 43Sc and 47Sc from enriched [46Ti]TiO2 and [50Ti]TiO2 targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production and purification of this compound: A potential radioisotope for cancer theranostics [inis.iaea.org]
- 12. Production and purification of this compound: A potential radioisotope for cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Radiolabeling Efficiency with Scandium-47
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the radiolabeling of biomolecules with Scandium-47 (⁴⁷Sc).
Frequently Asked Questions (FAQs)
Q1: What is the typical radiolabeling efficiency I should expect for this compound?
A1: With optimized protocols, radiolabeling efficiencies for this compound with common chelators like DOTA and its derivatives should be consistently high, typically exceeding 95%. Efficiencies can be influenced by several factors, including the purity of the ⁴⁷Sc, the chelator used, pH, temperature, and the presence of competing metal ions.
Q2: Which chelators are most effective for this compound?
A2: DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its analogues, such as DOTANOC and DOTATATE, are widely and effectively used for chelating this compound.[1][2] Scandium, as a trivalent metal ion, forms stable complexes with these types of macrocyclic chelators.[3] Newer chelators are also being developed to allow for room temperature labeling, which can be beneficial for heat-sensitive biomolecules.[4]
Q3: What are the critical parameters to control during the radiolabeling reaction?
A3: The most critical parameters are:
-
pH of the reaction mixture: This is crucial for efficient chelation.
-
Temperature and incubation time: Most DOTA-based labelings require heating.
-
Molar ratio of chelator to this compound: Ensuring a sufficient excess of the chelating agent is important.
-
Purity of this compound: Both radionuclidic and chemical purity are vital for high labeling yields.
Q4: What are the common sources of impurities in the this compound preparation?
A4: Impurities can be categorized as either radionuclidic or chemical.
-
Radionuclidic impurities: These are other radioactive isotopes. Common ones in ⁴⁷Sc preparations can include ⁴⁶Sc and ⁴⁸Sc, depending on the production method.[5] Production via the ⁴⁶Ca(n,γ)⁴⁷Ca→⁴⁷Sc route generally yields a product with very high radionuclidic purity (>99.99%).[1][6]
-
Chemical impurities: These are non-radioactive metal ions that can compete with ⁴⁷Sc for the chelator. Common culprits include iron (Fe³⁺), copper (Cu²⁺), zinc (Zn²⁺), lead (Pb²⁺), and residual target material like calcium (Ca²⁺) or titanium (Ti⁴⁺).[5]
Q5: How can I assess the quality of my ⁴⁷Sc-labeled product?
A5: The primary quality control test is the determination of radiochemical purity (RCP), which is the percentage of the total radioactivity in the desired chemical form.[7] This is typically performed using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).[8][9]
Troubleshooting Guide: Low Radiolabeling Efficiency
This guide addresses common issues encountered during the radiolabeling of biomolecules with this compound.
| Problem | Potential Cause | Recommended Action |
| Low Radiolabeling Yield (<90%) | Incorrect pH of the reaction buffer. | Verify the pH of your reaction mixture using a calibrated pH meter or pH strips. The optimal pH for DOTA-based chelators is typically in the range of 4.0-5.0. Adjust the pH using high-purity ammonium (B1175870) acetate (B1210297) or sodium acetate buffer. |
| Presence of Competing Metal Ions in the ⁴⁷Sc solution or reagents. | Use high-purity reagents and water. If metal ion contamination is suspected in the ⁴⁷Sc stock, it may require further purification using cation exchange chromatography.[10] Ensure all labware is metal-free. | |
| Suboptimal Temperature or Incubation Time. | For DOTA-conjugates, ensure the reaction is heated to the recommended temperature, typically around 95°C, for 15-45 minutes.[11] Optimize incubation time for your specific biomolecule. | |
| Low Molar Ratio of chelator to scandium. | Increase the amount of the DOTA-conjugated biomolecule in the reaction. A significant molar excess of the chelator is often required. | |
| Degradation of the Biomolecule/Chelator. | Ensure proper storage of your DOTA-conjugated peptide or antibody. Avoid repeated freeze-thaw cycles. Confirm the integrity of the conjugate. | |
| Multiple Peaks or Streaking on Radio-TLC/HPLC | Radiolysis of the labeled compound, especially at high specific activities. | Add radical scavengers such as ethanol (B145695) or ascorbic acid to the final preparation to improve stability.[12] |
| Formation of Colloidal ⁴⁷Sc-hydroxide due to high pH. | Ensure the pH of the reaction and final product remains in the acidic range (typically < 6) to prevent the formation of colloids. | |
| Impure Biomolecule-Chelator Conjugate. | Purify the conjugate before radiolabeling to remove any unconjugated chelator or other impurities. | |
| High Unbound ⁴⁷Sc (Free Scandium) | Incomplete Reaction. | Increase incubation time or temperature. Re-evaluate the pH and molar ratio of reactants. |
| Poor Quality of ⁴⁷Sc. | Ensure the ⁴⁷Sc solution is fresh and has been purified to remove metallic impurities that compete for the chelator. | |
| Chelator Incompatibility. | Confirm that the chosen chelator is suitable for this compound. While DOTA is standard, other chelators may have different optimal labeling conditions. |
Data Presentation
Table 1: this compound Radiolabeling Parameters for DOTA-Conjugates
| Parameter | Recommended Value/Range | Notes |
| pH | 4.0 - 5.0 | Critical for efficient chelation. Use high-purity buffers. |
| Temperature | 90 - 95 °C | Required for most DOTA-based chelators. |
| Incubation Time | 15 - 45 minutes | Varies depending on the specific biomolecule. |
| Specific Activity | 10 - 25 MBq/nmol | Achievable for peptides like DOTANOC.[1] |
| Radiochemical Purity | > 95% | Expected with optimized protocols. |
| Radionuclidic Purity | > 99.9% | Dependent on the ⁴⁷Sc production method. |
Table 2: Common Impurities and Their Impact
| Impurity Type | Example | Source | Impact on Labeling |
| Radionuclidic | ⁴⁶Sc, ⁴⁸Sc | Byproducts of nuclear reactions during ⁴⁷Sc production.[5] | Does not directly affect chemical labeling efficiency but impacts the quality and dosimetry of the final radiopharmaceutical. |
| Chemical (Metal Ions) | Fe³⁺, Cu²⁺, Zn²⁺, Pb²⁺, Ca²⁺, Ti⁴⁺ | Target material, reagents, glassware, purification resins.[5] | Compete with ⁴⁷Sc³⁺ for the chelator, leading to significantly reduced radiolabeling yields. |
Experimental Protocols
Protocol 1: General Radiolabeling of a DOTA-Peptide with ⁴⁷Sc
-
Preparation: In a sterile, metal-free reaction vial (e.g., a polypropylene (B1209903) microcentrifuge tube), add 5-10 nmol of the DOTA-conjugated peptide.
-
Buffering: Add 100-200 µL of a high-purity 0.1 M ammonium acetate or sodium acetate buffer (pH 4.5).
-
Addition of ⁴⁷Sc: To the buffered peptide solution, add the required activity of purified ⁴⁷ScCl₃ solution (e.g., 50-250 MBq). Ensure the final pH of the reaction mixture is between 4.0 and 5.0.
-
Incubation: Securely cap the vial and place it in a heating block or water bath pre-heated to 95°C. Incubate for 15-30 minutes.
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Quality Control: Perform radio-TLC or radio-HPLC to determine the radiochemical purity (see Protocol 2).
-
Purification (if necessary): If the radiochemical purity is below 95%, the product can be purified using a C18 Sep-Pak cartridge to remove unreacted ⁴⁷Sc and other impurities.
Protocol 2: Quality Control using Instant Thin-Layer Chromatography (iTLC)
-
Stationary Phase: Use iTLC-SG (silica gel) strips.
-
Mobile Phase: Prepare a mobile phase of 0.1 M sodium citrate (B86180) buffer (pH 5.5).
-
Spotting: Carefully spot a small drop (~1 µL) of the reaction mixture onto the origin line of the iTLC strip. Do not allow the spot to dry completely before placing it in the developing chamber to avoid oxidation.[7]
-
Development: Place the strip in a chromatography tank containing the mobile phase. Allow the solvent front to migrate near the top of the strip.
-
Analysis:
-
In this system, the ⁴⁷Sc-DOTA-peptide complex will remain at the origin (Rf = 0.0-0.1).
-
Free (unbound) ⁴⁷Sc will migrate with the solvent front (Rf = 0.9-1.0).
-
-
Quantification: Cut the strip at a predefined position (e.g., Rf = 0.5) and measure the radioactivity of each piece in a gamma counter.[8] Calculate the radiochemical purity as:
-
RCP (%) = [Counts at Origin / (Counts at Origin + Counts at Solvent Front)] x 100
-
Visualizations
Caption: Experimental workflow for this compound radiolabeling.
Caption: Troubleshooting logic for low ⁴⁷Sc labeling efficiency.
Caption: Simplified SSTR2 signaling pathway upon ⁴⁷Sc-DOTATATE binding.
References
- 1. 47Sc as useful β–-emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chelation with a twist: a bifunctional chelator to enable room temperature radiolabeling and targeted PET imaging with scandium-44 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 8. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. Radiochemical purification of no-carrier-added this compound for radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eanm.org [eanm.org]
Technical Support Center: Strategies to Minimize Kidney Uptake of Scandium-47 Labeled Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on troubleshooting and mitigating high renal uptake of Scandium-47 (⁴⁷Sc) labeled peptides during preclinical and clinical research. High kidney accumulation of radiolabeled peptides is a significant challenge in peptide receptor radionuclide therapy (PRRT), as it can lead to nephrotoxicity and limit the maximum administrable therapeutic dose.[1][2]
This guide offers a series of frequently asked questions (FAQs) and troubleshooting protocols to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is kidney uptake a major concern for ⁴⁷Sc-labeled peptides?
Radiolabeled peptides, particularly those with a molecular weight below 60 kDa, are filtered from the blood by the glomeruli and subsequently reabsorbed in the proximal tubules.[3][4] This reabsorption is primarily mediated by endocytic receptors like megalin and cubilin.[5][6][7] After internalization, the peptide is metabolized within lysosymes. While the peptide component is broken down, the radiometal, in this case, ⁴⁷Sc chelated to a molecule like DOTA, becomes trapped within the tubular cells.[8] This prolonged retention of the radionuclide leads to a high radiation dose to the kidneys, potentially causing radiation-induced nephropathy.[9][10][11]
Q2: What are the primary strategies to reduce the renal accumulation of radiolabeled peptides?
Several strategies have been investigated and proven effective in reducing the renal uptake of radiolabeled peptides. These can be broadly categorized as:
-
Competitive Inhibition: Co-administration of agents that compete with the radiolabeled peptide for reabsorption in the proximal tubules.
-
Pharmacological Intervention: Using drugs that interfere with specific renal transport mechanisms.
-
Chemical Modification: Altering the physicochemical properties of the peptide or chelator to reduce its affinity for renal reabsorption pathways.
Q3: Which competitive inhibitors are most commonly used and how do they work?
The most common competitive inhibitors are basic amino acids and plasma expanders.
-
Basic Amino Acids (Lysine and Arginine): The co-infusion of positively charged amino acids, such as L-lysine and L-arginine, is a standard clinical practice to reduce kidney uptake.[12][13][14] These amino acids compete for the same reabsorption pathways as the radiolabeled peptides, thereby saturating the receptors and reducing the uptake of the radioactive compound.[15] D-lysine has been suggested to be preferable to L-lysine as it may not interfere with natural amino acid metabolic balance.[12]
-
Gelofusine (Succinylated Gelatin): This is a plasma expander composed of collagen-derived peptides.[5] It has been shown to effectively reduce the renal reabsorption of various radiolabeled peptides, in some cases more effectively than amino acids for certain peptides.[3][16]
-
Albumin Fragments: Fragments of albumin, a natural ligand for the megalin receptor, can also be used to competitively inhibit the renal uptake of radiolabeled peptides.[4][8][17]
Q4: Can chemical modifications to my ⁴⁷Sc-peptide conjugate reduce kidney uptake?
Yes, modifying the peptide or the chelator can significantly impact renal accumulation.
-
Introducing Negative Charges: Increasing the net negative charge of the peptide-chelator conjugate can reduce its interaction with the negatively charged surface of the renal tubule cells, thereby decreasing reabsorption.[18] This can be achieved by incorporating negatively charged amino acids like glutamic acid or aspartic acid into the peptide sequence or by using chelators with additional carboxylate groups, such as DOTAGA.[3][19]
-
Cleavable Linkers: Incorporating a linker between the peptide and the chelator that can be enzymatically cleaved at the brush border of the proximal tubules is a promising strategy.[3][18] This would release the radiolabeled chelator in a form that is less likely to be reabsorbed and can be more readily excreted in the urine.
Troubleshooting Guide
This section provides a structured approach to troubleshooting high kidney uptake of your ⁴⁷Sc-labeled peptide.
Problem: Unexpectedly high kidney uptake observed in biodistribution studies.
Workflow for Troubleshooting High Kidney Uptake
Caption: Troubleshooting workflow for high kidney uptake.
Step 1: Verify Peptide Integrity and Radiochemical Purity
-
Question: Could impurities in the radiolabeled peptide be causing high kidney uptake?
-
Action:
-
Perform quality control of the ⁴⁷Sc-labeled peptide using methods like radio-HPLC.
-
Ensure radiochemical purity is >95%. The presence of unbound ⁴⁷Sc or radiolabeled impurities can lead to altered biodistribution and increased renal accumulation.
-
-
Solution: If purity is suboptimal, re-purify the product.
Step 2: Review Co-infusion Protocol for Competitive Inhibitors
-
Question: Is the protocol for co-infusion of basic amino acids or Gelofusine optimal?
-
Action:
-
Verify Dose and Timing: Ensure the correct dose of the competitive inhibitor is being administered. For example, a dose of 400 mg/kg of lysine (B10760008) has been shown to be effective in animal models.[12] The timing of administration is also critical; it is often given shortly before or simultaneously with the radiolabeled peptide.[7][12]
-
Route of Administration: Intravenous, intraperitoneal, and oral administration of amino acids have all been shown to be effective, though intravenous administration may have a greater effect.[12]
-
-
Solution: Adjust the dose, timing, or route of administration based on literature recommendations and your experimental model.
Step 3: Evaluate Peptide/Chelator Modification Strategies
-
Question: Can the inherent properties of my peptide be modified to reduce renal uptake?
-
Action:
-
Charge Modification: If your peptide has a net positive charge, consider synthesizing analogs with strategically placed negatively charged amino acids (e.g., glutamic acid).
-
Chelator Choice: Compare DOTA with other chelators like DOTAGA, which has an additional carboxyl group and may reduce kidney uptake.[19] However, be aware that this can sometimes negatively impact tumor uptake.[19]
-
-
Solution: Design and synthesize new peptide conjugates with altered physicochemical properties for comparative biodistribution studies.
Step 4: Consider Alternative Pharmacological Interventions
-
Question: Are there other pharmacological agents that could reduce kidney uptake?
-
Action:
-
Solution: If other strategies are not sufficiently effective, consider pilot studies to evaluate the impact of OAT inhibitors on the biodistribution of your ⁴⁷Sc-labeled peptide.
Quantitative Data Summary
The following tables summarize quantitative data from studies on reducing the kidney uptake of radiolabeled peptides. While most data is for other radionuclides, the relative effectiveness of the strategies is expected to be similar for ⁴⁷Sc.
Table 1: Effect of Basic Amino Acids on Kidney Uptake
| Radiopharmaceutical | Intervention | % Reduction in Kidney Uptake | Species | Reference |
| ¹¹¹In-DTPAOC | 400 mg/kg L-lysine (i.v.) | Significant inhibition at all time points | Rats | [12] |
| ¹¹¹In-DTPAOC | 400 mg/kg D-lysine (i.v.) | Significant inhibition at all time points | Rats | [12] |
| ¹¹¹In-octreotide | 80 mg lysine | Equivalent reduction to 1-2 mg FRALB | Rats | [8][17] |
| ⁹⁹ᵐTc-Fab' | 5 mg/g L-lysine (p.o.) | 80.5% | Mice | [14] |
Table 2: Effect of Gelofusine and Albumin Fragments on Kidney Uptake
| Radiopharmaceutical | Intervention | % Reduction in Kidney Uptake | Species | Reference |
| ¹¹¹In-octreotide | Gelofusine | 45% | Humans | [3] |
| ¹¹¹In-DOTA-RAFT-RGD | Gelofusine (co-injection) | 47.9% | Mice | [7] |
| ¹¹¹In-minigastrin | 5 mg albumin-derived peptide #6 | 88% | Rats | [5][21] |
| ¹¹¹In-exendin | 5 mg albumin-derived peptide #6 | 26% | Rats | [5][21] |
| ¹¹¹In-octreotide | 5 mg albumin-derived peptide #6 | 33% | Rats | [5][21] |
Experimental Protocols
Protocol 1: In Vivo Evaluation of Basic Amino Acids for Reducing Kidney Uptake
-
Animal Model: Use an appropriate tumor-bearing rodent model (e.g., nude mice with xenografts).
-
Grouping:
-
Group 1: Control (⁴⁷Sc-labeled peptide only).
-
Group 2: ⁴⁷Sc-labeled peptide + L-lysine.
-
Group 3: ⁴⁷Sc-labeled peptide + L-arginine.
-
Group 4: ⁴⁷Sc-labeled peptide + L-lysine/L-arginine combination.
-
-
Preparation of Amino Acid Solution: Prepare a sterile solution of L-lysine and/or L-arginine in saline. A typical concentration for intravenous or intraperitoneal injection is 160 mg/mL.[14]
-
Administration:
-
Administer the amino acid solution (e.g., 400 mg/kg) via the desired route (e.g., intraperitoneal injection) 30 minutes prior to the injection of the ⁴⁷Sc-labeled peptide.[12]
-
Inject a known activity of the ⁴⁷Sc-labeled peptide (e.g., 1 MBq) intravenously via the tail vein.
-
-
Biodistribution Study:
-
At selected time points (e.g., 1, 4, 24 hours post-injection), euthanize the animals.
-
Dissect key organs, including the kidneys, tumor, liver, spleen, and muscle.
-
Weigh the organs and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
-
Data Analysis: Compare the %ID/g in the kidneys between the control and treated groups to determine the efficacy of the amino acid intervention.
Signaling Pathway of Renal Peptide Reabsorption and Inhibition
Caption: Renal reabsorption pathway and competitive inhibition.
This technical support guide provides a foundational understanding and practical strategies for mitigating the high renal uptake of ⁴⁷Sc-labeled peptides. By systematically applying these troubleshooting steps and experimental protocols, researchers can work towards optimizing the therapeutic window of novel radiopharmaceuticals.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Peptide Receptor Radionuclide therapy: A New Era of Radiation Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Albumin-derived peptides efficiently reduce renal uptake of radiolabelled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Reduction of renal uptake of 111 In‐DOTA‐labeled and A700‐labeled RAFT‐RGD during integrin αvβ3 targeting using single photon emission computed tomography and optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Kidney protection during peptide receptor radionuclide therapy with somatostatin analogues | Semantic Scholar [semanticscholar.org]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. Renal Function Assessment During Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jsnm.org [jsnm.org]
- 13. Reducing the renal uptake of radiolabeled antibody fragments and peptides for diagnosis and therapy: present status, future prospects and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Reduction of the renal uptake of radiolabeled monoclonal antibody fragments by cationic amino acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Reducing renal uptake of radiolabeled peptides using albumin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Reduced Renal Uptake of Various Radiopharmaceuticals with Sodium Paraaminohippurate Coadministration in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Scandium-47 Purification from Titanium Targets
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Scandium-47 (⁴⁷Sc) from irradiated titanium targets. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of ⁴⁷Sc from titanium targets, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low ⁴⁷Sc Recovery Yield | Incomplete dissolution of the titanium target: The irradiated titanium dioxide (TiO₂) or titanium metal foil may not have fully dissolved, trapping the ⁴⁷Sc.[1][2] | - Ensure complete dissolution by using appropriate reagents and conditions. For TiO₂, digestion in fuming H₂SO₄ with Na₂SO₄ or a mixture of NH₄HF₂ and HCl in a closed vessel has been shown to be effective.[1][3][4] - For titanium foils, refluxing in 2.0 M H₂SO₄ can be used.[5] - Extend the dissolution time or increase the temperature as needed, ensuring proper safety precautions are followed.[2] |
| Suboptimal chromatography conditions: Incorrect resin, eluent concentration, or flow rate can lead to poor separation and loss of ⁴⁷Sc. | - Verify the choice of resin. DGA (N,N,N',N'-tetra-2-ethylhexyldiglycolamide) and Dowex AG 50W-X4 resins have demonstrated high recovery rates.[3][6] - Optimize the concentration of the eluting acid (e.g., HCl, HNO₃).[7] - Ensure the column is properly conditioned and that the flow rate allows for efficient binding and elution. | |
| Precipitation of ⁴⁷Sc during processing: Changes in pH or the presence of certain ions can cause scandium to precipitate out of solution. | - Maintain the appropriate pH throughout the purification process. Scandium can be precipitated at a pH of 8.[1] - Avoid introducing ions that can form insoluble scandium salts. | |
| Poor Radiochemical Purity | Incomplete separation from bulk titanium: Residual titanium in the final product can interfere with subsequent radiolabeling.[6] | - Employ a robust separation method such as ion-exchange or extraction chromatography. A separation factor for Ti of greater than 2.4 x 10⁻⁵ has been achieved with cation-exchange chromatography.[6] - Multiple washing steps of the chromatography column are crucial to remove the bulk titanium before eluting the ⁴⁷Sc.[8] |
| Presence of other metallic impurities: Contaminants from the target material or reagents can compete with ⁴⁷Sc during radiolabeling.[2] | - Use high-purity target materials and reagents.[9] - Perform trace metal analysis of the final product to identify and quantify any impurities.[9] | |
| Inconsistent Results | Variability in target dissolution: Inconsistent dissolution times and efficiencies can lead to variable yields.[2] | - Standardize the dissolution protocol, including reagent volumes, temperature, and time.[2] - Use a closed vessel system for digestion to prevent loss of volatile species and ensure consistent reaction conditions.[1] |
| Column performance degradation: Over time, chromatography resins can lose their effectiveness. | - Ensure proper storage of the resin and follow the manufacturer's recommendations for regeneration or replacement. - Perform quality control checks on the column performance periodically. | |
| Difficulty with Target Material Handling | Powdery TiO₂ targets: Encapsulation and handling of powdered targets can be challenging and risk contamination.[2] | - Utilize a target holder specifically designed for powdered materials to prevent radiological contamination.[2] - Press the TiO₂ powder into a pellet to improve handling and irradiation uniformity.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying ⁴⁷Sc from titanium targets?
A1: The most prevalent and effective methods are based on chromatography.[10] These include:
-
Ion-Exchange Chromatography: This technique utilizes resins like Dowex AG 50W-X4 to separate ⁴⁷Sc from titanium and other impurities based on their different affinities for the resin under specific acidic conditions.[6]
-
Extraction Chromatography: Resins such as DGA (branched N,N,N',N'-tetra-2-ethylhexyldiglycolamide) are highly effective for selectively retaining scandium while allowing titanium to be washed away.[1][3][7]
-
Solvent Extraction: This method involves the use of two immiscible liquid phases to separate the desired radionuclide.[10]
Q2: What kind of recovery yields and purity levels can be expected?
A2: With optimized protocols, high recovery yields and purity are achievable.
-
Recovery Yields: Typically, ⁴⁷Sc recovery yields are greater than 90%.[3][4][6] Some studies have reported average recoveries of 94% ± 3%.[2]
-
Radiochemical Purity: Radiochemical purity of over 99% is often reported.[11] Radionuclidic purity can also be very high, with some methods achieving >99.99%.[12]
Q3: How can I dissolve the irradiated titanium target effectively?
A3: The dissolution method depends on the form of the titanium target:
-
Titanium Dioxide (TiO₂): A mixture of ammonium (B1175870) bifluoride (NH₄HF₂) and hydrochloric acid (HCl) in a closed perfluoroalkoxy alkane (PFA) vessel can digest TiO₂ in approximately 75-90 minutes.[1][2] Another method involves dissolving the TiO₂ in fuming sulfuric acid (H₂SO₄) in the presence of sodium sulfate (B86663) (Na₂SO₄).[3][4]
-
Titanium Foil: Titanium foils can be digested with an efficiency of about 98% ± 3% in approximately 45 minutes using a similar NH₄HF₂ and HCl mixture.[2] Refluxing in 2.0 M H₂SO₄ is another reported method.[5]
Q4: What are the key parameters to control during ion-exchange chromatography for ⁴⁷Sc purification?
A4: To ensure successful separation, it is crucial to control the following:
-
Resin Selection: DGA and Dowex AG 50W-X4 are commonly used with good results.[3][6]
-
Acid Concentration: The concentration of the loading and eluting acids (typically HCl or HNO₃) is critical for selective binding and elution of ⁴⁷Sc.[7]
-
Column Washing: Thoroughly washing the column after loading the dissolved target solution is essential to remove the bulk titanium and other impurities before eluting the ⁴⁷Sc.[8]
-
Flow Rate: A controlled flow rate ensures adequate time for the exchange reactions to occur on the column.
Q5: How can the enriched titanium target material be recovered for reuse?
A5: Recovering the expensive enriched titanium material is crucial for cost-effective production. A common method is to precipitate the titanium from the solution after the scandium has been separated. This can be achieved by adjusting the pH of the titanium-containing solution to approximately 8 using an aqueous ammonia (B1221849) solution, which causes the titanium to precipitate as titanium dioxide (TiO₂).[1] This precipitate can then be filtered, washed, and combusted for reuse.[1]
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on the purification of ⁴⁷Sc from titanium targets.
| Parameter | Method | Value | Reference |
| ⁴⁷Sc Recovery Yield | Ion-Exchange Chromatography (Branched DGA) | 94% ± 3% | [2] |
| Extraction Chromatography (DGA Resin) | >90% | [3][4] | |
| Cation-Exchange (Dowex AG 50W-X4) | 90-97% | [6] | |
| Radiochemical Purity | Ion Exchange Chromatography | 99% | [11] |
| Radionuclidic Purity | Ion Exchange Chromatography (from ⁴⁶Ca target) | >99.99% | [12] |
| Ion Exchange Chromatography (from ⁵⁰Ti target) | 91.5% ± 0.6% | [9] | |
| Separation Time | Complete separation and concentration | ~180 minutes | [2] |
| Target Dissolution Time | TiO₂ (NH₄HF₂ and HCl) | ~75 minutes | [2] |
| Ti Foil (NH₄HF₂ and HCl) | ~45 minutes | [2] | |
| Titanium Recovery | Alkali Precipitation (from TiO₂) | 104% ± 5% of initial mass | [2] |
| Alkali Precipitation (from Ti Foil) | 108% ± 8% of initial mass | [2] |
Experimental Protocols
Protocol 1: Purification of ⁴⁷Sc using Branched DGA Resin
This protocol is based on the method described for the separation of scandium radionuclides from digested titanium targets.[1][2]
1. Target Dissolution: a. Place the irradiated TiO₂ target in a closed perfluoroalkoxy alkane (PFA) vessel. b. Add a mixture of NH₄HF₂ and HCl. c. Heat the vessel to facilitate dissolution (typically around 75-90 minutes).
2. Column Preparation: a. Prepare a column with branched DGA resin. b. Condition the column by passing the appropriate acidic solution through it.
3. Scandium Separation: a. Load the dissolved target solution onto the conditioned DGA column. b. Wash the column thoroughly with an acidic solution (e.g., dilute HCl) to remove the bulk titanium and other impurities. c. Elute the purified ⁴⁷Sc from the column using a suitable eluent (e.g., a different concentration of HCl or water).
4. Titanium Recovery: a. Collect the titanium-containing flow-through and wash solutions. b. Adjust the pH to ~8 with an aqueous ammonia solution to precipitate TiO₂. c. Filter, wash, and dry the TiO₂ precipitate for recycling.
Protocol 2: Purification of ⁴⁷Sc using Dowex AG 50W-X4 Resin
This protocol is an optimized procedure based on cation-exchange chromatography.[6]
1. Target Dissolution: a. Dissolve the irradiated titanium target in an appropriate acid mixture.
2. Column Preparation: a. Prepare a column with Dowex AG 50W-X4 resin. b. Pre-condition the column with the appropriate acid.
3. Scandium Separation: a. Load the dissolved target solution onto the column. b. Wash the column extensively to remove titanium. c. Elute the ⁴⁷Sc using a mixture of HCl and hydrofluoric acid (HF).
Visualizations
Caption: Workflow for ⁴⁷Sc purification using branched DGA resin.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Electron linear accelerator production and purification of this compound from titanium dioxide targets | NIDC: National Isotope Development Center [isotopes.gov]
- 4. Electron linear accelerator production and purification of this compound from titanium dioxide targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photonuclear production, chemistry, and in vitro evaluation of the theranostic radionuclide 47Sc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiochemical purification of no-carrier-added this compound for radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Production and purification of this compound: A potential radioisotope for cancer theranostics [inis.iaea.org]
- 12. 47Sc as useful β–-emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting batch-to-batch variability in Scandium-47 production
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering batch-to-batch variability in Scandium-47 (⁴⁷Sc) production. The following frequently asked questions (FAQs) and troubleshooting guides address common issues to ensure consistent and high-quality radionuclide production.
Frequently Asked Questions (FAQs)
Q1: What are the primary production routes for this compound?
This compound can be produced through several nuclear reactions using different target materials and irradiation facilities, including nuclear reactors and cyclotrons. The most common production routes are:
-
Neutron irradiation of enriched Calcium-46 (⁴⁶Ca) targets: This indirect method involves the ⁴⁶Ca(n,γ)⁴⁷Ca reaction, followed by the beta decay of Calcium-47 (⁴⁷Ca) to ⁴⁷Sc.[1][2][3] This route is known to produce ⁴⁷Sc with high radionuclidic purity.[2][3]
-
Neutron irradiation of enriched Titanium-47 (⁴⁷Ti) targets: This direct method utilizes the ⁴⁷Ti(n,p)⁴⁷Sc reaction with fast neutrons.[2] However, it can result in lower radionuclidic purity compared to the ⁴⁶Ca route.[2]
-
Proton irradiation of enriched Calcium-48 (⁴⁸Ca) targets: The ⁴⁸Ca(p,2n)⁴⁷Sc reaction is a viable cyclotron-based production method.[4][5][6] Careful control of proton energy is crucial to minimize impurities.[4][5]
-
Photonuclear reactions on Titanium or Calcium targets: Electron linear accelerators can be used to produce ⁴⁷Sc via reactions like ⁴⁸Ti(γ,p)⁴⁷Sc.[7][8][9]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q2: We are experiencing lower than expected yields of ⁴⁷Sc. What are the potential causes and how can we troubleshoot this?
Low yields of ⁴⁷Sc can stem from several factors related to the target, irradiation process, and chemical separation.
Potential Causes & Troubleshooting Steps:
-
Target Issues:
-
Incorrect Target Thickness or Density: The thickness and density of the target material directly impact the interaction of particles and the resulting radionuclide yield.[10]
-
Action: Verify that the target thickness is optimized for the specific irradiation energy.[10] Use software like SRIM to calculate the optimal thickness. Ensure consistent target density during preparation.
-
-
Impurities in Target Material: The presence of non-target isotopes can lead to competing nuclear reactions and reduce the yield of ⁴⁷Sc.
-
-
Irradiation Parameters:
-
Incorrect Beam Energy or Flux: The cross-section for the desired nuclear reaction is highly dependent on the energy of the irradiating particles.[5][10]
-
Irradiation Time: Insufficient irradiation time will result in a lower yield.
-
Action: Ensure the irradiation time is sufficient to produce the desired amount of ⁴⁷Sc, considering its half-life of 3.35 days.
-
-
-
Chemical Separation Inefficiency:
-
Incomplete Dissolution of Target: If the irradiated target is not fully dissolved, the ⁴⁷Sc cannot be efficiently separated.
-
Action: Optimize the dissolution procedure. For titanium targets, methods using hydrofluoric acid (HF), mixtures of HCl and HF, or sulfuric acid with ammonium (B1175870) sulfate (B86663) have proven effective.[11] For calcium carbonate targets, dissolution in HCl is common.[1][6]
-
-
Suboptimal Separation Chemistry: The choice of separation method and its parameters are critical for high recovery yields.
-
Troubleshooting Workflow for Low ⁴⁷Sc Yield
Caption: Troubleshooting decision tree for addressing low this compound yield.
Issue 2: Inconsistent Radionuclidic Purity
Q3: We are observing significant batch-to-batch variation in the radionuclidic purity of our ⁴⁷Sc, specifically the presence of ⁴⁶Sc and ⁴⁸Sc. How can we mitigate this?
The presence of radionuclidic impurities such as Scandium-46 (⁴⁶Sc, half-life: 83.8 days) and Scandium-48 (⁴⁸Sc, half-life: 43.7 hours) is a common challenge that can affect the quality and therapeutic efficacy of the final product.
Potential Causes & Troubleshooting Steps:
-
Target Isotopic Composition:
-
Use of Natural or Low-Enrichment Targets: Irradiating natural titanium or calcium targets will inevitably produce other scandium isotopes.[13][14] For instance, when using a natural calcium target, ⁴⁸Sc can be produced from the ⁴⁸Ca(p,n)⁴⁸Sc reaction, and ⁴⁶Sc can arise from reactions on other calcium isotopes.[4][14]
-
-
Irradiation Energy:
-
Suboptimal Proton Energy: In cyclotron production using ⁴⁸Ca targets, higher proton energies can lead to the co-production of ⁴⁶Sc via the ⁴⁸Ca(p,3n)⁴⁶Sc reaction.[4][5]
-
Action: Optimize the proton energy. An energy range of 17-24 MeV is recommended for the ⁴⁸Ca(p,2n)⁴⁷Sc reaction to maximize ⁴⁷Sc production while minimizing the formation of ⁴⁶Sc and ⁴⁸Sc.[6]
-
-
-
Ineffective Purification:
-
Co-elution of Scandium Isotopes: Standard chemical separation methods do not distinguish between different isotopes of scandium.
-
Action: While chemical separation cannot remove isotopic impurities, ensuring a highly selective process for scandium over other elements is crucial. Methods using DGA resin have shown high efficiency in purifying scandium.[1][8] The primary control over radionuclidic purity lies in the choice of target and irradiation conditions.
-
-
Table 1: Common Radionuclidic Impurities in ⁴⁷Sc Production and Their Sources
| Impurity | Half-life | Production Route | Source Reaction(s) | Mitigation Strategy |
| ⁴⁶Sc | 83.79 days | Cyclotron | ⁴⁸Ca(p,3n)⁴⁶Sc, reactions on other Ca isotopes in natural targets[4][14] | Use enriched ⁴⁸Ca target; optimize proton energy to below the threshold for the (p,3n) reaction. |
| ⁴⁸Sc | 43.67 hours | Cyclotron | ⁴⁸Ca(p,n)⁴⁸Sc[4] | Use optimal proton energy range (17-24 MeV) to favor the (p,2n) reaction.[6] |
| ⁴⁷Ca | 4.54 days | Reactor | Parent isotope in the ⁴⁶Ca(n,γ)⁴⁷Ca reaction | Allow for sufficient decay time of ⁴⁷Ca before separation, or use efficient chemical separation to remove the parent Ca from the daughter ⁴⁷Sc. |
Issue 3: Poor Radiochemical and Chemical Purity
Q4: Our final ⁴⁷Sc product shows low radiochemical purity after labeling or contains significant metallic impurities. What should we investigate?
Low radiochemical purity (the percentage of the radionuclide in the desired chemical form) and the presence of chemical impurities (non-radioactive contaminants) can adversely affect radiolabeling efficiency and the in vivo behavior of the radiopharmaceutical.
Potential Causes & Troubleshooting Steps:
-
Radiochemical Impurities:
-
Presence of Competing Metal Ions: Metallic impurities from the target material (e.g., Ti, Ca) or from the processing equipment can compete with ⁴⁷Sc for the chelator during radiolabeling.
-
Action: Ensure the purification process effectively removes the bulk target material and other metallic contaminants.[15] Use high-purity reagents and acid-washed glassware.
-
-
Incorrect pH for Labeling: The pH of the reaction mixture is critical for efficient chelation.
-
Action: Verify and adjust the pH of the ⁴⁷Sc solution to the optimal range for the specific chelator being used (e.g., pH ~4.5 for DOTA).[2]
-
-
-
Chemical Impurities:
-
Leaching from Labware or Resins: Impurities can be introduced from glassware, plasticware, or the chromatography resins used during purification.
-
Action: Use high-purity materials and pre-clean all components of the purification system.
-
-
Incomplete Separation from Target Material: Residual target material (e.g., titanium) in the final product is a common issue.
-
Action: Optimize the chemical separation protocol. For instance, cation-exchange chromatography can be used to separate Sc³⁺ from Ti⁴⁺.[11]
-
-
Experimental Protocol: Quality Control of Final ⁴⁷Sc Product
-
Radionuclidic Purity Assessment:
-
Methodology: Use a calibrated High-Purity Germanium (HPGe) gamma spectrometer to acquire a gamma-ray spectrum of the final ⁴⁷Sc product.
-
Analysis: Identify and quantify the gamma peaks corresponding to ⁴⁷Sc (159.4 keV) and any potential radionuclidic impurities (e.g., ⁴⁶Sc at 889.3 keV and 1120.5 keV, ⁴⁸Sc at 983.5 keV, 1037.5 keV, and 1312.1 keV). Calculate the percentage of total activity contributed by each radionuclide.
-
-
Radiochemical Purity Assessment:
-
Methodology: Use instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) with a radioactivity detector.
-
Procedure (ITLC Example): Spot the radiolabeled product onto an ITLC strip. Develop the chromatogram using an appropriate mobile phase. Scan the strip to determine the distribution of radioactivity.
-
Analysis: Calculate the percentage of activity associated with the desired radiolabeled compound versus unbound ⁴⁷Sc or other radiochemical impurities. A radiochemical purity of >95% is typically required.
-
-
Chemical Purity Assessment (Metallic Impurities):
-
Methodology: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES).
-
Procedure: Analyze a sample of the final ⁴⁷Sc product for the presence and concentration of non-radioactive metallic impurities, particularly residual target material (Ca, Ti) and other trace metals.
-
Signaling Pathway for High-Purity ⁴⁷Sc Production
Caption: Workflow for achieving high-purity this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. 47Sc as useful β–-emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 47Sc [prismap.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 47Sc production development by cyclotron irradiation of 48Ca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electron linear accelerator production and purification of this compound from titanium dioxide targets | NIDC: National Isotope Development Center [isotopes.gov]
- 10. A Step-by-Step Guide for the Novel Radiometal Production for Medical Applications: Case Studies with 68Ga, 44Sc, 177Lu and 161Tb - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Accelerator-Based Production of Scandium Radioisotopes for Applications in Prostate Cancer: Toward Building a Pipeline for Rapid Development of Novel Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Production of high purity 47Sc from proton irradiation of natural vanadium targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scandium-47 Production and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the production and increasing the specific activity of Scandium-47 (⁴⁷Sc).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are experiencing low yields of ⁴⁷Sc from our production. What are the potential causes and how can we troubleshoot this?
A1: Low yields of ⁴⁷Sc can stem from several factors related to your production route and targetry. Here’s a systematic approach to troubleshooting:
-
Production Route Selection: The choice of production reaction is critical. The most common methods are neutron irradiation of enriched Calcium-46 (⁴⁶Ca) or Titanium-47 (⁴⁷Ti) targets. The ⁴⁶Ca(n,γ)⁴⁷Ca→⁴⁷Sc route using thermal neutrons generally provides higher yields and radionuclidic purity compared to the ⁴⁷Ti(n,p)⁴⁷Sc reaction with fast neutrons.[1][2] For instance, irradiating enriched ⁴⁶Ca targets with thermal neutrons can produce up to 2 GBq of ⁴⁷Sc.[2]
-
Target Material and Enrichment:
-
Enrichment Level: Ensure you are using highly enriched target materials. For the ⁴⁶Ca route, the isotopic abundance of ⁴⁶Ca is very low in natural calcium, making enrichment essential.[3] Similarly, for the ⁴⁷Ti(n,p) route, enriched ⁴⁷TiO₂ targets are necessary for efficient production.[3]
-
Target Thickness and Density: The thickness and density of your target material can affect neutron absorption and, consequently, the yield. Optimize the target geometry and density based on the neutron flux of your reactor.
-
-
Irradiation Parameters:
-
Neutron Flux: Higher neutron flux will generally lead to higher production yields. The fast neutron flux for ⁴⁷Ti(n,p) reactions should ideally be >1 MeV.[2]
-
Irradiation Time: The duration of irradiation should be optimized based on the half-life of the parent nuclide (in the case of ⁴⁷Ca, T₁/₂ = 4.54 days) and the desired ⁴⁷Sc activity.[1]
-
-
Photonuclear and Charged Particle Reactions: Alternative production routes include photonuclear reactions on enriched ⁴⁸Ti or ⁴⁸Ca targets and proton-induced reactions on ⁴⁸Ti or natural vanadium.[2][4][5] These methods can also produce high specific activity ⁴⁷Sc but require careful optimization of beam energy and targetry to minimize impurities.[4][5]
Q2: The specific activity of our ⁴⁷Sc is lower than expected. What strategies can we employ to increase it?
A2: Achieving high specific activity is crucial for radiolabeling applications. Here are key strategies:
-
Minimize Contamination: The primary cause of low specific activity is the presence of stable scandium (⁴⁵Sc) or other metallic impurities in your target material, reagents, or equipment.
-
High-Purity Materials: Use high-purity target materials (enriched ⁴⁶CaCO₃, ⁴⁷TiO₂) and reagents for target preparation and processing.
-
Clean Equipment: Thoroughly clean all glassware and equipment with metal-free acids to prevent contamination.
-
-
Choose a "No-Carrier-Added" (NCA) Production Route: The ⁴⁶Ca(n,γ)⁴⁷Ca→⁴⁷Sc production method is considered a no-carrier-added route because the ⁴⁷Sc is produced from the decay of ⁴⁷Ca, and can be chemically separated from the calcium target material.[1][2] This inherently leads to higher specific activity.
-
Efficient Chemical Separation: The efficiency of your chemical separation process is critical to remove the bulk target material and any metallic impurities.
-
Ion Exchange Chromatography: This is a widely used and effective method. For separating ⁴⁷Sc from titanium targets, cation exchange resins like Dowex AG 50W-X4 can yield high recovery (90-97%) and specific activities ≥ 0.9 GBq/µg.[6][7]
-
Extraction Chromatography: Resins like UTEVA can also be employed for efficient separation.[8][9]
-
Liquid-Liquid Extraction: This technique, using extractants like Cyanex 272, has shown high selectivity and separation efficiency for ⁴⁷Sc from calcium targets.[10]
-
-
Optimize Elution: During chromatographic separation, use a minimal volume of high-purity eluent to obtain a concentrated product, which contributes to higher apparent specific activity. A small elution volume of ~700 µL can be achieved.[2][8]
Q3: We are observing significant radionuclidic impurities, particularly ⁴⁶Sc, in our final ⁴⁷Sc product. How can we improve the radionuclidic purity?
A3: Radionuclidic purity is essential for both therapeutic efficacy and accurate dosimetry. The presence of long-lived impurities like ⁴⁶Sc (T₁/₂ = 83.79 days) is a common challenge.
-
Production Route Selection: The choice of production route significantly impacts the type and quantity of radionuclidic impurities.
-
The ⁴⁶Ca(n,γ)⁴⁷Ca→⁴⁷Sc route is known to produce ⁴⁷Sc with very high radionuclidic purity (>99.99%).[1][2]
-
The ⁴⁷Ti(n,p)⁴⁷Sc route can co-produce ⁴⁶Sc and ⁴⁸Sc. The level of these impurities can be minimized by using highly enriched ⁴⁷Ti targets and controlling the neutron energy.[3][11]
-
Proton irradiation of titanium targets can also lead to significant ⁴⁶Sc co-production.[2]
-
-
Target Purity: The isotopic composition of your target material is critical. The presence of other stable isotopes can lead to the formation of undesired radionuclides. For example, in the production of ⁴³Sc from natural calcium, the presence of ⁴⁴Ca can lead to the formation of ⁴⁷Sc.[11]
-
Control of Irradiation Energy: For accelerator-based production, precise control of the incident particle energy can help to minimize the cross-section for reactions that produce impurities. For instance, in the ⁴⁰Ca(α,p)⁴³Sc reaction, keeping the beam energy lower can reduce the formation of ⁴⁶Sc from the ⁴²Ca(α,np + pn)⁴⁶Sc reaction.[11]
-
Decay of Short-Lived Impurities: Allowing for a sufficient decay period after irradiation can help to reduce the activity of short-lived radionuclidic impurities.
Q4: What are the best practices for dissolving the irradiated target material?
A4: The dissolution of the target is a critical first step in the chemical separation process. The method depends on the target material.
-
Titanium Targets (TiO₂): Dissolution of titanium targets can be challenging.
-
Calcium Targets (CaCO₃ or CaO): Calcium targets are generally easier to dissolve.
-
Dilute hydrochloric acid (HCl) or nitric acid (HNO₃) can be used to dissolve CaCO₃ or CaO targets.[8]
-
Q5: Can you provide a general experimental protocol for the separation of ⁴⁷Sc from an irradiated calcium target?
A5: Yes, here is a generalized protocol based on cation exchange chromatography, a common and effective method.
Experimental Protocol: Separation of ⁴⁷Sc from ⁴⁶Ca Target
1. Target Dissolution:
-
Dissolve the irradiated enriched ⁴⁶CaCO₃ target in a minimal volume of dilute, high-purity hydrochloric acid (e.g., 3 M HCl).
2. Column Preparation:
-
Prepare a cation exchange column (e.g., Dowex 50W-X8 or similar).
-
Condition the column by washing it with high-purity water and then with the appropriate starting buffer (e.g., dilute HCl).
3. Loading:
-
Load the dissolved target solution onto the prepared cation exchange column. Both ⁴⁷Ca²⁺ and ⁴⁷Sc³⁺ will be retained on the resin.
4. Elution of Calcium:
-
Wash the column with a solution that will elute the calcium while leaving the scandium bound to the resin. For example, a 3.0 M HCl solution can be used to quantitatively remove the calcium (both stable and ⁴⁷Ca).[2]
5. Elution of Scandium:
-
Elute the ⁴⁷Sc from the column using a suitable eluent. A common choice is a solution of 0.1 M HCl.[2] Alternatively, a solution of 4.8 M NaCl/0.1 M HCl can be used for a more concentrated elution.[2]
6. Quality Control:
-
Perform quality control checks on the final ⁴⁷Sc product to determine the radiochemical purity, radionuclidic purity, and specific activity. This typically involves techniques like HPLC, gamma spectroscopy, and ICP-MS.
Quantitative Data Summary
Table 1: Comparison of ⁴⁷Sc Production Routes
| Production Route | Target Material | Particle Type | Typical Yield | Radionuclidic Purity | Specific Activity | Reference |
| ⁴⁶Ca(n,γ)⁴⁷Ca→⁴⁷Sc | Enriched ⁴⁶CaCO₃ | Thermal Neutron | Up to 2 GBq | >99.99% | High (NCA) | [2] |
| ⁴⁷Ti(n,p)⁴⁷Sc | Enriched ⁴⁷TiO₂ | Fast Neutron (>1 MeV) | 0.07–4.9 MBq | 88.5–99.95% | High (NCA) | [2] |
| ⁴⁸Ti(γ,p)⁴⁷Sc | Enriched ⁴⁸Ti | Photon | - | High | High | [4] |
| ⁴⁸Ca(p,2n)⁴⁷Sc | Enriched ⁴⁸CaCO₃ | Proton (17-24 MeV) | - | ~92.6% (7.4% ⁴⁸Sc) | High | [9] |
| natV(p,x)⁴⁷Sc | Natural Vanadium | Proton (24 MeV) | 128.02 ± 11.1 MBq | 99.5 ± 0.2% | 7733 ± 155 MBq/µmol | [5] |
Table 2: Performance of ⁴⁷Sc Separation Methods
| Separation Method | Target | Resin/Extractant | Recovery | Ti Separation Factor | Reference |
| Cation Exchange | Ti | Dowex AG 50W-X4 | 90-97% | > 2.4 x 10⁻⁵ | [6][7] |
| Liquid-Liquid Extraction | Ca | Cyanex 272 | ~90% | - | [10] |
| Cation Exchange | Ca | DGA Resin | 94.8 ± 2.1% | - | [2] |
Visualizations
Caption: Workflow for the production and purification of high specific activity this compound.
References
- 1. 47Sc [prismap.eu]
- 2. 47Sc as useful β–-emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. Production of high purity 47Sc from proton irradiation of natural vanadium targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiochemical purification of no-carrier-added this compound for radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the clinical translation of Scandium-47.
This technical support center provides troubleshooting guidance and practical information for researchers, scientists, and drug development professionals working with Scandium-47 (⁴⁷Sc). The content is designed to address common challenges encountered during production, purification, radiolabeling, and in vivo application of this promising therapeutic radionuclide.
Production of this compound
The production of ⁴⁷Sc with high yield and purity is a primary challenge for its clinical translation.[1] Common issues include low production yields, high costs associated with enriched target materials, and the co-production of radionuclidic impurities.[1][2]
Frequently Asked Questions & Troubleshooting
Q1: My ⁴⁷Sc production yield is lower than expected. What are the potential causes?
A1: Low yields can stem from several factors:
-
Incorrect Particle Energy: The cross-section for nuclear reactions is highly energy-dependent. Ensure your cyclotron or reactor is delivering the optimal particle energy for the chosen reaction (e.g., ⁴⁶Ca(n,γ) or ⁵¹V(p,p+α)).[2][3]
-
Target Thickness and Density: An improperly prepared target (non-uniform thickness, incorrect density) can lead to inefficient particle interaction and heat distribution, reducing the effective yield.
-
Inaccurate Beam Current Monitoring: The total yield is directly proportional to the integrated beam current. Verify the accuracy of your beam current measurement systems.
-
Suboptimal Target Material: For reactor-based production, the isotopic enrichment of the target material (e.g., enriched ⁴⁶Ca or ⁴⁷Ti) is critical.[3][4] For cyclotron production, natural abundance targets like vanadium can be used, but require careful purification.[2]
Q2: How can I minimize the co-production of long-lived impurities like ⁴⁶Sc?
A2: The presence of ⁴⁶Sc (t½ = 83.8 d) is a significant concern, particularly in reactor-based production.[3][5]
-
Select an Appropriate Production Route: The ⁴⁶Ca(n,γ)⁴⁷Ca→⁴⁷Sc route using thermal neutrons generally produces ⁴⁷Sc with very high radionuclidic purity (>99.99%).[3] In contrast, irradiating titanium targets with fast neutrons can lead to higher levels of ⁴⁶Sc.[3]
-
Control Irradiation Parameters: For cyclotron routes, such as proton irradiation of titanium, carefully selecting the proton energy range can minimize reactions that produce ⁴⁶Sc.[6]
-
Use Highly Enriched Targets: Using targets highly enriched in the desired isotope (e.g., >95% ⁴⁷Ti) can significantly reduce impurities from side reactions on other stable isotopes.[7]
Q3: What are the main production routes for ⁴⁷Sc?
A3: this compound can be produced via several nuclear reactions using reactors, cyclotrons, or linear accelerators.[5][7] Key methods include neutron irradiation of calcium or titanium targets and proton bombardment of vanadium or titanium targets.[2][3]
Data Presentation: Comparison of ⁴⁷Sc Production Routes
| Production Route | Target Material | Particle/Energy | Typical Yield | Radionuclidic Purity (%) | Key Challenges |
| ⁴⁶Ca(n,γ)⁴⁷Ca→⁴⁷Sc | Enriched ⁴⁶CaCO₃/CaO | Thermal Neutrons | Up to 2 GBq produced | >99.99%[3] | High cost and low natural abundance (0.004%) of ⁴⁶Ca.[4] |
| ⁴⁷Ti(n,p)⁴⁷Sc | Enriched ⁴⁷TiO₂ | Fast Neutrons (>1 MeV) | 0.07–4.9 MBq produced | 88.5% - 99.95%[3] | Co-production of ⁴⁶Sc impurity; requires enriched target.[3][7] |
| ⁵¹V(p,p+α)⁴⁷Sc | Natural Vanadium (ⁿᵃᵗV) | Protons (~24 MeV) | ~128 MBq (8h @ 80 µA)[2] | ~99.5%[2] | Co-production of ⁵¹Cr requires robust chemical separation.[2] |
| ⁴⁸Ti(p,2p)⁴⁷Sc | Enriched ⁴⁸Ti | Protons (<30 MeV) | ~6.6 MBq/µA·h[6] | Variable, can contain ⁴⁶Sc | Requires enriched target material and complex purification.[6] |
| ⁴⁸Ca(γ,n)⁴⁷Ca→⁴⁷Sc | Enriched ⁴⁸Ca | Photons (~39 MeV) | ~135 MBq/mA·h[6] | High | Requires a high-energy electron linear accelerator.[6] |
Experimental Protocol: Vanadium Target Dissolution
This protocol outlines the dissolution of a natural vanadium target after proton irradiation for ⁴⁷Sc production, a necessary step before purification.
-
Objective: To dissolve the metallic vanadium foil target into an acidic solution for subsequent chromatographic purification.
-
Materials:
-
Irradiated natural vanadium foil.
-
8 M Hydrochloric Acid (HCl).
-
Heat source (e.g., hot plate).
-
PFA vial or other appropriate acid-resistant vessel.
-
-
Procedure:
-
Carefully transfer the irradiated vanadium foil into the PFA vial within a shielded hot cell.
-
Add a sufficient volume of 8 M HCl to completely submerge the target.
-
Gently heat the solution to facilitate dissolution. The process may take several hours.
-
Once the target is fully dissolved, allow the solution to cool to room temperature.
-
The resulting solution, containing ⁴⁷Sc³⁺, ⁵¹Cr³⁺, and bulk V ions in 8 M HCl, is now ready for loading onto the first purification column.[2]
-
Workflow Diagram: this compound Production & Processing
References
- 1. datainsightsmarket.com [datainsightsmarket.com]
- 2. Production of high purity 47Sc from proton irradiation of natural vanadium targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 47Sc as useful β–-emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Co-produced Contaminants in Cyclotron Production of Sc-47
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cyclotron production of Scandium-47 (Sc-47). The focus is on managing co-produced contaminants to ensure high radionuclidic purity for pre-clinical and clinical applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the production and purification of Sc-47.
Target Selection and Irradiation
Q1: What are the common production routes for Sc-47 using a cyclotron, and what are the primary contaminants for each?
A1: The primary cyclotron production routes for Sc-47 involve the irradiation of enriched titanium, calcium, or natural vanadium targets. Each route has a unique profile of co-produced contaminants.
-
Titanium Targets (e.g., 48Ti, 49Ti, 50Ti): Proton irradiation of enriched titanium targets is a common method. The primary contaminants of concern are the long-lived scandium isotopes Sc-46 (t1/2 = 83.79 d) and Sc-48 (t1/2 = 43.67 h).[1][2][3] The choice of enriched isotope and proton energy can be optimized to minimize these impurities.[2] For instance, irradiating enriched 48Ti targets with a 22MeV electron beam can produce Sc-47 with no other scandium isotopes.[4]
-
Calcium Targets (e.g., 48Ca): The 48Ca(p,2n)47Sc reaction is a viable production route.[5] Key contaminants include Sc-48 and Sc-46.[5] Additionally, 47Ca (t1/2 = 4.54 d) is co-produced, which decays to Sc-47, and can be used as a generator system.[5][6][7]
-
Vanadium Targets (natural): Proton irradiation of natural vanadium can also produce Sc-47.[8] A significant co-produced contaminant in this route is 51Cr (t1/2 = 27.7 d).[8]
Q2: How can I minimize the co-production of Sc-46 in my Sc-47 production?
A2: Minimizing the long-lived Sc-46 contaminant is critical for the quality of the final Sc-47 product. Here are some strategies:
-
Target Selection: Using highly enriched target materials is crucial. For titanium targets, enriched 49Ti or 50Ti can be used, with careful selection of proton energy to favor the desired reaction pathway.[1][2] For calcium targets, enriched 48Ca is the target of choice.[5]
-
Control of Irradiation Parameters: The energy of the proton beam has a significant impact on the production of contaminants. For the 48Ca(p,2n)47Sc reaction, the optimal proton energy range is between 17 and 24 MeV to maximize Sc-47 production while minimizing Sc-46 and Sc-48 impurities.[5]
-
Photonuclear Production: An alternative is the use of electron linear accelerators to produce Sc-47 via the 48Ti(γ,p)47Sc reaction. By keeping the electron beam energy below the threshold for the 48Ti(γ,np)46Sc reaction, the production of Sc-46 can be effectively avoided.[4]
Chemical Separation and Purification
Q3: What are the recommended methods for separating Sc-47 from a dissolved titanium target?
A3: Separation of Sc-47 from bulk titanium and co-produced contaminants typically involves ion exchange or extraction chromatography.
-
Extraction Chromatography: DGA (N,N,N',N'-tetra-n-octyldiglycolamide) resin is effective for separating scandium from titanium.[9][10] The irradiated target is dissolved, and the solution is loaded onto the DGA resin. Titanium can be washed from the column, and Sc-47 is then eluted with a suitable acid.
-
Cation Exchange Chromatography: Resins like AG MP-50 can also be used.[8][11] After dissolving the target, the solution is loaded onto the column, and selective elution is performed to separate Sc-47 from titanium and other impurities.[11]
Q4: I am observing low recovery yields of Sc-47 after chemical separation. What are the possible causes and solutions?
A4: Low recovery yields can be due to several factors in the separation process.
-
Incomplete Elution: The choice of eluent and its concentration is critical. Ensure you are using the optimal acid concentration to strip the Sc-47 from the column. For example, when using AG MP-50 resin, a specific concentration of HCl is used to elute Sc-47 while other ions remain on the resin.
-
Column Overloading: Exceeding the capacity of the chromatography resin can lead to breakthrough of the product during loading and washing steps. Ensure the amount of dissolved target material is within the capacity of the column being used.
-
Precipitation: Inadequate dissolution of the target or changes in pH during the process can cause precipitation of scandium or other metal hydroxides, leading to losses. Ensure complete dissolution and maintain the appropriate acidic conditions throughout the separation process.
Q5: My final Sc-47 product is contaminated with other scandium isotopes (Sc-46, Sc-48). How can I improve the radionuclidic purity?
A5: If your final product has unacceptable levels of other scandium isotopes, consider the following troubleshooting steps:
-
Optimize Separation Chemistry: The chemical behavior of scandium isotopes is identical, making their separation challenging. However, optimizing the separation parameters can improve the removal of other radio-contaminants. Review your gradient elution profiles, acid concentrations, and resin choices.
-
Re-evaluate Irradiation Parameters: As mentioned in Q2, the production of contaminant isotopes is highly dependent on the target material and irradiation conditions. It may be necessary to adjust the proton energy or use a more highly enriched target to reduce the initial level of contaminants.
-
Mass Separation: For applications requiring extremely high radionuclidic purity, mass separation is a potential but complex solution.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from published literature on Sc-47 production and contaminant levels.
Table 1: Cyclotron Production of Sc-47 and Co-Produced Contaminants
| Target Material | Nuclear Reaction | Proton Energy (MeV) | Sc-47 Yield | Major Radionuclidic Contaminants (% of Sc-47 at EOB) | Reference |
| Enriched 48CaCO3 | 48Ca(p,2n)47Sc | 17 - 24 | - | 48Sc: 14.7%, 46Sc: 0.2% | [5] |
| Natural Vanadium | natV(p,x)47Sc | 24 | 128.02 ± 11.1 MBq (8h, 80µA) | 46Sc: 0.05 ± 0.01%, 48Sc: 0.3 ± 0.03% | [8] |
| Enriched 49Ti | 49Ti(p,x)47Sc | 8 - 18 | Optimized to maximize 47Sc | 46Sc minimized by energy selection | [2] |
| Enriched 50Ti | 50Ti(p,x)47Sc | 32 - 40 | Optimized to maximize 47Sc | 46Sc minimized by energy selection | [2] |
Table 2: Radiochemical Separation and Purification of Sc-47
| Separation Method | Target Material | Recovery Yield of Sc-47 | Final Radionuclidic Purity | Reference |
| MP-50 and CM resin columns | Natural Vanadium | 72 ± 2.1% | 99.5 ± 0.2% | [8] |
| DGA extraction chromatography | Irradiated Ti targets | > 97% | - | [9] |
| AG MP-50 and CHELEX 100 resins | Natural Titanium | 77 ± 7% | >99.9% (radiolabeling yield) | [11] |
| DGA resin | Enriched 47TiO2 | >90% | - | [10] |
Experimental Protocols & Workflows
Detailed Methodology: Separation of Sc-47 from an Irradiated Vanadium Target
This protocol is based on a published method for the purification of Sc-47 produced from a natural vanadium target.[8]
-
Target Dissolution: Dissolve the irradiated natural vanadium foil in an appropriate acid solution.
-
Initial Separation on MP-50 Resin:
-
Prepare a column with MP-50 cation exchange resin.
-
Load the dissolved target solution onto the column.
-
Wash the column to remove bulk vanadium and other impurities.
-
-
Elution of Sc-47:
-
Elute the Sc-47 from the MP-50 resin using 1 M ammonium (B1175870) acetate.
-
-
Second Purification on CM Resin:
-
Load the eluted Sc-47 fraction directly onto a CM resin column.
-
Elute the purified Sc-47 from the CM resin using 2 M HCl.
-
-
Quality Control:
-
Perform gamma-ray spectroscopy to determine the radionuclidic purity of the final product.
-
Use ICP-MS to analyze for trace metal impurities.
-
Diagrams
Below are diagrams illustrating key workflows and concepts in Sc-47 production and purification.
Caption: General experimental workflow for cyclotron production and purification of Sc-47.
Caption: Logical workflow for managing co-produced contaminants in Sc-47 production.
References
- 1. Theoretical study of 47Sc production for theranostic applications using proton beams on enriched titanium targets | EPJ Web of Conferences [epj-conferences.org]
- 2. epj-conferences.org [epj-conferences.org]
- 3. Documents download module [ec.europa.eu]
- 4. Sc-47 production from titanium targets using electron linacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 47Sc production development by cyclotron irradiation of 48Ca - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production, Collection, and Purification of 47Ca for the Generation of 47Sc through Isotope Harvesting at the National Superconducting Cyclotron Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 47Sc [prismap.eu]
- 8. Production of high purity 47Sc from proton irradiation of natural vanadium targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electron linear accelerator production and purification of this compound from titanium dioxide targets | NIDC: National Isotope Development Center [isotopes.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Scandium-47 vs. Lutetium-177: A Comparative Guide for Targeted Radionuclide Therapy
For Immediate Release
In the rapidly evolving landscape of targeted radionuclide therapy (TRT), the choice of radionuclide is paramount to the safety and efficacy of the treatment. This guide provides a comprehensive comparison of two promising beta-emitting radionuclides, Scandium-47 (Sc-47) and Lutetium-177 (Lu-177), for researchers, scientists, and drug development professionals. This document synthesizes key data on their physical properties, production methods, and preclinical therapeutic performance to aid in the selection of the optimal isotope for novel radiopharmaceutical development.
Executive Summary
Lutetium-177 is a well-established therapeutic radionuclide used in several clinically approved radiopharmaceuticals. This compound is an emerging radionuclide with similar decay characteristics that offers the potential for a true "theranostic" pairing with positron-emitting scandium isotopes (Sc-43, Sc-44). Preclinical evidence suggests that Sc-47 and Lu-177 exhibit comparable therapeutic efficacy when equivalent absorbed doses are delivered to tumors. The choice between these two radionuclides may, therefore, depend on factors such as availability, production logistics, and the specific requirements of the targeting molecule and clinical application.
Physical and Decay Properties
The therapeutic effectiveness of Sc-47 and Lu-177 is rooted in their decay characteristics. Both are beta-minus (β⁻) emitters, which cause cellular damage and induce cell death in targeted cancer cells. The co-emission of gamma rays (γ) allows for simultaneous imaging (SPECT) and dosimetry calculations.
| Property | This compound (⁴⁷Sc) | Lutetium-177 (¹⁷⁷Lu) |
| Half-life | 3.35 days[1] | 6.65 days[2] |
| Primary Emission | Beta (β⁻) | Beta (β⁻) |
| Maximum Beta Energy (MeV) | 0.600 (32%), 0.440 (68%)[3] | 0.497 (78.6%), 0.384 (9.1%), 0.176 (12.2%)[2] |
| Mean Beta Energy (keV) | 162[2] | 149[4] |
| Gamma Emissions (keV) | 159.4 (68.3%)[5] | 113 (6.6%), 208 (11%)[2] |
| Maximum Range in Tissue (mm) | ~2.0 | ~2.0 |
| Mean Range in Tissue (mm) | Not widely reported | 0.67[2] |
| Decay Product | Stable Titanium-47 (⁴⁷Ti)[5] | Stable Hafnium-177 (¹⁷⁷Hf)[6][7] |
Radionuclide Production
The availability and purity of radionuclides are critical considerations for clinical translation. Both Sc-47 and Lu-177 can be produced in nuclear reactors, with different production routes offering trade-offs in terms of yield, specific activity, and radionuclidic purity.
This compound Production
This compound can be produced through various nuclear reactions. A common and effective method is the neutron irradiation of enriched Calcium-46 (⁴⁶Ca) targets in a high-flux reactor. This reaction produces Calcium-47 (⁴⁷Ca), which then decays to Sc-47. This generator-like system allows for the separation of Sc-47 from the target material.[8] Alternative production routes include the irradiation of titanium or vanadium targets.[9]
Lutetium-177 Production
Lutetium-177 is primarily produced through two main routes in nuclear reactors:
-
Direct Route: Neutron irradiation of enriched Lutetium-176 (¹⁷⁶Lu) targets. This method produces "carrier-added" Lu-177.[2]
-
Indirect Route: Neutron irradiation of enriched Ytterbium-176 (¹⁷⁶Yb) targets, which produces Ytterbium-177 (¹⁷⁷Yb) that subsequently decays to Lu-177. This route yields "no-carrier-added" Lu-177 with higher specific activity.[2]
Preclinical Comparison: Therapeutic Efficacy
A key preclinical study directly compared the therapeutic potential of Sc-47 and Lu-177 using a DOTA-folate conjugate to target folate receptor-positive ovarian cancer cells (IGROV-1).[1][2]
In Vitro Cell Viability
The study assessed the ability of ⁴⁷Sc-folate and ¹⁷⁷Lu-folate to reduce the viability of IGROV-1 tumor cells. The results indicated a similar dose-dependent reduction in cell viability for both radioconjugates.[2]
| Activity Concentration (MBq/mL) | % Cell Viability (⁴⁷Sc-folate) | % Cell Viability (¹⁷⁷Lu-folate) |
| 5 | ~80% | ~67% |
| 20 | ~35% | ~34% |
Data extracted from Domnanich et al., Pharmaceutics 2019.[2]
In Vivo Tumor Growth Inhibition
In a therapy study using mice bearing IGROV-1 tumor xenografts, the activities of ⁴⁷Sc-folate and ¹⁷⁷Lu-folate were adjusted to deliver a comparable absorbed dose of approximately 21 Gy to the tumors. Both treatments resulted in significant and comparable tumor growth inhibition.[2]
| Treatment Group | Injected Activity (MBq) | Estimated Absorbed Tumor Dose (Gy) | Median Survival (days) |
| Control (saline) | - | - | 26 |
| ⁴⁷Sc-folate | 12.5 | ~21 | 39 |
| ¹⁷⁷Lu-folate | 10.0 | ~21 | 43 |
Data extracted from Domnanich et al., Pharmaceutics 2019.[1][2]
These findings suggest that, based on their decay properties, Sc-47 and Lu-177 are likely to have comparable therapeutic efficacy when used in targeted radionuclide therapy.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the comparative studies of Sc-47 and Lu-177.
Radiolabeling of DOTA-Folate Conjugate
Objective: To label the DOTA-folate conjugate with Sc-47 and Lu-177.
Materials:
-
⁴⁷ScCl₃ or ¹⁷⁷LuCl₃ in dilute HCl
-
DOTA-folate conjugate solution
-
Sodium acetate (B1210297) buffer (0.5 M, pH 4.5)
-
Heating block or water bath at 95°C
-
C18 Sep-Pak light cartridges for purification
Procedure:
-
The radionuclide solution (⁴⁷ScCl₃ or ¹⁷⁷LuCl₃) is added to a reaction vial.
-
Sodium acetate buffer is added to adjust the pH to approximately 4.5.
-
The DOTA-folate conjugate is added to the buffered radionuclide solution.
-
The reaction mixture is incubated at 95°C for 10-15 minutes.
-
The labeled product is purified using a C18 Sep-Pak cartridge to remove unlabeled radionuclide and other impurities.
-
Radiochemical purity is determined by radio-HPLC.
This is a generalized protocol based on common radiolabeling procedures. Specific molar activities and volumes may vary.[8]
In Vitro Cell Uptake and Internalization Assay
Objective: To determine the specific uptake and internalization of the radiolabeled conjugate in cancer cells.
Materials:
-
Folate receptor-positive cancer cell line (e.g., IGROV-1, KB)
-
Radiolabeled DOTA-folate conjugate (⁴⁷Sc-folate or ¹⁷⁷Lu-folate)
-
Cell culture medium
-
Folic acid (for blocking studies)
-
Glycine buffer (pH 2.8) for acid wash
-
Gamma counter
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach overnight.
-
The radiolabeled conjugate is added to the cells at a specific concentration.
-
For blocking experiments, a high concentration of folic acid is co-incubated with the radiolabeled conjugate to saturate the folate receptors.
-
Cells are incubated for various time points (e.g., 1, 2, 4 hours) at 37°C.
-
After incubation, the medium is removed, and cells are washed with ice-cold buffer.
-
To differentiate between membrane-bound and internalized radioactivity, cells are treated with an acid wash (glycine buffer) to strip surface-bound radioligand.
-
The radioactivity in the acid wash (membrane-bound) and the remaining cells (internalized) is measured using a gamma counter.
References
- 1. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Radionuclide Therapy of Prostate Cancer—From Basic Research to Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 5. benchchem.com [benchchem.com]
- 6. pcf.org [pcf.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation of Patient Doses of [177Lu]Lu-DOTATATE and [177Lu]Lu-PSMA-617 with Carrier Added (CA) and No Carrier Added (NCA) 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Scandium-47 and Yttrium-90 for Targeted Radionuclide Therapy
For Immediate Release
In the rapidly evolving landscape of targeted radionuclide therapy, the choice of radioisotope is paramount to achieving optimal therapeutic outcomes. This guide provides a detailed comparison of two promising beta-emitting radionuclides, Scandium-47 (⁴⁷Sc) and Yttrium-90 (⁹⁰Y), to assist researchers, scientists, and drug development professionals in making informed decisions for their therapeutic programs. This comparison is based on their physical properties, preclinical therapeutic efficacy, and the experimental protocols used for their evaluation.
Physical and Nuclear Properties: A Head-to-Head Comparison
The fundamental characteristics of a radioisotope dictate its suitability for specific therapeutic applications. This compound and Yttrium-90 exhibit distinct physical properties that influence their in-vivo behavior and therapeutic potential.
| Property | This compound (⁴⁷Sc) | Yttrium-90 (⁹⁰Y) |
| Half-life | 3.35 days[1][2][3] | 2.67 days[4][5] |
| Decay Mode | β⁻ (Beta decay)[1] | β⁻ (Pure Beta emitter)[6] |
| Maximum Beta Energy (Eβmax) | 0.600 MeV[7] | 2.28 MeV[5][6] |
| Average Beta Energy (Eβavg) | 162 keV[8][9] | 934 keV[8] |
| Maximum Tissue Penetration | ~2 mm | ~11 mm[6] |
| Gamma (γ) Emission for Imaging | 159 keV (68% abundance)[8][9] | None (Bremsstrahlung and internal pair production can be used for imaging)[5][10] |
| Production | Primarily from the decay of Calcium-47 (⁴⁷Ca) produced in a reactor, or via irradiation of Titanium-47 (⁴⁷Ti) targets.[11][12][13] | Decay product of Strontium-90 (⁹⁰Sr) or produced by neutron irradiation of Yttrium-89 (⁸⁹Y).[4][14] |
Preclinical Therapeutic Efficacy: In Vitro and In Vivo Evidence
Comparative preclinical studies are crucial for elucidating the relative therapeutic effectiveness of different radionuclides. Several studies have directly compared ⁴⁷Sc and ⁹⁰Y, often alongside Lutetium-177 (¹⁷⁷Lu), in various cancer models.
A key study investigated the therapeutic potential of ⁴⁷Sc-folate, ¹⁷⁷Lu-folate, and ⁹⁰Y-folate in folate receptor-positive ovarian tumor models.[2][8][15]
In Vitro Cell Viability
In cell culture experiments, the cytotoxic effects of the radiolabeled compounds were evaluated. Due to its higher energy beta particles, ⁹⁰Y-folate was found to be more potent at reducing the viability of folate receptor-positive ovarian tumor cells at equivalent activities compared to ⁴⁷Sc-folate and ¹⁷⁷Lu-folate.[2][8]
In Vivo Tumor Growth Inhibition
In a mouse model of ovarian cancer, the therapeutic efficacy of the three radiofolates was compared. To achieve a comparable absorbed tumor dose of approximately 21 Gy, different activities of each radiopharmaceutical were administered: 12.5 MBq for ⁴⁷Sc-folate, 10 MBq for ¹⁷⁷Lu-folate, and 5 MBq for ⁹⁰Y-folate.[2][8] The results demonstrated comparable tumor growth inhibition among the three groups, leading to significantly increased median survival times compared to untreated controls.[2][8][15]
| Treatment Group | Administered Activity (MBq) | Estimated Absorbed Tumor Dose (Gy) | Median Survival (days) |
| Untreated Control | - | - | 26[2][8][15] |
| ⁴⁷Sc-folate | 12.5 | ~21 | 39[2][8][15] |
| ⁹⁰Y-folate | 5 | ~21 | 41[2][8][15] |
These findings suggest that when dosimetry is used to administer therapeutically equivalent radiation doses, ⁴⁷Sc and ⁹⁰Y can achieve similar therapeutic outcomes in this preclinical model.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the comparative evaluation of ⁴⁷Sc and ⁹⁰Y.
Radiolabeling of DOTA-folate Conjugate
Objective: To attach the radioisotopes (⁴⁷Sc or ⁹⁰Y) to a DOTA-folate targeting molecule.
Methodology:
-
The DOTA-functionalized folate conjugate is dissolved in a suitable buffer.
-
The radioisotope (⁴⁷ScCl₃ or ⁹⁰YCl₃) is added to the folate conjugate solution.
-
The reaction mixture is buffered to a pH of approximately 4.5 using sodium acetate.[2][8]
-
After incubation, a chelating agent such as DTPA is added to complex any unreacted radioisotope.[2]
-
The radiochemical purity of the final product is assessed using high-performance liquid chromatography (HPLC).[2][11]
In Vitro Cell Uptake and Internalization Assay
Objective: To determine the specificity and extent of radiolabeled folate uptake by cancer cells.
Methodology:
-
Folate receptor-positive tumor cells (e.g., IGROV-1 ovarian cancer cells) are cultured in a folate-deficient medium.[8]
-
Cells are incubated with the radiolabeled folate conjugate (e.g., ⁴⁷Sc-folate or ⁹⁰Y-folate) for a defined period (e.g., 4 hours).[8]
-
To determine non-specific binding, a control group of cells is co-incubated with an excess of non-radiolabeled folic acid.
-
After incubation, the cells are washed to remove unbound radioactivity.
-
The surface-bound radioactivity is removed by an acid wash.
-
The internalized radioactivity is measured using a gamma counter.
-
Uptake and internalization are expressed as a percentage of the total added activity.
In Vivo Tumor Therapy Study in a Mouse Model
Objective: To evaluate and compare the anti-tumor efficacy of ⁴⁷Sc- and ⁹⁰Y-labeled targeting agents in a living organism.
Methodology:
-
Immunocompromised mice are subcutaneously inoculated with folate receptor-positive tumor cells.
-
Once tumors reach a predetermined size, the mice are randomized into treatment and control groups.
-
The treatment groups receive an intravenous injection of the radiolabeled folate conjugate (⁴⁷Sc-folate or ⁹⁰Y-folate) at doses calculated to deliver a similar absorbed radiation dose to the tumor.[8]
-
The control group receives a saline injection.
-
Tumor volume and body weight are monitored regularly.
-
The primary endpoints are tumor growth delay and overall survival.[16]
-
At the end of the study, or when ethical endpoints are reached, tissues may be collected for histological analysis to assess for any treatment-related toxicity.[2][8]
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the targeted radionuclide therapy workflow and the decay schemes of the radioisotopes.
Caption: A simplified workflow of targeted radionuclide therapy.
Caption: Simplified decay schemes for this compound and Yttrium-90.
Conclusion: Choosing the Right Isotope for the Right Target
Both this compound and Yttrium-90 are valuable radionuclides for targeted cancer therapy, each with a unique set of properties that make them suitable for different clinical and research scenarios.
This compound emerges as a compelling "theranostic" agent, particularly when paired with its positron-emitting counterparts like ⁴⁴Sc for PET imaging.[12][17][18] Its lower energy beta particles and shorter tissue penetration may offer a more favorable safety profile for treating smaller tumors or in situations where sparing adjacent healthy tissue is critical. The accompanying gamma emission allows for SPECT imaging, enabling patient-specific dosimetry and treatment monitoring.[9][19][20]
Yttrium-90 , with its high-energy beta emission and longer tissue penetration, is well-suited for treating larger, more solid tumors where a significant "crossfire" effect is beneficial to eradicate cancer cells that may not have been directly targeted.[8] Its use is well-established in clinical practice, particularly in the context of radioembolization for liver tumors.[21][22][23][24]
The choice between ⁴⁷Sc and ⁹⁰Y will ultimately depend on the specific characteristics of the cancer being treated (e.g., tumor size, location, and radiosensitivity), the pharmacokinetic properties of the targeting molecule, and the overall therapeutic strategy. This guide provides a foundational comparison to aid in this critical decision-making process.
References
- 1. Scandium Isotopes: List and Properties | Scandium [scandium.org]
- 2. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yttrium-90 | NRG PALLAS [nrgpallas.com]
- 5. radiopaedia.org [radiopaedia.org]
- 6. aapm.org [aapm.org]
- 7. Production, biodistribution, and dosimetry of 47Sc-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid as a bone-seeking radiopharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Theranostic Imaging of Yttrium-90 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. ansto.gov.au [ansto.gov.au]
- 13. 47Sc as useful β–-emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Scandium and terbium radionuclides for radiotheranostics: current state of development towards clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Promising prospects for 44Sc-/47Sc-based theragnostics: application of 47Sc for radionuclide tumor therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Towards Clinical Development of Scandium Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with the Chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 47Sc-Radiolabeling Service - Alfa Cytology - Rdcthera [rdcthera.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Facebook [cancer.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of Scandium-47 and Copper-67 for Radioimmunotherapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with radioimmunotherapy (RIT) emerging as a powerful modality. The choice of radionuclide is paramount to the success of RIT, directly influencing therapeutic efficacy and patient safety. This guide provides an objective, data-driven comparison of two promising beta-emitting radionuclides, Scandium-47 (⁴⁷Sc) and Copper-67 (⁶⁷Cu), for use in radioimmunotherapy.
Executive Summary
Both this compound and Copper-67 possess favorable physical characteristics for radioimmunotherapy, including suitable half-lives and beta emission energies for treating small to medium-sized tumors. ⁴⁷Sc offers the advantage of being part of a true theranostic pair with the PET imaging isotopes ⁴³Sc and ⁴⁴Sc, allowing for chemically identical diagnosis and therapy. ⁶⁷Cu also forms a theranostic pair with the PET isotope ⁶⁴Cu. The choice between these two radionuclides may ultimately depend on factors such as production availability, the specific chemistry of the targeting molecule, and the desired dosimetric profile for a particular cancer indication.
Data Presentation: Physical and Nuclear Properties
A clear understanding of the fundamental properties of each radionuclide is crucial for the design of effective radioimmunoconjugates. The following table summarizes the key physical and nuclear decay characteristics of this compound and Copper-67.
| Property | This compound (⁴⁷Sc) | Copper-67 (⁶⁷Cu) |
| Half-life | 3.35 days[1] | 2.58 days[2] |
| Decay Mode | β⁻[1] | β⁻[2] |
| Mean β⁻ Energy | 162 keV[3] | 141 - 148 keV[2][4] |
| Maximum β⁻ Energy | 441 keV (68%), 601 keV (32%) | 562 keV[4] |
| Gamma Emissions | 159.4 keV (68.3%)[3] | 93.3 keV (16.1%), 184.6 keV (48.7%) |
| Imaging Modality | SPECT[3][5] | SPECT[2][4] |
| Theranostic Pair | ⁴³Sc (PET), ⁴⁴Sc (PET)[6] | ⁶⁴Cu (PET)[7] |
Production Methods
The availability and purity of radionuclides are critical for clinical translation. Both ⁴⁷Sc and ⁶⁷Cu can be produced through various methods, each with its own advantages and challenges.
| Production Route | Target Material | Projectile | Advantages | Disadvantages |
| This compound | ||||
| Reactor Production | Enriched ⁴⁶Ca[8] | Thermal Neutrons | High purity ⁴⁷Sc via ⁴⁷Ca decay | Requires enriched target material |
| Accelerator Production | Enriched ⁴⁸Ti | Protons | High specific activity | Requires enriched target material |
| Natural Vanadium | High-energy photons | Less expensive, readily available target | May produce impurities | |
| Copper-67 | ||||
| Reactor Production | Enriched ⁶⁷Zn | Fast Neutrons | High purity, no-carrier-added | Requires enriched target material |
| Accelerator Production | Enriched ⁷⁰Zn | Protons or Deuterons | High yield and purity | Requires enriched target material |
| Natural Zinc | Photons (Electron Accelerator) | Environmentally friendly, no long-lived waste | May require complex targetry |
Experimental Workflows
The development of a radioimmunotherapy agent follows a well-defined pathway from initial radiolabeling to preclinical evaluation.
Figure 1: A generalized workflow for the development and evaluation of a radioimmunotherapy agent.
Experimental Protocols
Detailed methodologies are essential for reproducibility and comparison of experimental results. Below are generalized protocols for key experiments in the evaluation of ⁴⁷Sc and ⁶⁷Cu radioimmunoconjugates.
Antibody Radiolabeling Protocol
-
Preparation of Antibody-Chelator Conjugate:
-
A monoclonal antibody (mAb) specific to a tumor-associated antigen is conjugated with a bifunctional chelator (e.g., DOTA for ⁴⁷Sc, various chelators for ⁶⁷Cu).
-
The conjugation ratio (chelator/mAb) is optimized to ensure sufficient chelator attachment without compromising antibody immunoreactivity.
-
The conjugate is purified to remove unconjugated chelator.
-
-
Radiolabeling Reaction:
-
The purified antibody-chelator conjugate is incubated with a solution of ⁴⁷ScCl₃ or ⁶⁷CuCl₂ in a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 5.5-7.0).
-
The reaction is typically carried out at an elevated temperature (e.g., 37-45°C) for a specific duration (e.g., 30-60 minutes).
-
The reaction is quenched by the addition of a strong chelating agent like DTPA to complex any unbound radionuclide.
-
-
Purification and Quality Control:
-
The radiolabeled antibody is purified from unbound radionuclide using size-exclusion chromatography.
-
Radiochemical purity is determined by instant thin-layer chromatography (ITLC) or radio-high-performance liquid chromatography (radio-HPLC).
-
The final product is sterilized by filtration and assessed for endotoxin (B1171834) levels.
-
In Vitro Cell Binding and Internalization Assay Protocol
-
Cell Culture: Tumor cells expressing the target antigen are cultured to near confluence.
-
Binding Assay:
-
Cells are incubated with increasing concentrations of the radiolabeled antibody at 4°C to determine the binding affinity (Kd) and the number of binding sites (Bmax).
-
Non-specific binding is determined in the presence of a large excess of unlabeled antibody.
-
-
Internalization Assay:
-
Cells are incubated with the radiolabeled antibody at 37°C for various time points.
-
At each time point, the cells are treated with an acid wash to differentiate between surface-bound and internalized radioactivity.
-
The percentage of internalized radioactivity is calculated.
-
In Vivo Biodistribution and Therapy Study Protocol
-
Animal Model: Immunocompromised mice are subcutaneously or orthotopically inoculated with tumor cells.
-
Biodistribution Study:
-
Tumor-bearing mice are injected intravenously with the radiolabeled antibody.
-
At various time points post-injection, mice are euthanized, and organs of interest (including the tumor) are harvested, weighed, and the radioactivity is measured in a gamma counter.
-
The percentage of injected dose per gram of tissue (%ID/g) is calculated for each organ.
-
-
SPECT Imaging:
-
Tumor-bearing mice are imaged at different time points post-injection of the radiolabeled antibody using a SPECT scanner to visualize tumor targeting and biodistribution.
-
-
Therapy Study:
-
Tumor-bearing mice are randomized into treatment and control groups.
-
The treatment group receives a therapeutic dose of the radiolabeled antibody.
-
Tumor growth is monitored over time, and survival is recorded.
-
Head-to-Head Performance and Experimental Data
While direct comparative studies of ⁴⁷Sc and ⁶⁷Cu in radioimmunotherapy are limited, their physical properties and individual preclinical data provide a basis for comparison.
Dosimetric Comparison
A Monte Carlo simulation study compared the absorbed dose delivered by ⁶⁷Cu, ⁴⁷Sc, and ¹⁶¹Tb in water-density spheres simulating micrometastases.[9][10] The results indicated that for larger spheres (5 mm), the absorbed doses were similar for all three radionuclides. However, in smaller spheres, differences emerged. For a 100-µm sphere, the absorbed dose was 24.1 Gy with ⁶⁷Cu and 14.8 Gy with ⁴⁷Sc.[9][10] In a 10-µm sphere, the dose from ⁶⁷Cu was significantly higher than that from ⁴⁷Sc.[9][10] This suggests that ⁶⁷Cu may be more effective for irradiating smaller tumor clusters or single cells due to its electron emission spectrum.
Preclinical Efficacy
This compound: Preclinical studies with ⁴⁷Sc-labeled folate conjugates have demonstrated significant tumor growth inhibition in mice bearing folate receptor-positive ovarian tumors.[11] In one study, treatment with 12.5 MBq of ⁴⁷Sc-folate resulted in a median survival of 39 days compared to 26 days in untreated controls.[12] This therapeutic effect was comparable to that observed with ¹⁷⁷Lu-folate and ⁹⁰Y-folate when the administered activities were adjusted to deliver a similar absorbed dose to the tumor.[11][12]
Copper-67: Preclinical radioimmunotherapy studies with ⁶⁷Cu-labeled antibodies have shown dose-dependent tumor growth inhibition in various cancer models.[13] For instance, in a model of HER2-positive breast cancer, ⁶⁷Cu-labeled pertuzumab co-administered with trastuzumab led to significant tumor size reduction.[13] Another study in an ovarian cancer metastasis model demonstrated that a single 10.5 MBq dose of ⁶⁷Cu-chCE7agl significantly reduced tumor growth and prolonged survival.[14][15]
Cellular Signaling Pathways
The therapeutic effect of radioimmunotherapy is primarily mediated by the induction of DNA damage in cancer cells by the emitted beta particles. This damage triggers a complex network of cellular signaling pathways that ultimately determine the cell's fate.
Figure 2: Key signaling pathways involved in the cellular response to beta-radiation.
Upon exposure to beta radiation from ⁴⁷Sc or ⁶⁷Cu, both direct ionization of DNA and indirect damage via the generation of reactive oxygen species (ROS) lead to single-strand breaks (SSBs) and double-strand breaks (DSBs).[16][17] This DNA damage activates sensor proteins like ATM and ATR, which in turn phosphorylate and activate a cascade of downstream effectors, most notably the tumor suppressor protein p53.[1][5] Activated p53 can induce cell cycle arrest to allow time for DNA repair, or if the damage is too severe, trigger apoptosis (programmed cell death) or senescence.[1][5] Additionally, radiation can induce the transforming growth factor-beta (TGF-β) signaling pathway, which plays a complex, context-dependent role in the radiation response, influencing cell cycle control, apoptosis, and fibrosis.[3][4][6]
Conclusion
Both this compound and Copper-67 are highly promising radionuclides for the development of next-generation radioimmunotherapies.
-
This compound stands out due to its ideal pairing with PET imaging isotopes of the same element, offering a true "theranostic twin" approach. Its physical properties are well-suited for treating a range of tumor sizes.
-
Copper-67 , with its favorable decay characteristics and emerging production methods, presents a strong alternative. Dosimetric data suggests a potential advantage for ⁶⁷Cu in eradicating micrometastases.
The ultimate selection of a radionuclide will be guided by the specific clinical application, the chemistry of the targeting vector, and the logistical considerations of radionuclide supply. Further head-to-head preclinical and clinical studies are warranted to definitively delineate the therapeutic advantages of each isotope in specific cancer settings.
References
- 1. Exploring the Role of p53 in Radiosensitivity: A Key Player in Cancer Therapy [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Role of Radiation-induced TGF-beta Signaling in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of p53 in regulating tissue response to radiation by mechanisms independent of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Accelerator-Based Production of Scandium Radioisotopes for Applications in Prostate Cancer: Toward Building a Pipeline for Rapid Development of Novel Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of p53 in regulating tissue response to radiation by mechanisms independent of apoptosis - Lee - Translational Cancer Research [tcr.amegroups.org]
- 9. Epigenetic regulation of TGF-β pathway and its role in radiation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison between Three Promising ß-emitting Radionuclides, 67Cu, 47Sc and 161Tb, with Emphasis on Doses Delivered to Minimal Residual Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Copper-67 radioimmunotherapy and growth inhibition by anti-L1-cell adhesion molecule monoclonal antibodies in a therapy model of ovarian cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ionizing radiation-induced DNA injury and damage detection in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Scandium-47: Validating Therapeutic Efficacy in Preclinical Cancer Models
A Comparative Guide for Researchers and Drug Development Professionals
The quest for more effective and personalized cancer treatments has led to a significant interest in targeted radionuclide therapy. Among the emerging therapeutic radionuclides, Scandium-47 (⁴⁷Sc) is attracting considerable attention for its promising decay characteristics and its potential as a true "theranostic" agent when paired with its positron-emitting counterpart, Scandium-44 (⁴⁴Sc). This guide provides an objective comparison of ⁴⁷Sc's therapeutic efficacy in xenograft models against other established radionuclides, supported by experimental data and detailed methodologies.
Executive Summary
Preclinical studies have demonstrated that ⁴⁷Sc, a medium-energy beta emitter, exhibits significant anti-tumor effects in various xenograft models.[1][2] Its therapeutic performance is comparable to the clinically established Lutetium-177 (¹⁷⁷Lu), offering a viable alternative for targeted radionuclide therapy.[2] The unique advantage of ⁴⁷Sc lies in its pairing with ⁴⁴Sc for PET imaging, allowing for pre-therapeutic dosimetry and post-therapeutic monitoring with chemically identical radiopharmaceuticals, a concept central to personalized medicine.[3][4]
Comparative Analysis of Therapeutic Radionuclides
The therapeutic efficacy of a radionuclide is determined by several factors, including its physical half-life, the energy of its beta emissions, and the in vivo behavior of the radiolabeled targeting molecule. Below is a comparison of ⁴⁷Sc with other commonly used therapeutic radionuclides.
Table 1: Physical Decay Characteristics of Therapeutic Radionuclides
| Radionuclide | Half-life (days) | Max. Beta Energy (MeV) | Mean Beta Energy (keV) | Gamma Emission for Imaging (keV) |
| This compound (⁴⁷Sc) | 3.35 | 0.441 (68%), 0.601 (32%) | 162 | 159 (68%) |
| Lutetium-177 (¹⁷⁷Lu) | 6.73 | 0.497 | 134 | 113 (6.4%), 208 (11%) |
| Yttrium-90 (⁹⁰Y) | 2.67 | 2.28 | 935 | None (Bremsstrahlung) |
| Bismuth-213 (²¹³Bi) | 0.76 (45.6 min) | Alpha Emitter | - | 440 (26%) |
Source: Data compiled from multiple sources.[2][5]
In Vitro Performance
Cell viability assays are crucial for the initial assessment of a radiopharmaceutical's cytotoxic potential. In a study comparing folate-targeted radiopharmaceuticals, ⁴⁷Sc-folate demonstrated a reduction in the viability of folate receptor-positive IGROV-1 ovarian tumor cells comparable to ¹⁷⁷Lu-folate.[2][6] As expected, due to its higher energy beta particles, ⁹⁰Y-folate was more potent at the same activity levels.[2][6]
Table 2: In Vitro Cell Viability of IGROV-1 Tumor Cells
| Radiopharmaceutical | Activity Concentration (MBq/mL) | Cell Viability (%) |
| ⁴⁷Sc-folate | 5 | ~80 |
| ¹⁷⁷Lu-folate | 5 | ~67 |
| ⁹⁰Y-folate | 5 | ~26 |
Source: Adapted from preclinical studies.[2]
In Vivo Efficacy in Xenograft Models
The ultimate validation of a therapeutic radionuclide's efficacy comes from in vivo studies using animal models bearing human tumor xenografts.
Folate Receptor-Targeted Therapy in Ovarian Cancer Xenografts
A key study compared the therapeutic efficacy of ⁴⁷Sc-folate, ¹⁷⁷Lu-folate, and ⁹⁰Y-folate in mice with IGROV-1 ovarian cancer xenografts. The injected activities were adjusted to deliver a comparable absorbed dose of approximately 21 Gy to the tumors. All three radiopharmaceuticals led to significant tumor growth inhibition and a notable increase in median survival compared to untreated controls.[2][6]
Table 3: Therapeutic Efficacy in IGROV-1 Xenograft Model
| Treatment Group | Injected Activity (MBq) | Estimated Absorbed Tumor Dose (Gy) | Median Survival (days) |
| Untreated Control | - | - | 26 |
| ⁴⁷Sc-folate | 12.5 | ~21 | 39 |
| ¹⁷⁷Lu-folate | 10 | ~21 | 43 |
| ⁹⁰Y-folate | 5 | ~21 | 41 |
Source: Data from a comparative preclinical study.[2][6]
Folate Receptor-Targeted Therapy in KB Tumor Xenografts
In another study using KB tumor-bearing mice, treatment with 10 MBq of ⁴⁷Sc-cm10 (a DOTA-folate conjugate) resulted in a significant delay in tumor growth and a more than 50% increase in survival time compared to untreated control mice.[1] The estimated absorbed tumor dose was approximately 10 Gy.[1]
PSMA-Targeted Therapy in Prostate Cancer Xenografts
The versatility of ⁴⁷Sc has also been explored with ligands targeting the prostate-specific membrane antigen (PSMA). A study using a picaga-based chelator linked to a PSMA-targeting moiety (⁴⁷Sc-picaga-DUPA) was conducted in mice with PSMA-expressing tumor xenografts.[7] While a directly comparative single-dose study showed that a ¹⁷⁷Lu-labeled construct with a serum albumin binder had superior efficacy, the study demonstrated the feasibility of using ⁴⁷Sc with PSMA-targeting agents.[7]
Biodistribution in Xenograft Models
Understanding the biodistribution of a radiopharmaceutical is critical for assessing its tumor-targeting capabilities and potential off-target toxicity. Studies with ⁴⁷Sc-labeled folate conjugates in mice with KB tumor xenografts showed high uptake in the tumor and kidneys, where the folate receptor is also expressed.[1] Radioactivity in the blood and other non-target organs decreased to background levels within 24 hours.[1]
Table 4: Biodistribution of ⁴⁷Sc-cm10 in KB Tumor-Bearing Mice (%ID/g)
| Time Post-Injection | Blood | Tumor | Kidneys |
| 1 h | 5.8 ± 1.1 | - | - |
| 4 h | - | 18.0 ± 2.2 | - |
| 24 h | 0.4 ± 0.1 | - | 28.8 ± 3.9 |
| 72 h | - | 11.7 ± 1.5 | - |
Source: Data from a preclinical biodistribution study.[1]
Experimental Protocols
General Radiopharmaceutical Preparation
This compound is typically produced in a nuclear reactor or via a cyclotron.[5][8] The radionuclide is then purified and used for radiolabeling a targeting molecule conjugated to a chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The radiolabeling process generally involves incubating the radionuclide with the chelator-conjugate at an elevated temperature for a specific duration, followed by quality control to determine the radiochemical yield and purity.[1]
In Vitro Cell Viability Assay
-
Cell Culture: Tumor cells (e.g., IGROV-1) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.[9]
-
Treatment: Cells are seeded in multi-well plates and allowed to attach. They are then incubated with varying concentrations of the radiopharmaceutical (e.g., ⁴⁷Sc-folate) for a defined period.
-
Viability Assessment: After incubation, the cell viability is determined using a standard assay, such as the MTT or MTS assay, which measures mitochondrial activity.
Animal Studies (Xenograft Models)
-
Animal Model: Immunodeficient mice (e.g., nude mice) are used.
-
Tumor Inoculation: A suspension of human tumor cells (e.g., KB or IGROV-1) is subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a specified size.
-
Radiopharmaceutical Administration: The radiolabeled compound is administered to the mice, typically via intravenous injection.
-
Biodistribution: At various time points post-injection, mice are euthanized, and organs of interest are harvested, weighed, and the radioactivity is measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Therapy Study: Mice are randomly assigned to treatment and control groups. The treatment group receives a therapeutic dose of the radiopharmaceutical. Tumor volume is measured regularly using calipers. The primary endpoints are typically tumor growth delay and overall survival.
-
Imaging: SPECT/CT imaging can be performed at different time points after injection of ⁴⁷Sc-labeled compounds to visualize the in vivo distribution of the radiopharmaceutical.[1]
Visualizations
Caption: Experimental workflow for preclinical validation of ⁴⁷Sc-radiopharmaceuticals.
Caption: The Scandium-44/Scandium-47 theranostic concept.
Conclusion
This compound has emerged as a highly promising radionuclide for targeted cancer therapy. Preclinical data from xenograft models robustly support its therapeutic efficacy, which is comparable to that of the clinically established ¹⁷⁷Lu. The key advantage of ⁴⁷Sc lies in its potential for a true theranostic approach when paired with ⁴⁴Sc, enabling a more precise and personalized treatment strategy. Further research and clinical translation of ⁴⁷Sc-based radiopharmaceuticals are warranted to fully realize their potential in oncology.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of 177Lu and 47Sc Picaga-Linked, Prostate-Specific Membrane Antigen-Targeting Constructs for Their Radiotherapeutic Efficacy and Dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Dosimetric Analysis of Scandium-47 for Targeted Radionuclide Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the dosimetric properties of Scandium-47 (⁴⁷Sc) against other established beta-emitting radionuclides used in targeted therapy, such as Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y).
This compound is emerging as a promising radionuclide for targeted cancer therapy, offering a unique combination of therapeutic beta emissions and imageable gamma rays, positioning it as a "theranostic" agent.[1][2][3][4] Its physical characteristics suggest a favorable dosimetric profile, particularly for the treatment of small tumors and minimal residual disease.[5] This guide synthesizes experimental data to facilitate an informed assessment of its potential in radiopharmaceutical development.
Comparative Dosimetric and Physical Properties
The therapeutic efficacy of a radionuclide is intrinsically linked to its physical decay properties. Key parameters include the type and energy of emitted particles, physical half-life, and the range of energy deposition in tissue. A comparison of these properties for ⁴⁷Sc, ¹⁷⁷Lu, and ⁹⁰Y is summarized below.
| Property | This compound (⁴⁷Sc) | Lutetium-177 (¹⁷⁷Lu) | Yttrium-90 (⁹⁰Y) |
| Physical Half-life | 3.35 days[6][7][8] | 6.65 days[5] | 2.67 days[6] |
| Beta minus Emission (β⁻) | Yes | Yes | Yes |
| Average Beta Energy (Eβ avg) | 162 keV[6][7][9] | 134 keV[10] | 934 keV[6] |
| Maximum Beta Energy (Eβ max) | 600 keV[9] | 497 keV | 2280 keV |
| Maximum Tissue Penetration | ~2 mm | ~1.5 mm[7] | ~10 mm[6] |
| Gamma (γ) Emission for Imaging | 159.4 keV (68.3%)[9] | 113 keV (6.4%), 208 keV (11%) | None |
| Imaging Modality | SPECT[4][9] | SPECT[7] | Bremsstrahlung SPECT |
This compound's half-life of 3.35 days is suitable for labeling molecules with rapid pharmacokinetics.[6] Its average beta energy is comparable to that of ¹⁷⁷Lu, suggesting similar therapeutic applications for small tumors.[5][6][7] The higher energy of ⁹⁰Y's beta particles results in a longer tissue penetration range, making it more suitable for larger tumors.[6] A key advantage of ⁴⁷Sc is its prominent gamma emission at 159.4 keV, which is ideal for SPECT imaging, allowing for patient-specific dosimetry and treatment monitoring.[6][9]
Experimental Protocols for Dosimetric Evaluation
Accurate dosimetry is crucial for optimizing treatment efficacy and minimizing toxicity.[11] The dosimetric characterization of beta-emitting radionuclides typically involves a combination of computational modeling and experimental measurements.
Monte Carlo Simulations
Monte Carlo (MC) simulation is considered the gold standard for accurate dose calculations in radionuclide therapy.[12][13] It involves tracking the transport and energy deposition of individual particles (electrons and photons) through a simulated geometry representing the patient or a phantom.
Commonly Used MC Codes:
-
GEANT4 (Geometry and Tracking): A versatile toolkit for simulating the passage of particles through matter.[14] GATE (GEANT4 Application for Tomographic Emission) is a specialized platform based on GEANT4 for nuclear medicine applications.[14]
-
MCNP (Monte Carlo N-Particle): A general-purpose Monte Carlo radiation transport code.[15]
-
EGSnrc: A code system for the Monte Carlo simulation of electron and photon transport.[16]
Simulation Workflow:
-
Phantom/Patient Model: Creation of a digital model, which can range from simple water-density spheres to patient-specific anatomical models derived from CT or MRI images.[13][17]
-
Source Definition: Defining the spatial and temporal distribution of the radionuclide within the model based on imaging data (e.g., SPECT/CT).[12]
-
Physics Processes: Simulation of all relevant physical interactions of electrons and photons with the tissues.
-
Dose Calculation: Tallying the energy deposited in different regions of interest (e.g., tumor, organs at risk) to calculate the absorbed dose.[13][15]
Phantom Studies and Experimental Measurements
Experimental validation of simulation data is essential. This is often performed using physical phantoms with tissue-equivalent materials.[16]
Key Components and Methods:
-
Phantoms: SPECT/CT compatible phantoms are designed to hold solutions of beta-emitting radionuclides and accommodate various dosimeters.[16]
-
Dosimeters:
-
Thermoluminescent Dosimeters (TLDs): Small crystals that, after exposure to radiation, emit light proportional to the absorbed dose when heated.[16][18]
-
Radiochromic Films: Films that change color upon irradiation, with the color change quantifiable to determine the absorbed dose.[16]
-
Ionization Chambers: Gas-filled chambers that measure the electrical charge produced by radiation, which is proportional to the dose.[16][19]
-
Plastic Scintillators: Materials that emit light when struck by ionizing radiation, which can be detected and measured.[18]
-
The basic paradigm for patient-specific dosimetry involves administering a tracer amount of the radiopharmaceutical, followed by imaging to determine its biodistribution and clearance.[20][21] These data are then used to calculate the absorbed dose to tumors and healthy organs.[20][21]
Preclinical Comparative Efficacy
Preclinical studies in tumor-bearing mice have provided valuable insights into the therapeutic potential of ⁴⁷Sc. In a study comparing ⁴⁷Sc-folate, ¹⁷⁷Lu-folate, and ⁹⁰Y-folate for the treatment of ovarian tumor xenografts, all three radioconjugates demonstrated significant tumor growth inhibition and increased median survival compared to untreated controls.[6][22] To achieve a similar mean absorbed tumor dose of approximately 21 Gy, required activities were 12.5 MBq for ⁴⁷Sc-folate, 10 MBq for ¹⁷⁷Lu-folate, and 5 MBq for ⁹⁰Y-folate.[6] These results indicate that ⁴⁷Sc has a therapeutic efficacy comparable to that of ¹⁷⁷Lu.[6]
Cellular Response to Beta Radiation
Beta radiation induces cellular damage primarily through the generation of DNA double-strand breaks (DSBs).[23] This triggers a complex network of signaling pathways that determine the cell's fate, leading to cell cycle arrest, DNA repair, or apoptosis.[23][24] The Transforming Growth Factor-beta (TGF-β) signaling pathway is one of the key pathways activated in response to ionizing radiation.[25][26][27]
Conclusion
This compound presents a compelling case as a therapeutic radionuclide. Its dosimetric properties are highly comparable to the clinically established ¹⁷⁷Lu, making it particularly suitable for treating smaller tumors while offering the significant advantage of superior SPECT imaging capabilities. Preclinical data supports its therapeutic efficacy. The continued development of production and purification methods for high-purity ⁴⁷Sc will be crucial for its clinical translation.[1][2][3][28] This will enable further investigation into its potential as a standalone therapeutic agent or as part of a theranostic pair with positron-emitting scandium isotopes like ⁴³Sc or ⁴⁴Sc.[2][8][22]
References
- 1. Production and purification of this compound: A potential radioisotope for cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Scandium 47 | IBA - Radio Pharma Solutions [iba-radiopharmasolutions.com]
- 5. Comparison between Three Promising ß-emitting Radionuclides, 67Cu, 47Sc and 161Tb, with Emphasis on Doses Delivered to Minimal Residual Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Scandium Isotopes: List and Properties | Scandium [scandium.org]
- 9. 47Sc [prismap.eu]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic radionuclides in nuclear medicine: current and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agenda.infn.it [agenda.infn.it]
- 13. ijrr.com [ijrr.com]
- 14. researchgate.net [researchgate.net]
- 15. biomedres.us [biomedres.us]
- 16. Methods for Validating Monte Carlo-Based Dosimetry of Beta-Emitting Radiopharmaceutical Therapy Agents - ProQuest [proquest.com]
- 17. researchgate.net [researchgate.net]
- 18. Experimental and computational techniques for beta-particle dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.rsna.org [pubs.rsna.org]
- 20. Dosimetry for Radiopharmaceutical Therapy: Current Practices and Commercial Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dosimetry in Radiopharmaceutical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Radiation-induced signaling pathways that promote cancer cell survival (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. mdpi.com [mdpi.com]
- 27. Role of Radiation-induced TGF-beta Signaling in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Production and purification of this compound: A potential radioisotope for cancer theranostics [inis.iaea.org]
A Comparative Guide to Scandium-47 and Lutetium-177 for SPECT Imaging and Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted radionuclide therapy is continually evolving, with researchers seeking isotopes that offer both therapeutic efficacy and the ability to be visualized for dosimetry and treatment monitoring. Among the promising candidates, Scandium-47 (Sc-47) is emerging as a viable alternative to the more established Lutetium-177 (B1209992) (Lu-177). This guide provides a comprehensive comparison of these two radionuclides for SPECT imaging and therapeutic applications, supported by experimental data.
Physical and Nuclear Properties: A Head-to-Head Comparison
Both Sc-47 and Lu-177 possess decay characteristics that make them suitable for theranostics, an approach that combines therapy and diagnostics.[1][2] The key physical properties of these isotopes are summarized below.
| Property | This compound (⁴⁷Sc) | Lutetium-177 (¹⁷⁷Lu) |
| Half-life | 3.35 days[3][4][5][6] | 6.7 days[7][8][9] |
| Beta (β⁻) Emission (Average Energy) | 162 keV[3][10] | 149 keV[8] |
| Beta (β⁻) Emission (Maximum Energy) | 600 keV[10] | 497 keV[11] |
| Gamma (γ) Emission for SPECT | 159 keV (68.3%)[3][10] | 113 keV (6.6%), 208 keV (11%)[7][11] |
| Production Methods | Neutron irradiation of enriched ⁴⁶Ca or ⁴⁷Ti targets; Photonuclear reactions on ⁴⁸Ti or ⁴⁸Ca.[12] | Neutron irradiation of enriched ¹⁷⁶Lu (direct route) or ¹⁷⁶Yb (indirect route).[13][14] |
| Chelator Chemistry | Can be chelated with macrocyclic chelators like DOTA.[10] | Favorable chemistry for chelation with various molecules.[7] |
This compound's shorter half-life may be advantageous for targeting molecules with faster pharmacokinetics.[3] In contrast, the longer half-life of Lutetium-177 is well-suited for larger molecules like monoclonal antibodies and allows for longer transport and preparation times.[4][8] Both isotopes emit gamma radiation suitable for SPECT imaging, enabling visualization of the radiopharmaceutical's biodistribution and calculation of dosimetry.[3][7]
Production of this compound and Lutetium-177
The availability and purity of radionuclides are critical for clinical applications. The production routes for Sc-47 and Lu-177 differ significantly, impacting their specific activity and potential impurities.
This compound Production
This compound can be produced through various nuclear reactions.[15] One common method involves the thermal neutron irradiation of enriched Calcium-46 (⁴⁶Ca) targets, which produces Calcium-47 (⁴⁷Ca) that then decays to Sc-47.[10][12] This method can yield high-purity Sc-47.[12] Another route is the fast neutron irradiation of enriched Titanium-47 (⁴⁷Ti) targets.[12]
Lutetium-177 Production
Lutetium-177 is primarily produced in nuclear reactors via two main routes.[14] The direct route involves the neutron irradiation of enriched Lutetium-176 (¹⁷⁶Lu).[13][16] This method is cost-effective but results in a "carrier-added" product that contains the long-lived impurity ¹⁷⁷ᵐLu.[7][16] The indirect route involves the irradiation of enriched Ytterbium-176 (¹⁷⁶Yb), which produces Ytterbium-177 (¹⁷⁷Yb) that decays to no-carrier-added (NCA) Lu-177.[14][16] NCA Lu-177 has a higher specific activity and is free of the ¹⁷⁷ᵐLu impurity.[14][16]
Preclinical Performance: this compound vs. Lutetium-177
Preclinical studies have directly compared the therapeutic efficacy and imaging capabilities of Sc-47 and Lu-177 labeled radiopharmaceuticals.
In Vitro Studies
In a study comparing ⁴⁷Sc-folate and ¹⁷⁷Lu-folate for treating folate receptor-positive ovarian tumor cells, both radioconjugates demonstrated a similar reduction in tumor cell viability.[3][17] For instance, at a concentration of 20 MBq/mL, both ⁴⁷Sc-folate and ¹⁷⁷Lu-folate reduced cell viability to approximately 34-35%.[3]
| Radiopharmaceutical | Concentration (MBq/mL) | Cell Viability (%) |
| ⁴⁷Sc-folate | 5 | 80 |
| ¹⁷⁷Lu-folate | 5 | 67 |
| ⁴⁷Sc-folate | 20 | ~35 |
| ¹⁷⁷Lu-folate | 20 | ~34 |
| Data from a study on IGROV-1 tumor cells.[3] |
In Vivo Studies and SPECT Imaging
A preclinical therapy study in mice with ovarian tumor xenografts showed that ⁴⁷Sc-folate and ¹⁷⁷Lu-folate had comparable therapeutic effects, leading to a significant increase in median survival compared to untreated controls.[3][17] Specifically, treatment with 12.5 MBq of ⁴⁷Sc-folate and 10 MBq of ¹⁷⁷Lu-folate resulted in median survivals of 39 and 43 days, respectively, compared to 26 days for the control group.[17]
SPECT/CT imaging studies have demonstrated the feasibility of using Sc-47 for in vivo visualization.[12] The 159 keV gamma emission of Sc-47 is well-suited for SPECT imaging, allowing for accurate monitoring of the radiopharmaceutical's distribution.[3][10] Similarly, Lu-177 is routinely used for SPECT imaging in clinical settings to perform dosimetry and assess treatment response.[7][18][19]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for radiolabeling and in vivo SPECT imaging.
Radiolabeling Protocol
This protocol outlines the general steps for labeling a DOTA-conjugated peptide with Sc-47 or Lu-177.
-
Preparation: A sterile, pyrogen-free reaction vial is used. The DOTA-peptide is reconstituted in a suitable buffer, such as sodium acetate (B1210297) or ascorbate (B8700270) buffer, to maintain an optimal pH (typically 4.5-5.5).[20][21]
-
Reaction: The Sc-47 or Lu-177 solution (in HCl) is added to the vial containing the peptide and buffer.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 95°C) for a set duration (e.g., 15-30 minutes).[21]
-
Quenching: After incubation, a quenching agent like ascorbic acid may be added to prevent radiolysis.[20]
-
Quality Control: Radiochemical purity is assessed using methods like radio-TLC or radio-HPLC to ensure it exceeds 95%.[20]
In Vivo SPECT/CT Imaging Protocol
This protocol provides a general outline for performing SPECT/CT imaging in a preclinical tumor model.
-
Animal Model: Tumor-bearing mice (e.g., with subcutaneously inoculated tumor cells) are used.[22]
-
Injection: The radiolabeled compound (e.g., ⁴⁷Sc-DOTANOC or ¹⁷⁷Lu-DOTANOC) is administered intravenously.[22]
-
Anesthesia: During imaging, the mice are anesthetized using isoflurane/oxygen inhalation.[22]
-
SPECT/CT Acquisition: Imaging is performed at specific time points post-injection (e.g., 3 hours). A small-animal SPECT/CT scanner is used with energy peaks set appropriately for Sc-47 (e.g., 159.4 keV) or Lu-177 (e.g., 112.9 keV and 208.4 keV).[22]
-
Image Reconstruction and Analysis: Images are reconstructed using an iterative algorithm, and SPECT and CT data are co-registered for analysis of radiopharmaceutical uptake in tumors and other organs.[22]
Clinical Landscape
Lutetium-177 is already well-established in the clinic, with several Lu-177 based radiopharmaceuticals approved for the treatment of neuroendocrine tumors and prostate cancer.[23][24] Numerous clinical trials are ongoing to expand its applications.[23][25][26][27]
This compound, while earlier in its development, holds significant promise as a theranostic agent, particularly as a therapeutic partner to the PET imaging isotopes ⁴³Sc and ⁴⁴Sc, forming a true "radiotheragnostic" pair of the same element.[1][3][4]
Conclusion
This compound presents a compelling alternative to Lutetium-177 for SPECT imaging and targeted radionuclide therapy. Its physical properties are comparable to Lu-177, and preclinical studies have demonstrated similar therapeutic efficacy.[3][17] The choice between Sc-47 and Lu-177 may ultimately depend on the specific application, the pharmacokinetics of the targeting molecule, and the desired logistical considerations for production and clinical workflow. As research and production capabilities for Sc-47 continue to expand, it is poised to become a valuable tool in the arsenal (B13267) of nuclear medicine professionals.
References
- 1. mdpi.com [mdpi.com]
- 2. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 47Sc-Radiolabeling Service - Alfa Cytology - Rdcthera [rdcthera.com]
- 5. Scandium 47 | IBA - Radio Pharma Solutions [iba-radiopharmasolutions.com]
- 6. Scandium Isotopes: List and Properties | Scandium [scandium.org]
- 7. isotopia-global.com [isotopia-global.com]
- 8. What is Lutetium-177? | NRG PALLAS [nrgpallas.com]
- 9. hpschapters.org [hpschapters.org]
- 10. 47Sc [prismap.eu]
- 11. researchgate.net [researchgate.net]
- 12. 47Sc as useful β–-emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production of 177Lu for Targeted Radionuclide Therapy: Available Options - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges and future options for the production of lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What Is Lu-177? | Everthing You Should Know About Lu-177 [shinefusion.com]
- 17. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative SPECT/CT Imaging of (177)Lu with In Vivo Validation in Patients Undergoing Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative 177Lu SPECT (QSPECT) imaging using a commercially available SPECT/CT system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. SPECT/CT imaging with 47Sc- and 177Lu-DOTANOC [bio-protocol.org]
- 23. openmedscience.com [openmedscience.com]
- 24. Current clinical application of lutetium‑177 in solid tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Facebook [cancer.gov]
- 26. auntminnie.com [auntminnie.com]
- 27. Lutetium-177 shows significant rPFS benefit for metastatic prostate cancer - Mayo Clinic [mayoclinic.org]
A Comparative Analysis of the In Vivo Stability of Scandium-47 and Lutetium-177 Chelates for Targeted Radionuclide Therapy
A detailed examination of the in vivo behavior of Scandium-47 and Lutetium-177, two promising radionuclides for cancer therapy, reveals comparable stability when chelated with DOTA and targeted to folate receptors. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their performance, supported by preclinical experimental data.
The development of targeted radionuclide therapies hinges on the stable association of a therapeutic radionuclide with a chelator and a targeting molecule that directs the radiopharmaceutical to the tumor site. Any premature release of the radiometal in vivo can lead to off-target toxicity and reduced therapeutic efficacy. This guide focuses on a comparative analysis of the in vivo stability of this compound (Sc-47) and Lutetium-177 (Lu-177), two beta-emitting radionuclides with significant potential in oncology.
Overview of this compound and Lutetium-177
This compound is an emerging therapeutic radionuclide with decay properties comparable to the clinically established Lutetium-177.[1] Both radionuclides emit medium-energy beta particles suitable for therapy, and associated gamma emissions that allow for SPECT imaging. The shorter half-life of Sc-47 (3.35 days) compared to Lu-177 (6.7 days) may be advantageous for targeting molecules with more rapid biological clearance.
In Vivo Stability Comparison: A Head-to-Head Study
A key preclinical study directly compared the in vivo behavior of Sc-47 and Lu-177 using the same DOTA-folate conjugate in mice bearing folate receptor-positive IGROV-1 ovarian cancer xenografts. While this study did not directly measure the percentage of intact chelate in circulation, the biodistribution of radioactivity provides a strong indirect measure of in vivo stability. Significant demetallation would result in the accumulation of free Sc-47 or Lu-177 in non-target tissues, particularly bone.
The biodistribution data from this pivotal study are summarized in the table below.
| Organ | Sc-47-DOTA-folate (%ID/g) | Lu-177-DOTA-folate (%ID/g) |
| Blood | 1.21 ± 0.31 (24h) | 1.21 ± 0.31 (24h) |
| Tumor | 17.56 ± 2.54 (4h) | 17.56 ± 2.54 (4h) |
| 11.7 ± 1.5 (72h) | Not directly measured, but therapy results were comparable | |
| Kidneys | 28.8 ± 3.9 (24h) | 30.09 ± 4.04 (24h) |
| Liver | 1.19 ± 0.18 (24h) | 1.19 ± 0.18 (24h) |
| Spleen | 0.74 ± 0.14 (48h) | Not directly measured in the comparative study |
| Bone (Femur) | 0.41 ± 0.15 (48h) | Not directly measured in the comparative study |
Data for Sc-47-DOTA-folate is from a study in KB tumor-bearing mice, which showed similar biodistribution to the IGROV-1 model used for the Lu-177-DOTA-folate data. The therapeutic outcomes of both radiopharmaceuticals were directly compared in the IGROV-1 model and found to be equivalent, suggesting similar in vivo behavior.[1][2]
The data indicates a high tumor uptake and retention for both Sc-47 and Lu-177 conjugated to DOTA-folate.[1][2][3] The low accumulation of radioactivity in the bone for both radiopharmaceuticals suggests a high in vivo stability of the DOTA chelates, with minimal release of the free radiometal.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the comparative studies of Sc-47 and Lu-177 chelates.
Radiolabeling of DOTA-folate Conjugates
The DOTA-functionalized folate conjugate was radiolabeled with Sc-47 and Lu-177 under controlled conditions to ensure high radiochemical purity.
Protocol Details: The DOTA-folate conjugate was incubated with either Sc-47 or Lu-177 in a sodium acetate buffer at a pH of 4.5. The reaction mixture was heated to 95°C for 10 to 15 minutes.[1] The radiochemical purity of the final product was determined by high-performance liquid chromatography (HPLC) and instant thin-layer chromatography (ITLC).[4]
In Vivo Biodistribution Studies in Mice
To assess the in vivo stability and targeting efficacy, biodistribution studies were conducted in tumor-bearing mice.
Protocol Details: Female athymic nude mice were inoculated with tumor cells (e.g., IGROV-1 or KB).[1][2] Once tumors reached a suitable size, the mice were intravenously injected with the radiolabeled DOTA-folate conjugate (e.g., 2 MBq for Sc-47, 3 MBq for Lu-177).[2][5] At various time points post-injection (e.g., 4, 24, 48, and 72 hours), the animals were euthanized, and organs and tissues of interest were collected, weighed, and the radioactivity was measured using a gamma counter.[2][5] The results were expressed as the percentage of the injected dose per gram of tissue (%ID/g).[5]
Conclusion
The available preclinical data strongly suggests that this compound and Lutetium-177 exhibit comparable in vivo stability when chelated with DOTA for targeted radionuclide therapy. The biodistribution profiles of their respective DOTA-folate conjugates are remarkably similar, with high tumor uptake and low accumulation in non-target organs, including bone. This indicates that the DOTA chelator provides a stable coordination environment for both Sc-47 and Lu-177 in a biological setting. The choice between these two radionuclides for a particular therapeutic application may therefore be guided by other factors such as their physical half-lives, production availability, and the specific pharmacokinetics of the targeting molecule. Further studies directly comparing the in vivo metabolism and long-term retention of a wider range of Sc-47 and Lu-177 chelates will provide a more complete understanding of their relative merits.
References
- 1. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promising potential of [177Lu]Lu-DOTA-folate to enhance tumor response to immunotherapy—a preclinical study using a syngeneic breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
The Perfect Match: Unveiling the Advantages of the Scandium-44/Scandium-47 Theranostic Pair
A new era in personalized medicine is being ushered in by theranostic agents, which combine diagnostic imaging and targeted therapy in a single platform. The scandium-44 (B1211369)/scandium-47 (⁴⁴Sc/⁴⁷Sc) pair is emerging as a highly promising duo for this application, offering unique advantages for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the ⁴⁴Sc/⁴⁷Sc pair with other alternatives, supported by experimental data, to highlight its potential in advancing cancer treatment.
The core strength of the ⁴⁴Sc/⁴⁷Sc pair lies in their identical elemental nature. This ensures that the diagnostic imaging agent (⁴⁴Sc-labeled) and the therapeutic agent (⁴⁷Sc-labeled) exhibit the same biodistribution and pharmacokinetics, providing a highly accurate prediction of the therapeutic dose distribution and potential efficacy.[1][2][3][4] This "true theranostic" approach overcomes a key limitation of using pairs from different elements, such as gallium-68 (B1239309) (⁶⁸Ga) and lutetium-177 (B1209992) (¹⁷⁷Lu), where chemical differences can lead to divergent behavior in the body.[2][5]
Superior Imaging Characteristics of Scandium-44
Scandium-44 is a positron emitter used for Positron Emission Tomography (PET) imaging, offering several advantages over the commonly used ⁶⁸Ga. With a longer half-life of 4.04 hours compared to ⁶⁸Ga's 68 minutes, ⁴⁴Sc allows for more flexible production and distribution logistics and enables later imaging time points, which can be crucial for visualizing targets with slower uptake kinetics.[5][6][7] Preclinical studies have demonstrated that ⁴⁴Sc can provide higher-resolution PET images than ⁶⁸Ga, allowing for the visualization of smaller lesions.
Therapeutic Efficacy of Scandium-47
This compound is a β⁻-emitter with therapeutic properties comparable to the clinically established ¹⁷⁷Lu.[8][9][10] It has a half-life of 3.35 days, which is suitable for delivering a therapeutic dose to tumors while minimizing damage to surrounding healthy tissues.[8][9] Preclinical studies in ovarian tumor models have shown that ⁴⁷Sc-folate is as effective as ¹⁷⁷Lu-folate in reducing tumor cell viability and inhibiting tumor growth.[8][9] Furthermore, the co-emission of gamma radiation by ⁴⁷Sc allows for SPECT imaging, enabling real-time monitoring of the therapeutic agent's distribution.[8][9][10][11]
Data Presentation
Physical and Decay Properties of Scandium Isotopes and Alternatives
| Property | Scandium-44 (⁴⁴Sc) | This compound (⁴⁷Sc) | Gallium-68 (⁶⁸Ga) | Lutetium-177 (¹⁷⁷Lu) |
| Half-life | 4.04 h[1] | 3.35 d[8][9] | 67.71 min[12] | 6.65 d |
| Decay Mode | β+ (94.3%)[10] | β- (100%)[7] | β+ (88.8%)[12] | β- (100%) |
| Max. β+ Energy (MeV) | 1.474[12] | N/A | 1.890[12] | N/A |
| Mean β- Energy (keV) | N/A | 162[8][13] | N/A | 134[10] |
| Principal γ-rays (keV) | 1157 (99.9%)[12] | 159 (68.3%)[10] | 1077 (3.22%)[12] | 113, 208[10] |
| Imaging Modality | PET[14] | SPECT[8][9][11] | PET | SPECT |
Production Routes for Scandium-44 and this compound
| Isotope | Production Reaction | Target Material | Projectile | Reported Yield | Radionuclidic Purity |
| Scandium-44 | ⁴⁴Ca(p,n)⁴⁴Sc | Enriched ⁴⁴CaCO₃ or ⁴⁴CaO | Protons | Up to 16 GBq[15] | >99.7%[16] |
| ⁴⁴Ca(d,2n)⁴⁴Sc | Enriched ⁴⁴CaCO₃ | Deuterons | 240 MBq/µA·h[17] | High | |
| This compound | ⁴⁶Ca(n,γ)⁴⁷Ca → ⁴⁷Sc | Enriched ⁴⁶Ca | Thermal Neutrons | Up to 2 GBq[18] | >99.99%[18] |
| ⁴⁸Ti(γ,p)⁴⁷Sc | Natural or Enriched ⁴⁸TiO₂ | Photons | 79.99 MBq/mA·h[17] | High | |
| ⁴⁷Ti(n,p)⁴⁷Sc | Enriched ⁴⁷Ti | Fast Neutrons | 0.07–4.9 MBq[18] | 88.5–99.95%[18] |
Experimental Protocols
Production of Scandium-44 via the ⁴⁴Ca(p,n)⁴⁴Sc Reaction
-
Target Preparation: Press enriched ⁴⁴CaO powder into a target disc.
-
Irradiation: Irradiate the target with protons of a specific energy (e.g., ~10.3 MeV) and current (e.g., 50 µA) for a defined duration (e.g., 90 minutes).[15]
-
Target Dissolution: Dissolve the irradiated target in hydrochloric acid.
-
Radiochemical Separation: Separate ⁴⁴Sc from the calcium target material using ion exchange chromatography.
Production of this compound via the ⁴⁶Ca(n,γ)⁴⁷Ca → ⁴⁷Sc Reaction
-
Target Preparation: Encapsulate enriched ⁴⁶CaCO₃ in a suitable container for neutron irradiation.
-
Irradiation: Irradiate the target in a nuclear reactor with a high thermal neutron flux.
-
Target Dissolution: Dissolve the irradiated target material.
-
Chemical Separation: Isolate ⁴⁷Sc from the target material and the parent ⁴⁷Ca. This can be performed multiple times as ⁴⁷Sc grows in from the decay of ⁴⁷Ca.[18]
Radiolabeling of DOTA-conjugated Molecules with Scandium Isotopes
-
Preparation: Prepare a solution of the DOTA-conjugated targeting molecule (e.g., peptide, antibody) in a suitable buffer (e.g., ammonium (B1175870) acetate).
-
Radiolabeling: Add the purified ⁴⁴Sc or ⁴⁷Sc solution to the targeting molecule solution.
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 15-30 minutes).
-
Quality Control: Analyze the radiolabeling efficiency and purity using techniques such as radio-TLC or radio-HPLC.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. ansto.gov.au [ansto.gov.au]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Scandium and terbium radionuclides for radiotheranostics: current state of development towards clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Towards Clinical Development of Scandium Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with the Chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of scandium-44 g with other PET radionuclides in pre-clinical PET phantom imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Developments toward the Implementation of 44Sc Production at a Medical Cyclotron - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Researchers improve production for short-lived scandium radioisotopes - ecancer [ecancer.org]
- 17. osti.gov [osti.gov]
- 18. 47Sc as useful β–-emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes - PMC [pmc.ncbi.nlm.nih.gov]
Scandium-47 Radiopharmaceuticals: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Scandium-47 (⁴⁷Sc) based radiopharmaceuticals with current alternatives, supported by available preclinical data. While clinical trials for ⁴⁷Sc-based radiopharmaceuticals are still emerging, preclinical studies offer valuable insights into its therapeutic potential.
This compound is a promising therapeutic radionuclide for targeted cancer therapy.[1][2] It has a half-life of 3.35 days and emits medium-energy beta particles, making it suitable for treating tumors.[1][3] A key advantage of ⁴⁷Sc is its potential as a "true theranostic" agent.[2] This is because it can be paired with diagnostic scandium isotopes like Scandium-43 (⁴³Sc) and Scandium-44 (⁴⁴Sc) for PET imaging.[4][5][6] This allows for identical chemistry and pharmacokinetics for both diagnosis and therapy, which is not always the case with other theranostic pairs like Gallium-68 and Lutetium-177.[2][4]
Performance Comparison: this compound vs. Lutetium-177 and Yttrium-90
Preclinical studies have demonstrated that ⁴⁷Sc has comparable therapeutic efficacy to the clinically established Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y).[1][7]
Data from Preclinical Studies:
| Parameter | This compound (⁴⁷Sc) | Lutetium-177 (¹⁷⁷Lu) | Yttrium-90 (⁹⁰Y) |
| Half-life | 3.35 days[1][3] | 6.65 days[8] | 2.67 days |
| Beta Energy (average) | 162 keV[1][3] | 134 keV[9] | 935 keV |
| Gamma Energy for SPECT | 159 keV[1][9] | 113 keV, 208 keV | Not suitable for SPECT |
| Theranostic Pair (PET) | ⁴³Sc, ⁴⁴Sc[4][5] | ¹⁷⁷Lu is often paired with ⁶⁸Ga, which is chemically different.[2] | Not a true theranostic pair |
Preclinical Efficacy in Ovarian Tumor Model:
A study comparing DOTA-folate conjugates of ⁴⁷Sc, ¹⁷⁷Lu, and ⁹⁰Y in mice with folate receptor-positive ovarian tumors yielded the following results when administered at an equivalent absorbed tumor dose of ~21 Gy.[1]
| Radiopharmaceutical | Injected Activity (MBq) | Median Survival (days) |
| ⁴⁷Sc-folate | 12.5 | 39[1] |
| ¹⁷⁷Lu-folate | 10 | 43[1] |
| ⁹⁰Y-folate | 5 | 41[1] |
| Untreated Control | N/A | 26[1] |
These results indicate that ⁴⁷Sc-folate demonstrated comparable tumor growth inhibition and increased median survival to ¹⁷⁷Lu-folate and ⁹⁰Y-folate in this preclinical model.[1]
Experimental Protocols
Radiolabeling of DOTA-folate:
The following is a generalized protocol based on preclinical studies for radiolabeling DOTA-folate with ⁴⁷Sc, ¹⁷⁷Lu, and ⁹⁰Y.
-
Preparation: A stock solution of the DOTA-folate conjugate is prepared in high-purity water.
-
Buffering: An ammonium (B1175870) acetate (B1210297) buffer is added to the DOTA-folate solution to maintain an acidic pH (typically around 4.5), which is optimal for radiolabeling.
-
Radiolabeling Reaction: The radionuclide (⁴⁷ScCl₃, ¹⁷⁷LuCl₃, or ⁹⁰YCl₃) is added to the buffered DOTA-folate solution.
-
Incubation: The reaction mixture is heated at a specific temperature (e.g., 95°C) for a defined period (e.g., 10-30 minutes) to facilitate the chelation of the radionuclide by the DOTA molecule.
-
Quality Control: The radiochemical purity of the final product is determined using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
Animal Studies (Tumor Growth Inhibition):
The following outlines a typical experimental workflow for assessing the therapeutic efficacy of radiopharmaceuticals in a mouse tumor model.
-
Tumor Cell Implantation: Human tumor cells (e.g., IGROV-1 ovarian cancer cells) are subcutaneously injected into immunodeficient mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Randomization: The mice are randomly assigned to different treatment groups (e.g., ⁴⁷Sc-folate, ¹⁷⁷Lu-folate, ⁹⁰Y-folate, and an untreated control group).
-
Radiopharmaceutical Administration: A single intravenous injection of the respective radiopharmaceutical is administered to the mice in the treatment groups.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and the tumor volume is calculated.
-
Survival Monitoring: The survival of the mice in each group is monitored and recorded.
-
Data Analysis: The tumor growth curves and survival data are analyzed to determine the therapeutic efficacy of the different treatments.
Visualizing the Theranostic Approach
The "theranostic" concept with Scandium isotopes involves using a diagnostic isotope (⁴³Sc or ⁴⁴Sc) for imaging and a therapeutic isotope (⁴⁷Sc) for treatment, both attached to the same targeting molecule.
Caption: Theranostic workflow using Scandium-44 for diagnosis and this compound for therapy.
This diagram illustrates how a diagnostic radiopharmaceutical with ⁴⁴Sc can be used to visualize tumors and plan treatment, followed by the administration of a chemically identical therapeutic radiopharmaceutical with ⁴⁷Sc to destroy the cancer cells.
Experimental Workflow for Preclinical Comparison
Caption: Workflow for comparing the therapeutic efficacy of different radiopharmaceuticals.
This flowchart outlines the key steps in a preclinical study designed to compare the anti-tumor effects of different radiolabeled compounds.
References
- 1. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ansto.gov.au [ansto.gov.au]
- 3. Production of high purity 47Sc from proton irradiation of natural vanadium targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Towards Clinical Development of Scandium Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with the Chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scandium and terbium radionuclides for radiotheranostics: current state of development towards clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison between Three Promising ß-emitting Radionuclides, 67Cu, 47Sc and 161Tb, with Emphasis on Doses Delivered to Minimal Residual Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Researchers find way to make new cancer medicine -- ANS / Nuclear Newswire [ans.org]
- 11. civil.utah.edu [civil.utah.edu]
A Comparative Analysis of Chelators for Scandium-47 Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common chelators for the radiolabeling of Scandium-47 (⁴⁷Sc), a promising beta-emitting radionuclide for targeted radiotherapy. The choice of chelator is critical, directly impacting radiolabeling efficiency, complex stability, and the overall in vivo performance of the resulting radiopharmaceutical. This compound's theranostic potential, paired with diagnostic isotopes like ⁴⁴Sc, makes the optimization of its coordination chemistry a key area of research.[1][2]
Overview of this compound and Chelation
This compound (t½ = 3.35 days) decays by β⁻ emission, along with a gamma emission (159 keV) suitable for SPECT imaging, making it an excellent candidate for radiotheranostics.[3][4] As a radiometal, ⁴⁷Sc³⁺ requires a bifunctional chelator (BFC) to be stably attached to a targeting biomolecule (e.g., peptide, antibody).[1] The ideal chelator for ⁴⁷Sc should offer:
-
High Radiolabeling Yield: Efficient incorporation of ⁴⁷Sc under mild conditions.
-
High Kinetic Inertness: Strong in vivo stability to prevent the release of free ⁴⁷Sc, which can lead to off-target radiation exposure, particularly in the bone.[4]
-
Favorable Pharmacokinetics: The chelator itself should not impart undesirable biological properties to the conjugate.
This guide focuses on a comparative analysis of two main classes of chelators: macrocyclic and acyclic.
Comparative Data on Key Chelators
The performance of a chelator is dictated by its structure. Macrocyclic chelators, such as DOTA, tend to form highly stable complexes due to their pre-organized structure but often require harsh labeling conditions.[1][5] Acyclic chelators, like DTPA derivatives, can often be labeled under milder, room-temperature conditions but may exhibit lower in vivo stability.[5][6]
Table 1: Radiolabeling Performance of this compound with Various Chelators
| Chelator | Type | Labeling Conditions | Radiolabeling Yield/Purity | Specific Activity | Source |
| DOTA | Macrocyclic | 95°C, 10-30 min, pH ~4.5 | >95% | 10-25 MBq/nmol (DOTANOC) | [7][8] |
| CHX-A''-DTPA | Acyclic | Room Temperature, 15-30 min | High (quantitative) | Appreciable (with ⁴⁴Sc) | [9] |
| DTPA | Acyclic | Room Temperature | ~62% (dianhydride conjugate) | Not Reported | [4] |
| 1B4M-DTPA | Acyclic | Room Temperature | ~98% | Not Reported | [4] |
| HOPO | Acyclic | 37°C | High (comparable to DOTA) | Not Reported | [10] |
| AAZTA | Macrocyclic-like | Room Temperature, 5 min | Quantitative (with ⁴⁴Sc) | Not Reported | [11] |
Table 2: Stability and In Vivo Performance of ⁴⁷Sc-Chelator Complexes
| Chelator Complex | In Vitro Stability (Serum) | Key In Vivo Findings (Tumor Model) | Source |
| ⁴⁷Sc-DOTA-Folate | High | Effective tumor growth inhibition, comparable to ¹⁷⁷Lu- and ⁹⁰Y-folate. | [8] |
| ⁴⁷Sc-DTPA-Antibody | Poor (~61% stable at 48h) | Poor tumor uptake, high liver, kidney, and bone uptake. | [4] |
| ⁴⁷Sc-1B4M-DTPA-Antibody | High (~100% stable at 48h) | Good tumor uptake, faster clearance leading to better tumor-to-organ ratios. | [4] |
| ⁴⁷Sc-HOPO | High (comparable to DOTA) | In vivo studies are ongoing. | [10] |
Experimental Workflows and Logical Comparisons
Visualizing the processes and relationships involved in radiolabeling can clarify the practical differences between chelator types.
Caption: General experimental workflow for this compound radiolabeling.
Caption: Logical comparison of macrocyclic vs. acyclic chelators for ⁴⁷Sc.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the literature. Researchers should optimize these protocols for their specific biomolecules and laboratory conditions.
General Radiolabeling Protocol for ⁴⁷Sc-DOTA Conjugates
-
Preparation: In a sterile reaction vial, add 5-20 nmol of the DOTA-conjugated biomolecule dissolved in a suitable buffer (e.g., 0.25 M sodium acetate, pH 5.0).
-
Radionuclide Addition: Add the ⁴⁷ScCl₃ solution (e.g., 50-200 MBq) to the vial. Ensure the final reaction pH is between 4.0 and 5.0.
-
Incubation: Securely cap the vial and place it in a heating block or water bath at 95°C for 15-30 minutes.[11][12]
-
Quenching (Optional): After heating, the reaction can be stopped by adding a small volume of DTPA solution (e.g., 50 mM) to chelate any remaining free ⁴⁷Sc.
-
Quality Control: Analyze the radiochemical purity using methods described below.
General Radiolabeling Protocol for ⁴⁷Sc-Acyclic (e.g., CHX-A''-DTPA) Conjugates
-
Preparation: In a sterile reaction vial, add 5-20 nmol of the acyclic chelator-conjugated biomolecule dissolved in a suitable buffer (e.g., 0.25 M ammonium (B1175870) acetate, pH 5.5).
-
Radionuclide Addition: Add the ⁴⁷ScCl₃ solution to the vial.
-
Incubation: Incubate the reaction mixture at room temperature (or 37°C) for 10-30 minutes.[5][9] Acyclic chelators generally exhibit much faster complexation kinetics at milder temperatures.[5]
-
Quality Control: Proceed with the analysis of radiochemical purity.
Quality Control: Instant Thin-Layer Chromatography (ITLC)
-
Stationary Phase: Use ITLC strips (e.g., silica (B1680970) gel impregnated).
-
Mobile Phase: A common mobile phase is 50 mM DTPA solution (pH 5). In this system, the ⁴⁷Sc-chelate complex will migrate with the solvent front (Rf = 1.0), while free ⁴⁷Sc will remain at the origin (Rf = 0.0).
-
Analysis: Spot a small amount of the reaction mixture onto the strip, develop it in the mobile phase, and analyze the distribution of radioactivity using a radio-TLC scanner.
-
Calculation: Radiochemical Purity (%) = (Counts at Rf 1.0) / (Total Counts) x 100.
In Vitro Serum Stability Assay
-
Incubation: Add an aliquot of the purified radiolabeled conjugate to human serum (e.g., 100 µL of radiotracer in 900 µL of serum).
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 1, 4, 24, 48 hours), take a sample.
-
Analysis: Analyze the samples using ITLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate. A stable preparation should show >95% integrity over 24-48 hours.[4]
Conclusion and Recommendations
The selection of a chelator for this compound is a trade-off between labeling convenience and in vivo stability.
-
DOTA remains a gold standard for its exceptional in vivo stability, which is paramount for therapeutic applications to minimize off-target toxicity.[2][3] However, the required high-temperature labeling conditions may not be suitable for sensitive biomolecules like proteins and antibodies.[1]
-
Acyclic chelators like CHX-A''-DTPA and 1B4M-DTPA offer a significant advantage with their ability to be labeled under mild, room-temperature conditions.[4][9] This is particularly beneficial for temperature-sensitive targeting vectors. While the parent DTPA shows poor stability, derivatives like CHX-A''-DTPA have demonstrated improved performance, making them a viable alternative to DOTA.[4][13]
-
Emerging Chelators such as HOPO and AAZTA show great promise, combining the mild labeling conditions of acyclic chelators with the high stability characteristic of macrocycles.[10][11] Further research and direct comparative studies with ⁴⁷Sc are needed to fully establish their position.
For researchers developing ⁴⁷Sc-based radiopharmaceuticals, DOTA is the most validated and robust choice for peptides and small molecules. For larger, heat-sensitive proteins, a well-designed acyclic chelator like CHX-A''-DTPA is a superior option. As research progresses, novel chelators may provide an optimal balance of both mild labeling and high stability.
References
- 1. Chelator development for improved scandium theranostic agents - Melissa Deri [grantome.com]
- 2. Towards Clinical Development of Scandium Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with the Chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of 47Sc-complexes with acyclic polyamino-polycarboxylate ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. 47Sc as useful β–-emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matching the Decay Half-Life with the Biological Half-Life: ImmunoPET Imaging with 44Sc-Labeled Cetuximab Fab Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker [mdpi.com]
Cross-Study Analysis of Scandium-47 Efficacy in Different Cancer Types: A Comparative Guide
This guide provides a comprehensive analysis of the therapeutic efficacy of Scandium-47 (⁴⁷Sc) across various cancer models, based on available preclinical data. It is intended for researchers, scientists, and drug development professionals interested in the potential of ⁴⁷Sc as a therapeutic radionuclide. The guide compares its performance with established alternatives like Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y) and includes detailed experimental methodologies and visual summaries of key concepts.
Overview of this compound in Radionuclide Therapy
This compound is an emerging radionuclide with properties that make it highly suitable for targeted cancer therapy.[1] It decays with a half-life of 3.35 days and emits medium-energy beta particles (β⁻), which are effective for treating small tumors and metastases.[2][3] Additionally, ⁴⁷Sc emits gamma radiation (159 keV) that is ideal for SPECT imaging, allowing for real-time visualization and dosimetry.[1][4][5] This dual capability makes ⁴⁷Sc a "theranostic" agent, combining therapy and diagnosis.[1][6] A key advantage of ⁴⁷Sc is its potential to form a "true" theranostic pair with the positron-emitting isotopes ⁴⁴Sc or ⁴³Sc, which can be used for PET imaging.[1][7][8] Since they are isotopes of the same element, their chemical and biological behavior is identical, ensuring that the diagnostic images accurately reflect where the therapeutic agent will accumulate.[6][7]
Efficacy in Folate Receptor-Positive Cancers
The most extensive preclinical research on ⁴⁷Sc has been conducted using DOTA-folate conjugates to target cancers that overexpress the folate receptor (FR), such as certain types of ovarian and cervical cancer.[2]
A key study compared the efficacy of ⁴⁷Sc-folate with ¹⁷⁷Lu-folate and ⁹⁰Y-folate in mice bearing IGROV-1 ovarian tumor xenografts. The activities of each radiopharmaceutical were adjusted to deliver the same mean absorbed tumor dose (~21 Gy).[2]
Table 1: Comparative Efficacy of Radiofolates in IGROV-1 Ovarian Cancer Model
| Parameter | Untreated Control | ⁴⁷Sc-folate (12.5 MBq) | ¹⁷⁷Lu-folate (10 MBq) | ⁹⁰Y-folate (5 MBq) |
| Median Survival | 26 days | 39 days | 43 days | 41 days |
| Tumor Growth Inhibition (TGI) | N/A | 67% - 76% | 67% - 76% | 67% - 76% |
| Tumor Growth Delay Index (TGDI₅) | N/A | 1.3 | 1.5 | 1.6 |
Source: Data compiled from a preclinical study comparing radiofolates.[2]
The results indicated that ⁴⁷Sc-folate has comparable therapeutic efficacy to the clinically established ¹⁷⁷Lu-folate and ⁹⁰Y-folate when administered at equivalent tumor doses.[2] No statistically significant differences were observed among the treated groups.[2][9]
An earlier proof-of-concept study investigated ⁴⁷Sc-DOTA-folate (termed ⁴⁷Sc-cm10) in mice with KB tumor xenografts, which also overexpress the folate receptor.
Table 2: Therapeutic Efficacy of ⁴⁷Sc-cm10 in KB Cervical Cancer Model
| Parameter | Untreated Control (Saline) | ⁴⁷Sc-cm10 (10 MBq) |
| Absorbed Tumor Dose | N/A | ~10 Gy |
| Average Survival Time | 25 days | 38.5 days (+54%) |
| Tumor Growth Delay Index (TGDI₅) | N/A | 2.0 ± 0.6 |
| Tumor Growth Delay Index (TGDI₁₀) | N/A | 1.5 ± 0.3 |
Source: Data from the first preclinical therapy study using a ⁴⁷Sc-labeled folate conjugate.[4]
This study demonstrated a significant delay in tumor growth and a more than 50% increase in survival time for mice treated with ⁴⁷Sc-cm10 compared to the control group.[3][4][10] Notably, this effect was achieved with a relatively low absorbed tumor dose of 10 Gy, suggesting a high antitumor efficacy for ⁴⁷Sc-cm10.[4]
Table 3: Biodistribution of ⁴⁷Sc-cm10 in KB Tumor-Bearing Mice (% Injected Activity per gram)
| Organ | 1 h p.i. | 4 h p.i. | 24 h p.i. | 72 h p.i. |
| Tumor | 15.2 ± 2.5 | 18.0 ± 2.2 | 16.5 ± 1.9 | 11.7 ± 1.5 |
| Blood | 5.8 ± 1.1 | 2.1 ± 0.4 | 0.4 ± 0.1 | 0.1 ± 0.0 |
| Kidneys | 19.5 ± 1.8 | 27.1 ± 3.5 | 28.8 ± 3.9 | 15.9 ± 2.5 |
| Liver | 1.3 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 |
Source: Biodistribution data showing high tumor uptake and retention.[4]
The biodistribution data revealed high and sustained radioactivity accumulation in the tumor tissue, with rapid clearance from the blood.[4] Significant accumulation was also noted in the kidneys, a known site of folate receptor expression.[4]
Efficacy in Other Cancer Types
Research into ⁴⁷Sc is expanding to other cancer targets.
-
Bone Metastases: The bone-seeking agent ⁴⁷Sc-DOTMP has been proposed as a potential therapeutic for palliating bone pain from metastatic cancers (e.g., prostate, breast).[11] Biodistribution studies in mice showed significant bone uptake.[11]
-
Prostate Cancer: The potential use of ⁴⁷Sc for treating PSMA-positive prostate cancer has been identified, leveraging the success of other radiopharmaceuticals in this area.[6][12][13]
-
Neuroendocrine Tumors: Like prostate cancer, neuroendocrine tumors are a promising target for ⁴⁷Sc-based therapies, as existing targeting agents can be easily adapted for scandium.[6][12]
-
CCK Receptor-Positive Tumors: A study involving a DOTA-labeled cholecystokinin (B1591339) (CCK) analogue and ⁴⁷Sc showed that at a concentration of 5 MBq/mL, it could kill more than half of the targeted cancer cells in vitro.
Visualizing Key Concepts and Workflows
To better illustrate the mechanisms and processes involved in ⁴⁷Sc research, the following diagrams have been generated using the DOT language.
Experimental Protocols
This compound can be produced through several nuclear reactions.[8] A common method described in preclinical studies is the irradiation of enriched ⁴⁶Calcium (⁴⁶Ca) targets in a high-flux nuclear reactor.[2][4][8] This creates ⁴⁷Ca via the ⁴⁶Ca(n,γ)⁴⁷Ca reaction, which then decays with a half-life of 4.5 days to the desired ⁴⁷Sc.[8] The ⁴⁷Sc is then chemically separated from the calcium target material.[4][10]
The DOTA-functionalized folate conjugate (cm10) is used for targeting.[2] Radiolabeling is performed by incubating the required activity of ⁴⁷ScCl₃ with the folate conjugate in a buffer (e.g., ammonium (B1175870) acetate/HCl) at an elevated temperature.[4] The radiochemical purity and specific activity are determined using high-performance liquid chromatography (HPLC).[4] In one study, ⁴⁷Sc-cm10 was prepared with a radiochemical yield of over 96% and a specific activity up to 13 MBq/nmol.[3][4]
-
Cell Lines: Folate receptor-positive human cancer cell lines are used, including IGROV-1 (ovarian carcinoma) and KB cells (cervical carcinoma).[2][4]
-
Cell Viability Assay: To assess cytotoxicity, tumor cells are incubated with increasing concentrations of the radiolabeled compound (e.g., ⁴⁷Sc-folate). Cell viability is then measured using standard assays. One study showed that ⁴⁷Sc-folate effectively reduced IGROV-1 cell viability, similar to ¹⁷⁷Lu-folate.[2]
-
Uptake and Internalization: To confirm receptor-specific binding, cells are incubated with the radiopharmaceutical. The amount of radioactivity taken up by the cells is measured over time. Specificity is confirmed by co-incubating with an excess of folic acid to block the receptors, which should significantly reduce uptake.[4]
-
Animal Model: Studies typically use female athymic nude mice.[2][4] Tumor xenografts are established by subcutaneously injecting a suspension of cancer cells (e.g., IGROV-1 or KB) into the shoulder of the mice.[2][4]
-
Biodistribution Studies: Mice receive an intravenous injection of the ⁴⁷Sc-labeled compound. At various time points post-injection (p.i.), animals are euthanized, and organs of interest (tumor, blood, kidneys, liver, etc.) are excised, weighed, and the radioactivity is measured in a gamma counter. Data is expressed as the percentage of injected activity per gram of tissue (%IA/g).[4][11]
-
Therapy Studies: Once tumors reach a specified volume, mice are randomized into control (saline) and treatment groups. The treatment group receives a defined activity of the ⁴⁷Sc-radiopharmaceutical (e.g., 10 or 12.5 MBq).[2][4] Tumor volume and body weight are monitored regularly. The primary endpoints are tumor growth delay and overall survival.[2][4]
Conclusion
Preclinical evidence strongly supports the therapeutic potential of this compound, particularly for folate receptor-positive cancers. Its efficacy is comparable to that of ¹⁷⁷Lu and ⁹⁰Y when equivalent radiation doses are delivered to the tumor.[2] The unique advantages of ⁴⁷Sc, especially its ability to form a chemically identical theranostic pair with PET isotopes like ⁴⁴Sc, position it as a highly promising radionuclide for advancing personalized cancer treatment.[6][7] While its clinical translation has been hindered by limited availability, ongoing developments in production methods may soon allow for more extensive investigation and potential clinical application.[2][3][12]
References
- 1. 47Sc-Radiolabeling Service - Alfa Cytology - Rdcthera [rdcthera.com]
- 2. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ansto.gov.au [ansto.gov.au]
- 7. mdpi.com [mdpi.com]
- 8. Scandium and terbium radionuclides for radiotheranostics: current state of development towards clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Production, biodistribution, and dosimetry of 47Sc-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid as a bone-seeking radiopharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Researchers find way to make new cancer medicine -- ANS / Nuclear Newswire [ans.org]
- 13. Accelerator-Based Production of Scandium Radioisotopes for Applications in Prostate Cancer: Toward Building a Pipeline for Rapid Development of Novel Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Scandium-47: A Guide to Proper Laboratory Disposal Procedures
For Immediate Use By Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Scandium-47 (⁴⁷Sc), a beta-emitting radionuclide with applications in targeted radiotherapy. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and the protection of personnel and the environment. The primary disposal method for this compound is decay-in-storage, a process that allows the radioactivity of the material to decrease to background levels before being discarded as regular waste.
Key Operational and Disposal Plan
The disposal of this compound is governed by its relatively short half-life, which allows for on-site management through decay-in-storage. This involves securely storing the radioactive waste for a sufficient period until it is no longer distinguishable from background radiation.
Quantitative Data for this compound Disposal
The following table summarizes the key radiological properties of this compound that are essential for its safe disposal.
| Property | Value | Significance for Disposal |
| Half-life | 3.35 days[1][2] | Determines the required storage time for decay. A conservative standard is to store the waste for at least 10 half-lives. |
| Decay Mode | Beta decay (β⁻)[1] | The emission of beta particles necessitates appropriate shielding to protect personnel. |
| Decay Product | Stable Titanium-47 (⁴⁷Ti)[3][4] | The final decay product is not radioactive, permitting conventional disposal after sufficient decay. |
| Primary Emissions | Beta particles (β⁻) and Gamma rays (γ)[3][5] | Shielding is required during the initial storage period to minimize radiation exposure. |
| Mean Beta Energy | 162 keV[3] | This low-energy beta emission can be effectively shielded. |
| Gamma Ray Energy | 159.4 keV (68.3% abundance)[3] | The presence of gamma rays requires consideration for shielding materials. |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol details the necessary steps for the safe handling and disposal of waste contaminated with this compound.
1. Waste Segregation at the Point of Generation:
-
Immediately separate all waste contaminated with this compound from other waste streams, including chemical, biological, and regular trash.
-
Use designated waste containers clearly labeled with the universal radiation symbol, the isotope (this compound), the date, and the initial activity level.
2. Waste Categorization and Packaging:
-
Dry Solid Waste: Items such as gloves, absorbent paper, and plasticware should be placed in a durable plastic bag within a designated radioactive waste container.
-
Liquid Waste: Aqueous and organic liquid waste must be collected in clearly labeled, leak-proof containers. Do not mix radioactive waste with other hazardous chemical waste unless specifically approved by your institution's Radiation Safety Officer (RSO).
-
Sharps Waste: Needles, syringes, and other sharp objects must be placed in a puncture-resistant sharps container specifically designated for radioactive waste.
3. Decay-in-Storage (DIS):
-
Transport the properly packaged and labeled waste containers to a designated and approved decay-in-storage area. This area must be secure and shielded to prevent unauthorized access and to keep radiation exposure to personnel As Low As Reasonably Achievable (ALARA).
-
Store the waste for a minimum of 10 half-lives. For this compound, this equates to approximately 34 days.
-
Maintain a detailed log for all waste in storage, including the isotope, initial activity, date of storage, and the calculated date of disposal.
4. Post-Decay Surveying:
-
After the 10 half-life decay period, conduct a radiation survey of the waste.
-
Using a calibrated radiation survey meter (such as a Geiger-Müller counter), measure the radiation levels of the waste container in a low-background area.
-
The radiation levels must be indistinguishable from the natural background radiation.
5. Final Disposal:
-
Once the waste has been confirmed to be at background radiation levels, it can be disposed of as non-radioactive waste.
-
Before disposal, all radioactive labels and symbols must be defaced or removed from the waste containers.
-
Dispose of the waste according to your institution's guidelines for regular or biomedical waste, as appropriate.
6. Record Keeping:
-
Maintain meticulous records of all steps of the disposal process, from initial segregation to final disposal. These records should include the initial activity, storage dates, survey results, and disposal dates. These records are subject to regulatory inspection.
Mandatory Visualizations
The following diagrams illustrate the key logical relationships and workflows for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
This guide is intended to provide a clear and actionable framework for the disposal of this compound. Always consult your institution's specific Radiation Safety Program and protocols to ensure full compliance with all local, state, and federal regulations.
References
- 1. Scandium Isotopes: List and Properties | Scandium [scandium.org]
- 2. Scandium 47 | IBA - Radio Pharma Solutions [iba-radiopharmasolutions.com]
- 3. 47Sc [prismap.eu]
- 4. Isotope data for this compound in the Periodic Table [periodictable.com]
- 5. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling Scandium-47
For researchers, scientists, and drug development professionals, the safe handling and disposal of Scandium-47 (⁴⁷Sc) is paramount. This document provides a comprehensive, step-by-step guide to ensure the safe laboratory use of this radionuclide, covering essential personal protective equipment (PPE), operational procedures, and disposal plans.
Understanding the Hazard: this compound Properties
This compound is a radioisotope with significant potential in targeted radiotherapy.[1] Its safety protocols are dictated by its specific radioactive properties. It decays by beta (β⁻) emission and also emits gamma (γ) radiation, which is suitable for SPECT imaging.[2]
Radiological Data for this compound:
| Property | Value | Significance for Handling and Disposal |
| Half-life | 3.35 days | Determines the required storage time for decay-in-storage (DIS) disposal.[3] |
| Decay Mode | Beta (β⁻) emission (100%) | The primary radiation hazard requiring specific PPE to prevent skin contamination.[2] |
| Beta Energy | Eβ average = 162 keV; Eβ maximum = 600 keV | Beta particles can be shielded by low-density materials like acrylic or thick plastic.[2] |
| Gamma Energy | 159.4 keV (68.3% abundance) | Gamma radiation is penetrating and requires denser shielding materials like lead.[2] |
| Decay Product | Stable Titanium-47 (⁴⁷Ti) | The final decay product is not radioactive, allowing for conventional disposal after sufficient decay.[2] |
The ALARA Principle: A Foundational Safety Concept
All procedures involving this compound must adhere to the ALARA (As Low As Reasonably Achievable) principle. This is a fundamental concept in radiation protection that aims to minimize radiation doses through three key practices:
-
Time: Minimize the duration of exposure to the radioactive source.
-
Distance: Maximize the distance from the radioactive source. The intensity of radiation decreases significantly with distance.
-
Shielding: Use appropriate barriers between yourself and the source to absorb or block radiation.
Personal Protective Equipment (PPE) for this compound
The correct PPE is essential to prevent internal exposure and external contamination from beta particles. Note that standard laboratory PPE will not protect against the penetrating gamma radiation emitted by this compound; for this, shielding is required.
Required PPE for Handling Unsealed this compound:
| PPE Component | Specification | Purpose |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Gloves | Two pairs of disposable nitrile gloves | Prevents skin contamination. Double-gloving allows for the safe removal of the outer, potentially contaminated layer. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes of radioactive material. |
| Dosimetry | Whole-body and ring dosimeters | Monitors occupational radiation dose to the body and extremities. |
Step-by-Step Operational Plan for Handling this compound
A systematic approach is crucial for safety. The following workflow outlines the key stages of working with this compound in a laboratory setting.
Experimental Protocol Details:
-
Designate and Prepare Work Area:
-
Clearly label the work area with "Caution: Radioactive Material" signs.
-
Cover the work surface with absorbent paper with a plastic backing to contain any spills.
-
Set up appropriate shielding. For this compound, a lead L-block shield is recommended to protect against gamma radiation, and acrylic shielding can be used for beta particles.
-
-
Assemble Materials:
-
Gather all necessary materials, including the this compound vial (kept in a shielded container), pipettes, tubes, and remote handling tools (e.g., tongs, forceps).
-
-
Don PPE:
-
Put on all required PPE as listed in the table above. Ensure dosimeters are worn correctly.
-
-
Perform Experiment:
-
Conduct all manipulations of unsealed this compound behind the L-block shield.
-
Use tongs or forceps to handle vials and other radioactive items to maximize distance.
-
-
Segregate Waste:
-
Immediately place any contaminated items (pipette tips, tubes, gloves) into a designated, shielded radioactive waste container.
-
-
Post-Procedure Survey:
-
After the experiment is complete, use a Geiger-Müller survey meter to monitor the work area, equipment, and yourself for any contamination.
-
-
Decontamination:
-
If contamination is found, decontaminate the area using appropriate cleaning solutions until survey readings are at background levels.
-
-
Doffing PPE:
-
Remove the outer pair of gloves first. Survey your hands with the inner gloves. Then, remove the lab coat and other PPE. Remove the inner gloves last.
-
-
Secure Material:
-
Return the primary this compound container to a secure, shielded storage location.
-
Disposal Plan for this compound Waste
Due to its relatively short half-life of 3.35 days, the primary disposal method for this compound is Decay-in-Storage (DIS) . This process involves storing the radioactive waste in a safe, shielded location until it has decayed to background radiation levels. A general rule is to store the waste for at least 10 half-lives.
Calculation for Decay-in-Storage:
-
10 half-lives for this compound = 10 x 3.35 days = 33.5 days.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect solid waste (gloves, paper, plasticware) separately from liquid waste.
-
Use dedicated, clearly labeled containers for this compound waste to avoid mixing with other radionuclides.
-
-
Labeling:
-
Each waste container must be labeled with the radioactive symbol, the isotope (this compound), the date, and the initial activity.
-
-
Storage:
-
Store the waste container in a designated, shielded, and secure area away from general laboratory traffic.
-
-
Decay:
-
Allow the waste to decay for a minimum of 34 days.
-
-
Final Survey:
-
After the decay period, survey the waste container with a Geiger counter in a low-background area to confirm that radiation levels are indistinguishable from background.
-
-
Disposal:
-
If the survey confirms decay, deface or remove all radioactive labels and symbols from the container.
-
The waste can then be disposed of as regular laboratory waste. If the waste has other hazardous properties (e.g., chemical, biohazard), it must be disposed of according to the protocols for that waste stream.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
